3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
Description
Properties
IUPAC Name |
3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-3-8(15)14(6-7)5-1-4-13/h2-3,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDYUFCKIKYSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(F)(F)F)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371560 | |
| Record name | 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-71-1 | |
| Record name | 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175277-71-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile: A Technical Guide
Introduction
Pyridinone scaffolds are foundational in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The compound 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile combines these features with a nitrile group, a versatile synthetic handle and a moiety known for its own unique electronic properties.
Accurate structural elucidation is the bedrock of drug discovery and chemical research. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for researchers. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. The protocols and interpretations herein are designed to serve as a self-validating system for scientists working with this or structurally related molecules.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is essential for assigning spectroscopic signals. The structure below is numbered to facilitate unambiguous discussion throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and multiplicities, a complete picture of the proton and carbon framework can be assembled.
¹H NMR Spectroscopy
The ¹H NMR spectrum will be characterized by signals from the pyridinone ring and the N-propanenitrile side chain. The electron-withdrawing nature of the carbonyl, nitrile, and trifluoromethyl groups will significantly influence the chemical shifts, generally pushing signals downfield.[2]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H6 | ~7.5 - 7.7 | d | JH6-H4 ≈ 2-3 Hz | 1H | Deshielded by adjacent C=O and N1. Exhibits meta-coupling to H4. |
| H4 | ~7.3 - 7.5 | dd | JH4-H3 ≈ 6-9 Hz, JH4-H6 ≈ 2-3 Hz | 1H | Deshielded by CF₃ group. Shows ortho-coupling to H3 and meta-coupling to H6.[1][3] |
| H3 | ~6.4 - 6.6 | d | JH3-H4 ≈ 6-9 Hz | 1H | Shielded relative to other ring protons, but still in the olefinic region. Ortho-coupled to H4. |
| Hα (C12-H₂) | ~4.2 - 4.4 | t | JHα-Hβ ≈ 7 Hz | 2H | Directly attached to the ring nitrogen (N1), resulting in a significant downfield shift. |
| Hβ (C13-H₂) | ~2.9 - 3.1 | t | JHβ-Hα ≈ 7 Hz | 2H | Influenced by the adjacent electron-withdrawing nitrile group and the N-substituted pyridinone ring. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is required.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for narrow and symmetrical peak shapes.[1]
-
Data Acquisition:
-
Experiment: Use a standard 1D proton pulse sequence (e.g., 'zg30').
-
Spectral Width: Set to a range that encompasses all expected proton signals, typically 0-12 ppm.
-
Acquisition Time: Set to ~2-4 seconds to ensure good resolution.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon backbone. The presence of the trifluoromethyl group will not only result in a characteristic signal for the CF₃ carbon but will also cause splitting of adjacent carbon signals due to ¹³C-¹⁹F coupling.[4]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |
|---|---|---|---|
| C2 (C=O) | ~160 - 165 | s | Typical chemical shift for a carbonyl carbon in a 2-pyridone system.[1] |
| C4 | ~140 - 145 | q (³JCF ≈ 3-5 Hz) | Olefinic carbon deshielded by the CF₃ group, showing small quartet splitting. |
| C6 | ~135 - 140 | s | Olefinic carbon adjacent to the ring nitrogen. |
| C5 | ~125 - 130 | q (²JCF ≈ 30-40 Hz) | Carbon directly attached to the CF₃ group, significantly influenced by fluorine, showing large quartet splitting.[5] |
| C8 (CF₃) | ~120 - 125 | q (¹JCF ≈ 270-280 Hz) | The trifluoromethyl carbon itself, exhibiting a very large one-bond coupling to the fluorine atoms.[5] |
| C14 (C≡N) | ~115 - 118 | s | Characteristic chemical shift for a nitrile carbon.[6] |
| C3 | ~105 - 110 | s | Olefinic carbon, expected to be the most upfield of the ring carbons. |
| C12 (Cα) | ~48 - 52 | s | Aliphatic carbon attached to the ring nitrogen. |
| C13 (Cβ) | ~18 - 22 | s | Aliphatic carbon adjacent to the nitrile group. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A higher concentration is required for ¹³C NMR due to the low natural abundance of the isotope. Use 25-50 mg of the compound in ~0.6 mL of deuterated solvent.[1]
-
Instrument Setup: Lock and shim as described for ¹H NMR.
-
Data Acquisition:
-
Experiment: Use a standard 1D carbon pulse sequence with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: Set to a wide range, typically 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to obtain an adequate signal-to-noise ratio.
-
-
Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift scale using the solvent signal as a reference.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[7] For the title compound, we expect to see strong, characteristic absorptions for the carbonyl and nitrile groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
|---|---|---|---|
| ~2240 - 2260 | Medium, Sharp | C≡N (Nitrile) | Stretching |
| ~1660 - 1680 | Strong, Sharp | C=O (Amide/Pyridinone) | Stretching |
| ~1600 & ~1480 | Medium | C=C (Aromatic Ring) | Stretching |
| ~1100 - 1350 | Strong | C-F (Trifluoromethyl) | Stretching |
Causality and Interpretation:
-
Nitrile (C≡N): The C≡N triple bond stretch is highly characteristic and appears in a region of the spectrum with few other absorptions, making it a reliable diagnostic peak.[8][9] Its intensity is medium due to the bond's polarity.
-
Carbonyl (C=O): The 2-pyridinone carbonyl typically absorbs at a lower frequency than a standard ketone due to its amide character and conjugation within the ring system.[7] This will be one of the strongest peaks in the spectrum.
-
Aromatic (C=C): The stretching vibrations of the C=C bonds within the pyridinone ring typically appear as one or more bands in the 1450-1600 cm⁻¹ region.
-
Trifluoromethyl (C-F): The C-F stretching vibrations of a CF₃ group are very strong and typically appear as multiple intense bands in the fingerprint region between 1100 and 1350 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound (Molecular Formula: C₉H₆F₃N₂O), the exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS).
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Weight: 231.04 g/mol
-
Molecular Ion [M]⁺•: m/z 231
Major Fragmentation Pathways: The molecular ion is expected to be reasonably stable. Key fragmentations would likely involve the propanenitrile side chain, as the C-N and C-C bonds are susceptible to cleavage. The pyridinone ring itself is relatively robust, but can lose fragments like CO.
Predicted Key Fragments
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 231 | [C₉H₆F₃N₂O]⁺• | Molecular Ion (M⁺•) |
| 191 | [M - CH₂CN]⁺ | Loss of the cyanomethyl radical via cleavage of the Cα-Cβ bond. |
| 179 | [M - C₃H₃N₂]⁺• | Cleavage at the N1-Cα bond, loss of the propanenitrile radical. |
| 151 | [C₆H₃F₃NO]⁺ - CO | Loss of carbon monoxide from the pyridinone ring fragment. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation, a common fragment for CF₃-containing compounds. |
Caption: Plausible fragmentation pathways for the molecular ion.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule to form a radical cation, the molecular ion [M]⁺•.
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The comprehensive spectroscopic analysis of this compound can be achieved through a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra will definitively establish the carbon-hydrogen framework and connectivity. IR spectroscopy will provide rapid confirmation of the key nitrile and pyridinone carbonyl functional groups. Finally, mass spectrometry will confirm the molecular weight and offer valuable structural information through predictable fragmentation patterns. Together, these techniques provide a robust and self-validating methodology for the unambiguous characterization of this and related compounds, which is an indispensable step in any chemical research or drug development pipeline.
References
- BenchChem. (2025). Structural Analysis of Pyridinones using ¹H and ¹³C NMR Spectroscopy.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing.
- Babaev, E. V., & Bush, A. (n.d.). Table 1. 1 H-NMR spectra of pyridones I.
- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
- Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- Wiley-VCH. (2008).
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
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- 3. researchgate.net [researchgate.net]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 9. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Mechanism of Action of Trifluoromethylpyridone Compounds
This guide provides a comprehensive overview of the mechanisms of action for trifluoromethylpyridone compounds, a significant class of molecules in modern drug discovery and agrochemicals. We will delve into their molecular interactions, the signaling pathways they modulate, and the experimental methodologies used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.
Introduction: The Strategic Importance of the Trifluoromethylpyridone Scaffold
Trifluoromethylpyridone and its related derivatives, such as trifluoromethylpyrimidines, represent a cornerstone in medicinal chemistry and agrochemical development.[1][2][3] The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridone or pyridine ring confers a unique combination of physicochemical properties that are highly advantageous for biological activity.[1][2][4]
The -CF3 group is a powerful electron-withdrawing moiety with high electronegativity and lipophilicity.[5][6][7] These characteristics contribute to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes like cytochrome P450s.[4][6] This often leads to an increased drug half-life.
-
Increased Binding Affinity: The lipophilicity of the -CF3 group can enhance interactions with hydrophobic pockets in target proteins, improving binding affinity.[4][6]
-
Modulated Bioavailability: By fine-tuning the overall lipophilicity of the molecule, the -CF3 group can improve membrane permeability and oral bioavailability.[5][6]
-
Altered Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronics of the aromatic pyridine ring, influencing key interactions with biological targets.[4][7]
These properties have led to the successful development of trifluoromethylpyridone-containing compounds across a range of applications, from anticancer and anti-inflammatory drugs to potent fungicides and insecticides.[1][2][4]
Core Mechanisms of Action: Diverse Biological Targets
Trifluoromethylpyridone compounds do not have a single, universal mechanism of action. Instead, their activity is defined by the specific biological targets they are designed to inhibit. Below, we explore some of the most prominent and well-characterized mechanisms.
Inhibition of Protein Kinases
A primary and extensively studied mechanism of action for this class of compounds is the inhibition of protein kinases.[4] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8][9][10] Trifluoromethylpyridone derivatives have been developed as potent inhibitors of several kinase families.
Mechanism: Most kinase inhibitors function as ATP-competitive inhibitors.[10][11] They are designed to bind to the ATP-binding pocket of the kinase's catalytic domain, preventing the phosphorylation of downstream substrate proteins.[11] This effectively blocks the signaling cascade that the kinase controls.[11]
Case Study: Targeting the JAK-STAT Pathway The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a central signaling hub for numerous cytokines and growth factors, playing a critical role in immunity and inflammation.[8][12][13] Aberrant JAK-STAT signaling is implicated in autoimmune diseases and cancers.[8][9][13]
Several approved drugs and clinical candidates targeting JAKs incorporate trifluoromethylpyridine or related scaffolds.[12] These inhibitors block the trans-phosphorylation of JAKs upon cytokine receptor activation, which in turn prevents the phosphorylation and subsequent activation of STAT proteins.[13] This abrogates the translocation of STATs to the nucleus and the transcription of target genes.[9]
The following diagram illustrates the canonical JAK-STAT pathway and the point of intervention for a trifluoromethylpyridone-based JAK inhibitor.
Caption: Inhibition of the JAK-STAT pathway by a trifluoromethylpyridone compound.
Antifungal and Antimicrobial Mechanisms
Certain trifluoromethylpyridone compounds, most notably Piroctone Olamine, exhibit potent antifungal activity.[14][15][16] This mechanism is distinct from kinase inhibition and is primarily used in topical treatments for fungal infections like dandruff.[15][17]
The mechanism is multifaceted but centers on disrupting essential fungal cellular processes:
-
Ion Chelation: Piroctone olamine effectively chelates ferric ions (Fe³⁺).[14][16][18] Iron is a critical cofactor for many mitochondrial enzymes involved in energy metabolism. By sequestering iron, the compound disrupts the fungal electron transport chain, leading to a shutdown of energy production and cell death.[14][16][18]
-
Membrane Disruption: The compound can penetrate the fungal cell membrane and interfere with its integrity and function.[15][17][18] This disruption of the membrane contributes to the overall fungicidal effect.[15][18]
Other Mechanisms
The versatility of the scaffold allows for the design of compounds targeting a wide array of other proteins.[4] For example, derivatives have been developed as:
-
PI3K Inhibitors: Targeting the PI3K/AKT/mTOR pathway, which is crucial for cell growth and is often overactivated in cancer.[19][20]
-
Microtubule Assembly Inhibitors: Used in herbicides, these compounds disrupt cell division in target plant species.[2]
-
Enzyme Inhibitors in Agrochemicals: Targeting enzymes specific to insects or fungi, leading to their use as insecticides and fungicides.[1][2][3]
Experimental Validation: Protocols and Methodologies
Elucidating the precise mechanism of action requires a systematic and multi-faceted experimental approach. Here, we outline core protocols for characterizing a novel trifluoromethylpyridone-based enzyme inhibitor.
Primary Biochemical Assay: Enzyme Inhibition Kinetics
Objective: To determine the potency (IC50) and mode of inhibition (e.g., competitive, non-competitive) of a test compound against a purified enzyme.[21]
Rationale: This is the foundational experiment to confirm direct interaction with the target protein and quantify its inhibitory effect. Understanding the mode of inhibition provides crucial insights into how the compound binds to the enzyme relative to its substrate.[22][23]
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Materials:
-
Purified recombinant kinase of interest.
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine Triphosphate).
-
Test compound (trifluoromethylpyridone derivative) dissolved in DMSO.
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35).
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
White, opaque 96-well or 384-well microplates.
-
Microplate reader capable of measuring luminescence.
-
-
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used. Dispense a small volume (e.g., 100 nL) into the wells of the assay plate. Include DMSO-only wells for 'no inhibition' (100% activity) and 'no enzyme' controls.
-
Enzyme Preparation: Dilute the kinase to the desired working concentration (e.g., 2X final concentration) in assay buffer.
-
Enzyme Addition: Add the diluted kinase solution to all wells except the 'no enzyme' controls.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Scientist's Note: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is particularly important for inhibitors with slow binding kinetics.[21]
-
-
Reaction Initiation: Prepare a solution of substrate and ATP in assay buffer (e.g., 2X final concentration). Add this solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.
-
Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.[21] Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Standard workflow for determining the IC50 of an enzyme inhibitor.
Cellular Assays: Target Engagement and Pathway Modulation
Objective: To confirm that the compound can enter cells and interact with its intended target in a physiological context, and to measure the downstream consequences of this interaction.
Rationale: A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability, efflux, or off-target effects. Cellular assays are a critical step in validating the mechanism of action.
Experimental Protocol: Western Blot for Phospho-STAT3 Inhibition
-
Materials:
-
Cancer cell line known to have constitutively active JAK-STAT signaling (e.g., HEL 92.1.7).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Test compound (trifluoromethylpyridone JAK inhibitor).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
SDS-PAGE gels and Western blotting equipment.
-
-
Procedure:
-
Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound (and a DMSO vehicle control) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash thoroughly.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and GAPDH to ensure equal protein loading and to confirm that the inhibitor specifically reduces phosphorylation without affecting total protein levels.
-
Quantitative Data and Structure-Activity Relationships (SAR)
The development of potent trifluoromethylpyridone compounds is an iterative process guided by SAR.[24] Small changes to the molecule's structure can have profound impacts on its activity.
Table 1: Example SAR Data for Hypothetical PYK2 Kinase Inhibitors
| Compound ID | R1 Group | R2 Group | PYK2 IC50 (nM) | FAK IC50 (nM) | Selectivity (FAK/PYK2) |
| Lead-01 | H | Phenyl | 550 | 25 | 0.05 |
| Opt-02 | -CF3 | Phenyl | 45 | 450 | 10 |
| Opt-03 | -CF3 | Pyridyl | 20 | 410 | 20.5 |
| Opt-04 | -CH3 | Phenyl | 300 | 150 | 0.5 |
Data is illustrative and based on principles described in the literature.[24][25]
Analysis of SAR:
-
Impact of -CF3: Replacing a hydrogen (Lead-01) with a trifluoromethyl group (Opt-02) at the R1 position dramatically increased potency against PYK2 and inverted the selectivity away from FAK. This highlights the critical role of the -CF3 group in directing target specificity.[24][25]
-
Core Modification: Changing the R2 group from a phenyl (Opt-02) to a pyridyl ring (Opt-03) further improved PYK2 potency, suggesting an important hydrogen bond interaction or improved fit within the active site.
-
Comparison to -CH3: Replacing the -CF3 group with a methyl group (Opt-04) resulted in significantly lower potency, demonstrating the unique electronic and steric contributions of the trifluoromethyl group compared to a simple alkyl group.[6][26]
Conclusion and Future Directions
The trifluoromethylpyridone scaffold is a validated and highly valuable component in the design of biologically active molecules. Its mechanisms of action are diverse, ranging from the competitive inhibition of key signaling kinases in cancer and immunology to the disruption of fundamental metabolic processes in fungi. The unique properties imparted by the trifluoromethyl group—enhanced metabolic stability, potent binding interactions, and tunable lipophilicity—ensure its continued prominence in drug discovery.
Future research will likely focus on developing next-generation compounds with even greater target selectivity to minimize off-target effects and improve safety profiles. Furthermore, the application of this scaffold to novel target classes, guided by structural biology and computational modeling, will continue to expand the therapeutic potential of this remarkable chemical entity.
References
- MedchemExpress.com. Piroctone olamine (Piroctone ethanolamine) | Fungal Inhibitor.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
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In Silico Analysis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile, a novel small molecule with potential therapeutic applications. In the absence of predefined biological targets, this document outlines a systematic and robust computational workflow designed to elucidate its pharmacodynamic and pharmacokinetic properties. We will navigate through the process of target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, offering both theoretical underpinnings and practical, step-by-step protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to accelerate the discovery and optimization of new chemical entities. The strategic incorporation of a trifluoromethyl group into organic compounds is a cornerstone of modern drug design, often enhancing metabolic stability and lipophilicity.[1][2]
Introduction: The Rationale for In Silico Investigation
The subject of our investigation, this compound, is a heterocyclic compound featuring a pyridinone scaffold. Pyridinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[3][4] The presence of a trifluoromethyl (-CF3) group is particularly noteworthy, as this moiety is known to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug-like characteristics.[5]
Given that the specific biological targets of this molecule are not yet elucidated, a comprehensive in silico approach is the most rational first step. Computational methods allow for the rapid and cost-effective screening of potential protein targets and the prediction of the molecule's behavior within a biological system.[6] This guide will delineate a complete workflow, from initial target fishing to the assessment of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175277-71-1 | [7] |
| Molecular Formula | C9H7F3N2O | - |
| Molecular Weight | 216.16 g/mol | - |
| Melting Point | 89°C | [7] |
| Density | 1.358 g/cm³ | [7] |
| Vapor Pressure | 2.99E-06 mmHg at 25°C | [7] |
| Flash Point | 153°C | [7] |
| Refractive Index | 1.488 | [7] |
The In Silico Workflow: A Strategic Overview
Our computational investigation will follow a multi-step process, designed to build a comprehensive profile of the topic molecule. Each step is a self-validating system, with the results of one stage informing the next.
Caption: A high-level overview of the in silico drug discovery workflow.
Step 1: Target Identification via Reverse Screening
With a novel compound, the primary challenge is to identify its potential biological targets. In silico target fishing, or reverse screening, is a powerful approach to address this.[8] These methods compare the query molecule to databases of known ligands for various proteins to predict potential interactions.
Rationale and Causality
The principle behind target fishing is "guilt by association": if a molecule is structurally or physicochemically similar to known ligands of a particular protein, it is more likely to bind to that same protein. This approach is particularly useful for identifying potential mechanisms of action and for drug repurposing.[8] Given that pyridinone derivatives have shown activity against protein kinases, our reverse screening efforts will have a particular focus on this class of enzymes.[9]
Recommended Protocol for Target Identification
-
Ligand Preparation:
-
Generate a 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Save the optimized structure in a common format, such as SDF or MOL2.
-
-
Reverse Screening using Web-Based Tools:
-
Analysis of Results:
-
The server will provide a list of potential protein targets, ranked by a probability score.
-
Prioritize targets that are functionally related, particularly those within the protein kinase family, given the known activities of similar scaffolds.
-
For this guide, we will proceed with a hypothetical top hit: Epidermal Growth Factor Receptor (EGFR) , a well-validated cancer target.
-
Step 2: Molecular Docking
Once a potential target is identified, molecular docking is employed to predict the preferred binding orientation and affinity of the ligand to the protein's active site.[10]
Caption: A schematic of the molecular docking workflow.
Rationale and Causality
Molecular docking algorithms explore various conformations of the ligand within the binding pocket, calculating a "scoring function" to estimate the binding affinity for each pose.[10] A lower binding energy generally indicates a more favorable interaction. This allows for the prioritization of compounds and provides insights into the key molecular interactions driving binding.
Detailed Protocol for Molecular Docking
-
Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB). For our example, we will use PDB ID: 2GS2, which is the structure of EGFR kinase domain.
-
Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all water molecules and non-essential heteroatoms from the PDB file.[11]
-
Add polar hydrogens and assign appropriate charges to the protein atoms (e.g., using the AMBER force field).
-
Save the prepared protein structure in PDBQT format for use with AutoDock Vina.
-
-
Ligand Preparation:
-
Using the energy-minimized 3D structure from the previous step, assign partial charges (e.g., Gasteiger charges).
-
Define the rotatable bonds of the ligand.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space for the docking simulation by creating a "grid box" that encompasses the known binding site of the protein. The co-crystallized ligand in the original PDB file can be used to guide the placement of the grid box.
-
-
Running the Docking Simulation:
-
Use a docking program like AutoDock Vina.
-
Specify the prepared protein and ligand files, as well as the grid box parameters, in the configuration file.
-
Execute the docking run.
-
-
Analysis of Docking Results:
-
The output will include a ranked list of binding poses with their corresponding binding affinities (in kcal/mol).
-
Visualize the top-ranked poses in the context of the protein's binding site to analyze the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Table 2: Hypothetical Molecular Docking Results
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -9.2 | Met793, Leu718, Gly796 |
| 2 | -8.8 | Cys797, Thr790, Leu844 |
| 3 | -8.5 | Asp855, Lys745, Phe723 |
Step 3: Molecular Dynamics (MD) Simulation
While molecular docking provides a static snapshot of the protein-ligand interaction, MD simulations offer a dynamic view, assessing the stability of the complex over time.[12][13]
Rationale and Causality
MD simulations model the movement of atoms in the protein-ligand complex by solving Newton's equations of motion. This allows for the evaluation of the stability of the predicted binding pose from docking and can reveal conformational changes in both the protein and the ligand upon binding.[14]
Protocol for MD Simulation
-
System Preparation:
-
Use the top-ranked protein-ligand complex from the molecular docking step as the starting structure.
-
Place the complex in a periodic box of water molecules to simulate a physiological environment.
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose an appropriate force field (e.g., AMBER, CHARMM).[14]
-
Define the simulation parameters, including temperature, pressure, and simulation time (typically in the nanosecond range).
-
-
Simulation Execution:
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature.
-
Run the production MD simulation for the specified time.
-
-
Analysis of MD Trajectories:
-
Analyze the trajectory to assess the stability of the protein-ligand complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of binding affinity.
-
Caption: The setup and execution of a molecular dynamics simulation.
Step 4: ADMET Prediction
A promising drug candidate must not only be effective but also possess favorable pharmacokinetic properties. In silico ADMET prediction tools can provide early insights into a molecule's likely behavior in the body.[15][16]
Rationale and Causality
ADMET prediction models are typically based on quantitative structure-activity relationships (QSAR), which correlate the structural features of molecules with their observed ADMET properties.[17][18] By applying these models to a new molecule, we can anticipate potential liabilities, such as poor absorption or high toxicity, early in the drug discovery process.
Protocol for ADMET Prediction
-
Input Preparation:
-
Obtain the SMILES string or a 2D structure of the molecule.
-
-
Using ADMET Prediction Servers:
-
Utilize web-based platforms like SwissADME, pkCSM, or ADMETlab 2.0.[6]
-
Input the molecular structure.
-
The server will calculate a wide range of properties.
-
-
Analysis of ADMET Properties:
-
Evaluate the predicted properties against established criteria for drug-likeness (e.g., Lipinski's Rule of Five).
-
Assess key parameters such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity endpoints.
-
Table 3: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Lipinski's Rule of Five | 0 violations | Good drug-likeness |
| Gastrointestinal Absorption | High | Likely to be well-absorbed orally |
| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |
| AMES Toxicity | No | Unlikely to be mutagenic |
| hERG I Inhibitor | Yes | Potential for cardiotoxicity |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By following this structured approach, researchers can efficiently generate hypotheses about its potential biological targets, binding interactions, and pharmacokinetic profile. The insights gained from these computational studies can guide subsequent experimental validation and lead optimization efforts. The integration of these in silico techniques into the drug discovery pipeline is essential for making more informed decisions and accelerating the development of novel therapeutics.
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The 5-(Trifluoromethyl)pyridin-2(1H)-one Scaffold: A Privileged Motif for Novel Drug Discovery and a Guide to Unraveling its Biological Targets
Abstract
The 5-(trifluoromethyl)pyridin-2(1H)-one core is a prominent heterocyclic scaffold in modern medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. Its unique physicochemical properties, including the ability to act as a bioisostere for common chemical groups and the lipophilicity-enhancing trifluoromethyl moiety, make it an attractive starting point for the design of novel therapeutics.[1][2] This in-depth technical guide provides a comprehensive overview of the known and potential biological targets of 5-(trifluoromethyl)pyridin-2(1H)-one derivatives. We will delve into the rationale behind targeting specific pathways and provide detailed, field-proven experimental protocols for target identification, validation, and mechanism of action studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Strategic Advantage of the 5-(Trifluoromethyl)pyridin-2(1H)-one Scaffold
The pyridin-2(1H)-one moiety is a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets through hydrogen bonding, acting as both a donor and an acceptor.[2] The incorporation of a trifluoromethyl group at the 5-position further enhances its drug-like properties. The trifluoromethyl group is a strong electron-withdrawing group that can modulate the pKa of the pyridinone ring, influencing its binding characteristics. Furthermore, it significantly increases lipophilicity, which can improve cell membrane permeability and metabolic stability, crucial parameters for oral bioavailability.[1][3] This unique combination of features has led to the exploration of 5-(trifluoromethyl)pyridin-2(1H)-one derivatives against a diverse array of biological targets, ranging from protein kinases to enzymes involved in metabolic and fibrotic diseases.
Identified and Potential Biological Targets
Derivatives of the 5-(trifluoromethyl)pyridin-2(1H)-one scaffold have been shown to modulate the activity of several key proteins implicated in human diseases. The following sections will detail some of the most promising biological targets.
Protein Kinases: Modulators of Cellular Signaling
Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 5-(trifluoromethyl)pyridin-2(1H)-one scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.
The Proto-oncogene serine/threonine-protein kinase Pim-1 is a key regulator of cell survival, proliferation, and apoptosis.[4] Its overexpression is associated with various cancers, making it an attractive target for therapeutic intervention.[5] Several studies have reported the development of 5-(trifluoromethyl)pyridin-2(1H)-one derivatives as potent PIM-1 kinase inhibitors.[6] For instance, a derivative has been identified with an IC50 of 0.61 μM against PIM-1 kinase and has demonstrated cytotoxicity against a panel of cancer cell lines.[6]
The interaction of these derivatives with the PIM-1 active site is thought to be driven by hydrogen bonding with the hinge region of the kinase, a common binding motif for kinase inhibitors. The trifluoromethyl group can engage in favorable hydrophobic interactions within the ATP-binding pocket.
The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, metabolism, and survival.[7] Its aberrant activation is a frequent event in cancer. A notable example of a 5-(trifluoromethyl)pyridin-2(1H)-one derivative targeting this pathway is PQR309 , a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor.[7] The trifluoromethyl group in PQR309 was shown to significantly increase cellular potency and enzymatic targeting.[7]
Enzymes in Metabolic and Fibrotic Diseases
Beyond oncology, the 5-(trifluoromethyl)pyridin-2(1H)-one scaffold has shown promise in targeting enzymes involved in metabolic and fibrotic conditions.
Autotaxin (ATX) is a secreted enzyme that produces the bioactive lipid lysophosphatidic acid (LPA), a key signaling molecule involved in cell proliferation, migration, and survival.[8] The ATX-LPA signaling axis is implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[9][10] The development of ATX inhibitors is a promising therapeutic strategy for these conditions.[11][12] While direct examples of 5-(trifluoromethyl)pyridin-2(1H)-one derivatives as ATX inhibitors are emerging, the structural similarities to known inhibitors suggest this scaffold is a promising starting point for inhibitor design.
Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific cytochrome P450 enzyme that plays a critical role in brain cholesterol homeostasis by converting cholesterol to 24S-hydroxycholesterol (24HC).[13][14] Dysregulation of CH24H has been linked to neurodegenerative diseases.[15] The development of potent and selective CH24H inhibitors is an active area of research, and pyridine derivatives have been successfully explored for this purpose.[13][16] The lipophilic nature of the 5-(trifluoromethyl)pyridin-2(1H)-one scaffold makes it well-suited for designing brain-penetrant CH24H inhibitors.
Other Potential Targets
The versatility of the 5-(trifluoromethyl)pyridin-2(1H)-one scaffold extends to other important biological targets:
-
Androgen Receptor (AR): A derivative, 5-nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, has been identified as a pure androgen receptor antagonist, offering a potential therapeutic avenue for prostate cancer.[17][18]
-
Eukaryotic Translation Initiation Factor 3A (eIF3a): Pyridin-2(1H)-one derivatives have been investigated as regulators of eIF3a, a key component of the translation initiation complex, for their anti-cancer and anti-fibrotic activities.[19]
-
PARPγ, ALK5, and p38: Molecular docking studies have suggested that 5-substituted-2(1H)-pyridone analogues may interact with these targets, which are relevant to idiopathic pulmonary fibrosis.[20]
A Practical Guide to Target Identification and Validation
Identifying the specific biological target of a novel 5-(trifluoromethyl)pyridin-2(1H)-one derivative is a critical step in the drug discovery process. A multi-pronged approach combining computational and experimental methods is often the most effective strategy.
Initial Target Hypothesis Generation
-
Computational Approaches: In silico methods such as molecular docking and pharmacophore modeling can be used to predict potential binding partners based on the compound's structure and the known structures of biological targets. Publicly available interaction databases can help map results to candidate pathways.[21]
-
Phenotypic Screening: Cell-based assays that measure a specific cellular phenotype (e.g., apoptosis, cell migration) can provide initial clues about the pathway being modulated by the compound.
Experimental Target Identification
Several robust experimental techniques can be employed to identify the direct protein targets of small molecules.[22][23]
Affinity-based approaches remain a cornerstone of target identification.[22] These methods involve immobilizing the small molecule to a solid support and using it to "pull down" its binding partners from a complex biological mixture, such as a cell lysate.
Experimental Protocol: Biotin-Tagged Affinity Pull-Down Assay
This protocol describes the use of a biotinylated derivative of a 5-(trifluoromethyl)pyridin-2(1H)-one compound to identify its interacting proteins.
Step-by-Step Methodology:
-
Synthesis of Biotinylated Probe: Synthesize a derivative of the 5-(trifluoromethyl)pyridin-2(1H)-one compound with a linker attached to a non-essential position for biological activity, terminating in a biotin tag. A control compound lacking the biotin tag should also be synthesized.
-
Cell Culture and Lysis: Culture the target cells to a high density and lyse them under non-denaturing conditions to preserve protein-protein interactions.
-
Incubation with Probe: Incubate the cell lysate with the biotinylated probe and the non-biotinylated control compound separately.
-
Capture of Protein Complexes: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and its bound proteins.[23]
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific protein bands that are present in the biotinylated probe sample but not in the control sample using mass spectrometry (e.g., LC-MS/MS).[23]
Caption: Workflow for affinity pull-down assay.
Label-free methods utilize the native, unmodified small molecule to identify its targets, avoiding potential artifacts introduced by chemical tags.
Experimental Protocol: Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry, is a high-throughput method to identify ligand binding by measuring changes in the thermal stability of a protein.[24]
Step-by-Step Methodology:
-
Protein Preparation: Purify the potential protein target(s).
-
Assay Setup: In a multi-well plate, mix the purified protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Addition: Add the 5-(trifluoromethyl)pyridin-2(1H)-one derivative to the wells at various concentrations. Include a no-compound control.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
Data Analysis: The binding of the compound will stabilize the protein, resulting in a higher melting temperature (Tm) compared to the control. Plot the fluorescence intensity against temperature to determine the Tm for each condition.
Caption: Workflow for Thermal Shift Assay (TSA).
Target Validation and Mechanism of Action Studies
Once a putative target has been identified, it is crucial to validate the interaction and elucidate the compound's mechanism of action.
-
Enzymatic Assays: For enzyme targets, directly measure the effect of the compound on the enzyme's activity using in vitro assays. For kinases, this would involve measuring the phosphorylation of a substrate. For ATX, this would involve measuring the hydrolysis of a substrate like LPC.
-
Surface Plasmon Resonance (SPR): This label-free technique can be used to quantify the binding affinity (KD), and association and dissociation rates of the compound to its target protein.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target in a cellular context.
-
Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular phenotype induced by the compound is rescued or mimicked by knockdown/knockout of the target, it provides strong evidence for on-target activity.
-
Reporter Gene Assays: These assays are useful for studying the effects of a compound on a specific signaling pathway.[25] A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the pathway of interest. Changes in reporter gene expression in the presence of the compound indicate modulation of the pathway.
Data Summary and Future Directions
The 5-(trifluoromethyl)pyridin-2(1H)-one scaffold has demonstrated its value in medicinal chemistry with derivatives showing potent activity against a range of clinically relevant targets.
| Target Class | Specific Target | Therapeutic Area | Key Findings | References |
| Protein Kinases | PIM-1 Kinase | Oncology | Potent inhibition of PIM-1, leading to cancer cell cytotoxicity. | [5][6] |
| PI3K/mTOR | Oncology | PQR309 is a brain-penetrant, pan-class I inhibitor. | [7] | |
| Enzymes | Autotaxin (ATX) | Fibrosis, Oncology | A promising scaffold for the design of novel ATX inhibitors. | [8][9][10] |
| CH24H | Neurology | Pyridine derivatives are effective, brain-penetrant inhibitors. | [13][14][16] | |
| Other | Androgen Receptor (AR) | Oncology | Discovery of a pure AR antagonist for prostate cancer. | [17][18] |
| eIF3a | Oncology, Fibrosis | Regulation of protein translation initiation. | [19] |
The future development of 5-(trifluoromethyl)pyridin-2(1H)-one derivatives will likely involve a continued focus on optimizing their selectivity and pharmacokinetic properties. The application of the target identification and validation strategies outlined in this guide will be crucial for uncovering novel mechanisms of action and expanding the therapeutic potential of this versatile scaffold.
References
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Pillai, S. K., & Sakamoto, K. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 75. Available at: [Link]
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Wang, Z., Li, N., & Kang, Y. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules, 27(22), 8009. Available at: [Link]
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Novel autotaxin inhibitor reverses lung fibrosis symptoms - BioWorld. Available at: [Link]
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Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 59(13), 6137-6155. Available at: [Link]
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Dzierzbicka, K., et al. (2022). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 10, 1024628. Available at: [Link]
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Zhang, Y., et al. (2021). Pyridones in drug discovery: recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Available at: [Link]
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5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one - ChemBK. Available at: [Link]
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Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo. (2017). ACS Medicinal Chemistry Letters, 8(8), 848-853. Available at: [Link]
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Nawrocka, A. D., & Młynarczuk-Biały, I. (2020). Pim-1 kinase as cancer drug target: An update. International journal of molecular sciences, 21(18), 6649. Available at: [Link]
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Serine/threonine-protein kinase pim-1. The Ligandable Human Proteome. Available at: [Link]
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2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem. Available at: [Link]
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Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. (2024). Journal of Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2022). The CH24H metabolite, 24HC, blocks viral entry by disrupting intracellular cholesterol homeostasis. iScience, 25(10), 105151. Available at: [Link]
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Kim, S., & Lee, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Industrial and Engineering Chemistry, 97, 10-27. Available at: [Link]
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Nariai, Y., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4048-4064. Available at: [Link]
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Discovery of Novel Autotaxin Inhibitors Bearing the 4,5,6,7-Tetrahydro-7H-Pyrazolo[3,4-c]Pyridine-7-One Core for Pulmonary Fibrosis Therapy. (2025). Archiv der Pharmazie. Available at: [Link]
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Wang, Y., et al. (2021). Design and Development of Autotaxin Inhibitors. Pharmaceuticals, 14(11), 1203. Available at: [Link]
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Piperidine, 1-(5-trifluoromethyl-2-pyridyl)-4-(1H-pyrrol-1-yl)- | C15H16F3N3 | CID 590131 - PubChem. Available at: [Link]
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Nariai, Y., et al. (2021). Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). ACS Medicinal Chemistry Letters, 12(9), 1407-1412. Available at: [Link]
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Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115201. Available at: [Link]
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Deng, M., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. MedChemComm, 14(9), 1696-1707. Available at: [Link]
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5-(trifluoromethyl)-2(1H)-pyridinone - AERU. Available at: [Link]
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Scaffold hopping to find potent and selective CH24H inhibitors. (2021). Bioorganic & Medicinal Chemistry, 45, 116315. Available at: [Link]
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Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. | Semantic Scholar. Available at: [Link]
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The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025). Available at: [Link]
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Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][25]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of medicinal chemistry, 54(5), 1473–1480. Available at: [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2021). Arabian Journal of Chemistry, 14(9), 103310. Available at: [Link]
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Discovery of Novel Trifluoromethylpyridine-Based Inhibitors: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethylpyridine (TFMP) scaffold has become a cornerstone in modern medicinal chemistry, integral to the development of a new generation of targeted inhibitors. The unique physicochemical properties conferred by the trifluoromethyl (-CF3) group—including enhanced metabolic stability, increased lipophilicity, and potent binding affinity—make it a privileged motif in drug design.[1] This guide provides a comprehensive technical overview of the discovery process for novel TFMP-based inhibitors, from synthetic strategy and mechanistic rationale to detailed protocols for biological evaluation. We will explore two exemplary case studies—RORγt inverse agonists for autoimmune diseases and kinase inhibitors for oncology—to illustrate the core principles and experimental workflows that drive the successful development of these potent therapeutic agents.
The Strategic Advantage of the Trifluoromethyl Group in Pyridine Scaffolds
The introduction of a trifluoromethyl group into a pyridine ring is a deliberate and strategic choice in drug design, aimed at overcoming common pharmacological hurdles. The causality behind its efficacy stems from several key attributes:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile and a longer in-vivo half-life for the drug candidate.[1]
-
Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach intracellular targets.[1] This is particularly advantageous for targeting proteins within the cytoplasm or nucleus.
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF3 moiety can significantly alter the pKa of the pyridine nitrogen. This modulation can be critical for optimizing interactions with the target protein, improving solubility, and fine-tuning the overall physicochemical properties of the compound.[2]
-
Binding Affinity: The -CF3 group can engage in specific, non-covalent interactions within a protein's binding pocket, including hydrophobic and dipole-dipole interactions, thereby increasing the inhibitor's potency and selectivity.[3]
Synthetic Pathways to Trifluoromethylpyridine Cores
The synthesis of TFMP derivatives is a mature field, with several robust methodologies available to medicinal chemists. The choice of a specific route is dictated by the desired substitution pattern, scalability, and the availability of starting materials.[4]
There are three principal strategies for preparing TFMP derivatives:[2]
-
Halogen Exchange (Halex) Reaction: This classic method typically involves the fluorination of a trichloromethylpyridine precursor using reagents like antimony trifluoride or hydrogen fluoride. The first synthesis of TFMP was reported using a similar procedure.[2]
-
Direct Trifluoromethylation: This approach introduces a -CF3 group directly onto a pre-formed pyridine ring using specialized trifluoromethylating reagents, such as trifluoromethyl copper species that can react with bromo- or iodopyridines.[5]
-
Ring Construction from -CF3 Building Blocks: This is a highly versatile and commonly used method where the pyridine ring is constructed via cyclocondensation reactions using precursors that already contain the trifluoromethyl group.[2][4] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[4]
The "building block" approach is often favored for its flexibility in creating diverse substitution patterns, which is essential for structure-activity relationship (SAR) studies.
Diagram 1: General Drug Discovery Workflow
This diagram illustrates the iterative, multi-stage process of discovering and validating a novel inhibitor.
Caption: A streamlined workflow for novel trifluoromethylpyridine inhibitor discovery.
Case Study 1: RORγt Inverse Agonists
The Retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master transcription factor for the differentiation of T helper 17 (Th17) cells.[3] Th17 cells are critical drivers of autoimmune diseases through their production of pro-inflammatory cytokines like IL-17. Therefore, inhibiting RORγt activity with an inverse agonist is a promising therapeutic strategy for conditions such as psoriasis and rheumatoid arthritis.[6]
Mechanism of Inhibition
TFMP-based inverse agonists bind to the ligand-binding domain of RORγt. This binding event stabilizes a conformation of the receptor that prevents the recruitment of co-activator proteins necessary for gene transcription. A key insight from SAR studies is the role of the trifluoromethyl group in achieving high potency. For example, in a series of 6-(trifluoromethyl)pyridine derivatives, the -CF3 group was shown to form critical interactions with hydrophobic residues Leu324 and Leu396, as well as with His479, within the RORγt binding pocket.[3][7] This interaction contributes significantly to the high binding affinity and potent inhibitory activity.
Diagram 2: RORγt Signaling and Point of Inhibition
This diagram shows the role of RORγt in Th17 cell differentiation and where TFMP inhibitors intervene.
Caption: Inhibition of the RORγt pathway by TFMP inverse agonists.
Biological Evaluation Protocol: Luciferase Reporter Assay
The functional activity of RORγt inverse agonists is quantified using a cell-based luciferase reporter assay. This assay is the gold standard for nuclear receptors because it directly measures the transcriptional activity of the target.
Principle: Mammalian cells are engineered to express the human RORγt protein. They are also transfected with a reporter plasmid containing a firefly luciferase gene under the control of a RORγt-responsive promoter element.[8] When RORγt is active, it drives the expression of luciferase. An inverse agonist will inhibit this process, leading to a quantifiable decrease in luminescence.[9] A second, constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected to normalize for cell number and transfection efficiency.[8]
Step-by-Step Protocol:
-
Cell Culture & Transfection:
-
Plate HEK293T or Jurkat cells (70% confluent) in a 96-well plate.[10]
-
Co-transfect the cells with a pGL4-based firefly luciferase vector containing a RORγt response element and a pRL-TK control vector expressing Renilla luciferase using a lipid-based transfection reagent (e.g., Lipofectamine).[10]
-
Incubate for 18-24 hours to allow for protein expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the TFMP inhibitor compounds in the appropriate cell culture medium.
-
Remove the transfection medium and add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a known RORγt inverse agonist as a positive control.
-
Incubate for an additional 24 hours.
-
-
Lysis and Luminescence Reading:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Use a dual-luciferase assay kit. First, add the firefly luciferase substrate and measure the luminescence on a plate reader.
-
Next, add the quench/stop reagent which also contains the Renilla luciferase substrate, and measure the second luminescence signal.[8]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Summary: SAR of RORγt Inverse Agonists
The following table summarizes the inhibitory activity of a series of novel 6-(trifluoromethyl)pyridine derivatives.[3]
| Compound | R-Group Modification | IC50 (nM) in Luciferase Assay |
| VTP-43742 | (Reference Compound) | >25 |
| W1 | (Modification A) | 15.3 |
| W8 | (Modification B) | 9.8 |
| W14 | (Optimized Modification) | 7.5 |
Data sourced from Ma, Y. Y., et al. (2024).[3]
Case Study 2: Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in regulating cell signaling, proliferation, and survival.[11] The TFMP scaffold has been successfully incorporated into inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).[12][13]
Synthesis Protocol: Pyrazolopyrimidine-Based Kinase Inhibitor
This protocol describes a representative synthesis of a pyrazolopyrimidine kinase inhibitor core, utilizing a TFMP-containing building block. The workflow involves an initial condensation followed by a palladium-catalyzed cross-coupling reaction to introduce chemical diversity.[14]
Step 1: Condensation to form Pyrazolopyrimidine Intermediate
-
Reagents: 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq), 3-Amino-1H-pyrazole (1.1 eq), anhydrous ethanol, glacial acetic acid (0.1 eq).
-
Procedure:
-
Dissolve 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde in anhydrous ethanol in a round-bottom flask.
-
Add 3-Amino-1H-pyrazole followed by a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux (~78°C) and stir for 12-18 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature. Collect the precipitated product by vacuum filtration and wash with cold ethanol to yield the pyrazolopyrimidine intermediate.
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reagents: Pyrazolopyrimidine intermediate (1.0 eq), desired Arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), 2M Na2CO3 solution, and a 1,4-dioxane/water solvent mixture.
-
Procedure:
-
To a flask, add the pyrazolopyrimidine intermediate, the arylboronic acid, and the palladium catalyst.
-
Degas the flask and backfill with an inert gas (e.g., Argon).
-
Add the dioxane/water solvent and the Na2CO3 solution.
-
Heat the reaction to 90°C and stir for 4-8 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final inhibitor.
-
Biological Evaluation Protocol: Biochemical Kinase Assay & Cell Viability
A two-tiered approach is essential for characterizing kinase inhibitors: a biochemical assay to determine direct target engagement and potency, followed by a cell-based assay to assess cellular activity and cytotoxicity.
Protocol 1: Biochemical Kinase Activity Assay (e.g., FRET-based)
-
Principle: This assay measures the direct inhibition of the kinase's catalytic activity. A common format is a Fluorescence Resonance Energy Transfer (FRET) assay, which detects the phosphorylation of a peptide substrate.[15]
-
Procedure:
-
In a 384-well plate, incubate the recombinant kinase enzyme with serial dilutions of the TFMP inhibitor compound for 15-30 minutes.
-
Initiate the kinase reaction by adding a mixture of ATP and the FRET-labeled peptide substrate.
-
Allow the reaction to proceed for 60-120 minutes at 30°C.
-
Stop the reaction and measure the FRET signal on a compatible plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[11]
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)
-
Principle: This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target kinase. Metabolically active cells reduce a tetrazolium salt (like MTT or XTT) to a colored formazan product, which can be quantified spectrophotometrically.[16][17]
-
Procedure:
-
Seed cancer cells (e.g., A549 for an EGFR inhibitor) in a 96-well plate and allow them to adhere overnight.[12]
-
Treat the cells with serial dilutions of the TFMP inhibitor for 48-72 hours.
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.[16]
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. XTT produces a water-soluble product and does not require this step.[17]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Determine the IC50 value, representing the concentration that reduces cell viability by 50%.[16]
-
Data Summary: SAR of TFMP-Based EGFR Inhibitors
The table below presents data for a series of 5-trifluoromethylpyrimidine derivatives designed as EGFR inhibitors, tested against the A549 lung cancer cell line.[12]
| Compound | R-Group Modification | EGFR Kinase IC50 (µM) | A549 Cell Line IC50 (µM) |
| 9c | 3-fluorophenyl | Not Reported | 2.23 |
| 9g | 3-ethynylphenyl | Not Reported | 0.86 |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | 0.091 | 0.35 |
Data sourced from Liu, Z., et al. (2022).[12]
Conclusion and Future Outlook
The trifluoromethylpyridine motif is a validated and powerful tool in the arsenal of medicinal chemists. Its strategic incorporation has led to the discovery of highly potent and selective inhibitors against a range of challenging therapeutic targets. The case studies on RORγt inverse agonists and kinase inhibitors demonstrate a clear, logical, and experimentally rigorous pathway from rational design and synthesis to comprehensive biological characterization. As our understanding of disease biology deepens, the versatility of the TFMP scaffold, combined with innovative synthetic methodologies, will undoubtedly continue to fuel the development of next-generation therapeutics for years to come. Many TFMP-containing compounds are currently in clinical trials and are expected to be approved as new drugs in the near future.[4]
References
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-
Ma, Y. Y., et al. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Letters in Drug Design & Discovery, 21(12), 2359-2373. [Link]
- Chiaramonte, N., et al. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. In Methods in Molecular Biology. Springer.
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Liu, Z., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. RSC Medicinal Chemistry, 13(10), 1234-1245. [Link]
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Ma, Y. Y., et al. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Bentham Science Publishers. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Ma, Y. Y., et al. (2023). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Letters in Drug Design & Discovery. [Link]
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 198-214. [Link]
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- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
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Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
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- Wishart, G., et al. (2013). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Journal of Medicinal Chemistry, 56(15), 6244-6255.
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INDIGO Biosciences. (n.d.). Human RORγ Reporter Assay Kit. Retrieved from [Link]
- Dolle, F., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728.
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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A Technical Guide to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile: Synthesis, Characterization, and Research Potential
Disclaimer: This document is intended for an audience of qualified researchers, scientists, and drug development professionals. The information provided is for research purposes only. The compound discussed herein is a research chemical, and appropriate safety precautions must be taken at all times.
Abstract
3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile is a specialized heterocyclic compound featuring a trifluoromethyl-substituted pyridinone core. While specific biological data for this exact molecule is not extensively documented in peer-reviewed literature, its structural motifs are prevalent in molecules of significant interest in medicinal chemistry and agrochemistry.[1][2] This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed, plausible synthetic route based on established chemical principles, and standardized protocols for its analytical characterization. Furthermore, we explore its potential as a research chemical by examining the known activities of structurally related compounds, offering a forward-looking perspective for its application in discovery programs.
Introduction and Compound Identification
The core structure of this molecule is the 5-(trifluoromethyl)pyridin-2(1H)-one moiety. The trifluoromethyl (CF3) group is a critical pharmacophore in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1] The pyridinone ring itself is a versatile scaffold found in numerous bioactive compounds, including noncompetitive AMPA receptor antagonists used in epilepsy treatment.[3] The N-alkylation of the pyridinone with a propanenitrile side chain introduces a flexible linker and a reactive nitrile group, suitable for further chemical modification.
This guide aims to serve as a foundational resource for researchers interested in synthesizing and investigating this compound. We will proceed from fundamental properties to practical, step-by-step methodologies for its synthesis and analysis, grounding our discussion in established chemical literature.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₉H₇F₃N₂O | --- |
| Molecular Weight | 216.16 g/mol | --- |
| CAS Number | Not assigned | --- |
| Appearance | Predicted: White to off-white solid | --- |
| Solubility | Predicted: Soluble in DMSO, DMF, Methanol, Acetonitrile | [4] |
| SMILES | N#CCCN1C=C(C(F)(F)F)C=CC1=O | --- |
| InChI Key | (Predicted) | --- |
Synthesis and Purification
The synthesis of the title compound can be logically approached via a two-step process: first, the synthesis of the key intermediate, 5-(trifluoromethyl)pyridin-2(1H)-one, followed by its N-alkylation. The following protocol is a well-established method for this type of transformation, adapted from literature precedents for similar pyridinone syntheses.[5]
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the title compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 5-(Trifluoromethyl)pyridin-2(1H)-one [5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Solvent Addition: Add a mixture of glacial acetic acid (10 volumes) and water (1 volume).
-
Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain for an extended period (e.g., 7 days), monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Cool the mixture to room temperature. Carefully dilute with water (20 volumes) and neutralize to a pH of ~6-7 using a 6N aqueous NaOH solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or silica gel chromatography to yield 5-(trifluoromethyl)pyridin-2(1H)-one as a solid.
Step 2: N-Alkylation via Michael Addition
-
Reaction Setup: In a dry, nitrogen-purged round-bottom flask, dissolve 5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile (10 volumes).
-
Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq). Stir the suspension for 15-30 minutes at room temperature.
-
Alkylating Agent: Add acrylonitrile (1.2 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature until completion, typically 12-24 hours. Monitor progress by TLC or LC-MS. Gentle heating (e.g., to 50°C) may be required to drive the reaction to completion.
-
Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine to remove residual DMF and base.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the final product, this compound.
Potential Research Applications & Mechanism of Action (Hypothetical)
Given the absence of direct biological studies, the research applications for this compound are speculative and based on its structural components.
-
CNS Drug Discovery: Pyridinone derivatives have been successfully developed as noncompetitive antagonists of the AMPA receptor, with Perampanel being a notable example for treating epilepsy.[3] The title compound could be screened in Ca2+ influx assays or electrophysiology studies to investigate potential modulation of ionotropic glutamate receptors.
-
PDE4 Inhibition: Certain complex pyridinone structures have been identified as potent and selective phosphodiesterase 4 (PDE4) inhibitors, which are targets for inflammatory diseases like asthma and COPD.[6] This compound could serve as a starting fragment for a library aimed at PDE4 inhibition.
-
Agrochemical Research: Trifluoromethyl-pyridines are a cornerstone of modern agrochemicals, acting as herbicides, insecticides, and fungicides.[1] The compound could be evaluated in screens for such activities. The nitrile group also offers a handle for further chemical elaboration into other functional groups.
Proposed Investigational Workflow
Caption: General workflow for initial biological investigation.
Analytical Characterization Protocol
Confirming the identity and purity of the synthesized compound is critical.
5.1 High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Expected Outcome: A single major peak with >95% purity by area normalization.
5.2 Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI), positive mode.
-
Analysis: Calculate the theoretical exact mass for the protonated molecule [M+H]⁺ (C₉H₈F₃N₂O⁺).
-
Expected m/z: 217.0583.
-
Outcome: The observed mass should be within ±5 ppm of the theoretical mass.
5.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Expect signals corresponding to the pyridinone ring protons and the two methylene groups of the propanenitrile chain. The chemical shifts and coupling patterns will confirm the structure.
-
¹³C NMR: Expect 9 distinct carbon signals, including the carbonyl (C=O), the nitrile (C≡N), the CF₃ carbon, and the aromatic/olefinic carbons.
-
¹⁹F NMR: Expect a singlet corresponding to the CF₃ group.
Safety, Handling, and Storage
-
Safety: This is a novel research chemical with unknown toxicological properties. Assume it is hazardous. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at <-15°C is recommended.[7]
Discussion and Future Outlook
This compound represents an accessible yet underexplored chemical entity. Its synthesis relies on robust and well-documented chemical reactions, making it readily available for investigation. The true value of this compound lies in its potential as a building block or a starting point for discovery campaigns. The trifluoromethyl-pyridinone core is a privileged scaffold in medicinal chemistry, and the propanenitrile side chain offers a versatile handle for creating libraries of analogues for structure-activity relationship (SAR) studies. Future research should focus on its initial biological screening against diverse target classes, particularly those where related structures have shown promise, such as ion channels, phosphodiesterases, and enzymes relevant to agriculture.
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Methylamine Supplier. 3-[2-Oxo-5-(Trifluoromethyl)Pyridin-1(2H)-Yl]Propanenitrile.
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Google Patents. EP 2 368 550 B1: Substituted Pyridinone Compounds.
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Sigma-Aldrich. 3-(2-oxo-pyridinyl)propanenitrile.
-
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PubChem. 3-Chloro-5-((1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinyl)oxy)benzonitrile.
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Wikipedia. Propionitrile.
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Sigma-Aldrich. 3-(3-(4-FLUOROPHENYL)-6-OXO-1(6H)-PYRIDAZINYL)PROPANENITRILE.
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Ishii, A., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 164-175.
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Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.
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Tulshian, D., et al. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. Journal of Pharmacology and Experimental Therapeutics, 297(1), 193-201.
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GSRS. 3-(3-CHLORO-5-(4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL)PHENOXY).
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Hibi, S., et al. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600.
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Benchchem. 3-(Piperidin-1-yl)-5-(Trifluoromethyl)picolinonitrile.
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Methodological & Application
Cellular assay protocols for 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
An Application Guide to the Cellular Characterization of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile: A Hypothesis-Driven Approach to Uncovering Bioactivity
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the initial cellular characterization of the novel compound, this compound. Given the absence of established biological data for this specific molecule, we present a hypothesis-driven workflow. The structural motifs—a trifluoromethyl-substituted pyridinone core and a propanenitrile side chain—are features present in numerous bioactive molecules, including approved pharmaceuticals and agrochemicals.[1][2][3][4][5] The trifluoromethyl group often enhances metabolic stability and target affinity, while the nitrile moiety is a versatile functional group found in over 30 FDA-approved drugs.[3][5]
Our central hypothesis is that this compound possesses anti-inflammatory properties. This guide, therefore, is structured as a multi-tiered investigative funnel, beginning with essential cytotoxicity profiling and progressing to specific functional and mechanistic assays designed to test this hypothesis. This systematic approach ensures a logical progression of experiments, where data from foundational assays inform the design of more complex mechanistic studies.
Experimental Strategy: A Tiered Approach
The proposed workflow is designed to efficiently characterize the compound's cellular effects, starting with broad assessments and narrowing down to specific molecular mechanisms.
Figure 1: Tiered experimental workflow for characterizing the compound.
Tier 1: Foundational Assays - Is the Compound Toxic?
Before assessing any specific biological function, it is imperative to determine the compound's intrinsic cytotoxicity. This foundational step identifies the concentration range at which the compound can be studied without causing significant cell death, thereby ensuring that any observed effects in subsequent assays are not mere artifacts of toxicity.[6]
Protocol 1: Cell Viability and Cytotoxicity Assessment
This protocol utilizes the MTT assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[7] We also describe the lactate dehydrogenase (LDH) assay as an orthogonal method that measures membrane integrity.[8][9]
Principle of the MTT Assay: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Doxorubicin (positive control for cytotoxicity)
-
96-well clear flat-bottom plates
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of the test compound in DMEM, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., 0.1 µM). Remove the old media from the cells and add 100 µL of the compound dilutions.
-
Controls: Include wells with vehicle (DMSO, at the same final concentration as the highest compound dose) and a positive control (Doxorubicin, e.g., 10 µM). Also include "media only" blank wells.
-
-
Incubation: Incubate the plate for 24 hours (or a desired time point, e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the media from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "media only" blank from all other readings.
-
Calculate Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.
-
Plot Cell Viability (%) against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
| Parameter | Description |
| IC₅₀ | The concentration of the compound that results in a 50% reduction in cell viability. |
| CC₅₀ | The concentration of the compound that causes 50% cytotoxicity. |
| Therapeutic Window | The range of concentrations above the effective concentration but below the toxic concentration. |
Orthogonal Assay: LDH Release To confirm the cytotoxicity results, an LDH assay can be performed on the supernatant collected from the treated cells before the addition of MTT. This assay quantifies the release of LDH from cells with damaged plasma membranes.[8]
Tier 2: Functional Screening - Does the Compound Inhibit Inflammation?
Once a non-toxic concentration range is established, the compound can be screened for its potential anti-inflammatory effects. A standard in vitro model for inflammation involves stimulating macrophage cells with lipopolysaccharide (LPS), a component of gram-negative bacteria, which triggers a potent inflammatory response.[10][11]
Protocol 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: Activated macrophages produce nitric oxide (NO), a key inflammatory mediator, via the enzyme inducible nitric oxide synthase (iNOS). NO production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[11]
Materials:
-
RAW 264.7 cells
-
Test compound and controls (e.g., Dexamethasone as a positive control)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a serial dilution of sodium nitrite (e.g., from 100 µM to 0 µM) and perform the Griess reaction to generate a standard curve.
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Compare the NO production in compound-treated, LPS-stimulated cells to that in vehicle-treated, LPS-stimulated cells to determine the percentage of inhibition.
Protocol 3: Measurement of Pro-Inflammatory Cytokine Production (ELISA)
Principle: LPS stimulation also induces the production and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the levels of these specific cytokines in the cell supernatant.
Materials:
-
Supernatants collected from the experiment described in Protocol 2.
-
Commercially available ELISA kits for murine TNF-α and IL-6.
-
Microplate reader capable of reading absorbance at 450 nm.
Step-by-Step Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Typically, the protocol involves coating a 96-well plate with a capture antibody, adding the cell supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at 450 nm.
Data Analysis: Generate a standard curve from the provided cytokine standards. Use this curve to calculate the concentration of TNF-α and IL-6 in each sample. Determine the percentage of inhibition for each compound concentration relative to the LPS-only control.
Tier 3: Mechanism of Action - How Does the Compound Work?
If the compound demonstrates significant anti-inflammatory activity in Tier 2 assays, the next logical step is to investigate its potential mechanism of action (MoA). Here, we propose two common pathways involved in inflammation.
Protocol 4: NF-κB Signaling Pathway Activity Assay
Principle: The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that regulates the expression of many pro-inflammatory genes, including iNOS, TNF-α, and IL-6.[13] Its inhibition is a key mechanism for many anti-inflammatory drugs. An NF-κB reporter assay uses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements. A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.[14][15]
Figure 2: Hypothesized inhibition of the NF-κB signaling pathway.
Materials:
-
HEK293 or RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct.
-
Dual-luciferase reporter assay system (e.g., provides both firefly and Renilla luciferase reagents).
-
LPS or TNF-α as a stimulant.
-
Opaque-walled 96-well plates.
-
Luminometer.
Step-by-Step Protocol:
-
Cell Seeding: Plate the NF-κB reporter cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulation: Add an NF-κB activator (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) to the wells.
-
Incubation: Incubate for 6-8 hours, the optimal time for reporter gene expression.
-
Cell Lysis: Remove the medium, wash with PBS, and add passive lysis buffer as per the manufacturer's protocol.[13]
-
Luminescence Measurement:
-
Transfer the cell lysate to a new opaque plate.
-
Add the luciferase assay reagent (for firefly luciferase) and measure the luminescence.
-
Add the Stop & Glo® reagent (which quenches the firefly signal and activates the Renilla luciferase) and measure the second luminescence signal.[16]
-
Data Analysis: Normalize the firefly luciferase signal (experimental reporter) to the Renilla luciferase signal (transfection control). Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
Protocol 5: Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay
Principle: COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a well-established anti-inflammatory strategy. This can be assessed using a cell-free enzymatic assay or by measuring prostaglandin E₂ (PGE₂) production in LPS-stimulated cells.
Materials (for cell-free assay):
-
Commercially available COX-2 inhibitor screening assay kit (e.g., colorimetric or fluorometric).[17][18][19]
-
Purified ovine or human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Celecoxib (selective COX-2 inhibitor positive control).
Step-by-Step Protocol (Cell-Free):
-
Follow the protocol provided with the commercial assay kit.
-
The general procedure involves incubating the COX-2 enzyme with the test compound.[17]
-
The reaction is initiated by adding arachidonic acid.
-
The activity of the enzyme is measured by detecting the product (e.g., PGG₂ or its peroxidase-mediated by-product) via a colorimetric or fluorometric readout.
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value. To assess selectivity, the same assay should be run in parallel with the COX-1 isoform.
Conclusion and Future Directions
This application guide provides a robust, tiered framework for the initial cellular characterization of this compound. By systematically evaluating cytotoxicity, anti-inflammatory function, and potential mechanisms of action, researchers can efficiently build a comprehensive biological profile of this novel compound. Positive results from this workflow would justify further investigation, including target identification studies, in vivo efficacy models, and structure-activity relationship (SAR) analysis to optimize the compound's potency and selectivity.
References
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Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]
-
Indigo Biosciences. Human NF-κB Reporter Assay System Technical Manual. [Link]
-
Zheng, W., et al. A review for cell-based screening methods in drug discovery. (2022). Frontiers in Molecular Biosciences. [Link]
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Zhang, X., et al. Guidelines for anti-inflammatory assays in RAW264.7 cells. (2022). Food Safety and Health. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Molecular Devices. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. [Link]
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Riss, T.L., et al. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). The Assay Guidance Manual. [Link]
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AMSBIO. Data Sheet NF-KB Reporter Kit. [Link]
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Thomas, J.R., et al. New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. (2023). ChemRxiv. [Link]
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Valdivia, A.D., et al. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. (2021). ACS Infectious Diseases. [Link]
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Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. (2023). [Link]
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Tsukamoto, M., & Nakamura, T. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). Journal of Pesticide Science. [Link]
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SciSpace. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). [Link]
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ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). [Link]
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Pomatto, M.A.C., et al. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. (2019). Stem Cells. [Link]
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Kim, H., et al. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2020). Molecules. [Link]
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Fassihi, A., et al. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2017). Letters in Drug Design & Discovery. [Link]
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ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
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Widowati, W., et al. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2017). Iranian Journal of Basic Medical Sciences. [Link]
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Scotti, C., & Barlow, J.W. Natural Products Containing the Nitrile Functional Group and Their Biological Activities. (2022). Natural Product Communications. [Link]
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Sanjeewa, K.K.A., et al. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2019). Molecules. [Link]
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Royal College of Surgeons in Ireland. Natural products containing the nitrile functional group and their biological activities. (2022). [Link]
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Shi, J., et al. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry. [Link]
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Fleming, F.F., & Yao, L. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry. [Link]
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Application Notes for CCT251921: A Potent and Selective Dual Inhibitor of Mediator Kinase CDK8/19
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Transcriptional Addiction in Cancer with CCT251921
Cyclin-dependent kinase 8 (CDK8) and its close paralog CDK19 have emerged as critical regulators of gene transcription, acting as a molecular switch within the Mediator complex.[1][2] This complex integrates signals from various pathways to control the activity of RNA Polymerase II, thereby orchestrating gene expression programs that are fundamental to cellular identity and function.[3][4] In numerous cancers, particularly those driven by aberrant Wnt/β-catenin signaling such as colorectal cancer, CDK8 is amplified and overexpressed, functioning as a non-classical oncogene that sustains a state of "transcriptional addiction."[3][5][6] CDK8 exerts its oncogenic effects by phosphorylating a range of substrates, including transcription factors like STAT1, SMADs, and NOTCH, thereby modulating their activity and contributing to cancer cell proliferation and survival.[4][7][8]
CCT251921 is a potent, selective, and orally bioavailable small molecule that dually inhibits the kinase activity of CDK8 and CDK19.[9][10][11] Developed through a structure-based medicinal chemistry program, CCT251921 offers a powerful chemical probe to dissect the complex biology of Mediator kinases and presents a promising therapeutic strategy for cancers dependent on CDK8/19 activity.[12] This guide provides an in-depth overview of CCT251921, its mechanism of action, and detailed protocols for its application in in vitro and cell-based assays.
Mechanism of Action: Intercepting Aberrant Transcriptional Signaling
CCT251921 competitively binds to the ATP pocket of CDK8 and CDK19, preventing the phosphorylation of their downstream substrates.[13] A key signaling axis affected by CDK8/19 inhibition is the Wnt/β-catenin pathway. In many cancers, mutations in genes like APC lead to the stabilization and nuclear accumulation of β-catenin, which then drives the expression of proliferative genes.[3][5] CDK8 has been shown to be a critical positive regulator of β-catenin's transcriptional activity.[14][15] By inhibiting CDK8, CCT251921 effectively dampens this oncogenic signaling cascade.
Another important downstream effector of CDK8 is the transcription factor STAT1. Phosphorylation of STAT1 on serine 727 (pSTAT1-S727) is mediated by CDK8 and is a crucial event in interferon-gamma (IFNγ) signaling.[16][17] The level of pSTAT1-S727 can, therefore, serve as a robust pharmacodynamic biomarker for assessing the cellular activity of CDK8/19 inhibitors like CCT251921.
Caption: CCT251921 inhibits CDK8/19, blocking Wnt/β-catenin and STAT1 signaling.
Quantitative Data Summary
The inhibitory activity and selectivity of CCT251921 have been characterized in various assays. This data underscores its potency as a dual CDK8/19 inhibitor.
| Target | IC50 | Assay Type | Reference |
| CDK8 | 2.3 nM | Biochemical Kinase Assay | [9][11] |
| CDK19 | 2.6 nM | Biochemical Kinase Assay | [11] |
| Wnt Pathway (LS174T cells) | Potent Inhibition | Cell-based Reporter Assay | [9] |
| STAT1-S727 Phosphorylation | Potent Inhibition | Cell-based Western Blot | [9] |
Experimental Protocols
Protocol 1: In Vitro CDK8/Cyclin C Kinase Assay (Luminescent)
This protocol describes a method to determine the in vitro potency (IC50) of CCT251921 against the CDK8/Cyclin C complex using a luminescent kinase assay that quantifies ADP production.
Principle: The amount of ADP produced in the kinase reaction is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal. The signal intensity is directly proportional to the kinase activity.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
CDK Substrate Peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
CCT251921
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of CCT251921 in 100% DMSO.
-
Perform serial dilutions of the CCT251921 stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase assay buffer, CDK substrate peptide, and recombinant CDK8/Cyclin C enzyme.
-
Add the desired volume of the compound dilutions to the wells of the microplate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Initiate the kinase reaction by adding ATP to all wells.
-
The final reaction volume is typically 25 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
-
-
ADP Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ kit, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for another 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the "blank" values from all other readings.
-
Calculate the percent inhibition for each concentration of CCT251921 relative to the positive control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro luminescent kinase assay to determine IC50.
Protocol 2: Cell-Based Assay for CDK8 Inhibition (Western Blot for pSTAT1-S727)
This protocol details a method to assess the ability of CCT251921 to inhibit CDK8 kinase activity within a cellular context by measuring the phosphorylation of its downstream target, STAT1, at serine 727.
Principle: Treatment of cells with an inducer like IFNγ stimulates the phosphorylation of STAT1. Pre-treatment with a CDK8 inhibitor like CCT251921 will reduce the level of pSTAT1-S727 in a dose-dependent manner, which can be quantified by Western blotting.
Materials:
-
Human cancer cell line known to express CDK8 and respond to IFNγ (e.g., SW620 colorectal cancer cells)
-
Cell culture medium and supplements
-
CCT251921
-
DMSO
-
Recombinant human IFNγ
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSTAT1-S727, anti-total STAT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed SW620 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of CCT251921 (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with IFNγ (e.g., 10 ng/mL) for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT1-S727 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total STAT1 and β-actin to ensure equal loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the pSTAT1-S727 signal to the total STAT1 or β-actin signal.
-
Determine the concentration-dependent inhibition of STAT1 phosphorylation by CCT251921.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. In the in vitro kinase assay, the inclusion of positive and negative controls ensures the assay is performing correctly, and the generation of a full dose-response curve allows for a robust determination of the IC50. For the cell-based Western blot, probing for total STAT1 and a loading control like β-actin is critical to confirm that the observed decrease in pSTAT1-S727 is due to kinase inhibition and not a result of protein degradation or unequal sample loading.
Conclusion
CCT251921 is a valuable tool for investigating the roles of CDK8 and CDK19 in health and disease. Its high potency and selectivity, coupled with its oral bioavailability, make it suitable for a wide range of in vitro and in vivo studies.[9] The provided protocols offer a starting point for researchers to explore the effects of CCT251921 on CDK8/19-mediated signaling pathways, contributing to a deeper understanding of transcriptional regulation in cancer and paving the way for novel therapeutic strategies.
References
- Dale, T., et al. (2015). CCT251921: A Technical Guide to a Potent Dual Inhibitor of Mediator Kinase CDK8/19. Benchchem. [Link available through search]
- Firestein, R., et al. (2008). CDK8 is a colorectal cancer oncogene that regulates β-catenin activity.
- Porter, D. C., et al. (2012). Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities. Proceedings of the National Academy of Sciences, 109(34), 13799-13804.
- McDermott, M. S., et al. (2017). The CDK8/19 inhibitor Senexin B enhances the efficacy of fulvestrant in estrogen receptor-positive breast cancer. Oncotarget, 8(8), 12558-12575.
- Clarke, P. A., et al. (2016). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, 59(4), 1547-1558.
- Olson, C. M., et al. (2018). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry, 61(20), 9206-9221.
- Pelish, H. E., et al. (2015). Cortistatin A is a high-affinity ligand of protein kinases ROCK, CDK8, and CDK11.
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BPS Bioscience. (n.d.). Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. Retrieved from [Link]
- Galbraith, M. D., et al. (2010). CDK8: a positive regulator of transcription. Transcription, 1(1), 4-12.
- Koehler, M. F. T., et al. (2023). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Inhibitors of CDK8 for the Treatment of Cancer. ACS Medicinal Chemistry Letters, 14(5), 624-631.
- Czimmerer, Z., et al. (2018). The Cyclin-Dependent Kinase 8 (CDK8)
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Ma'ayan Lab. (n.d.). CDK8 Gene. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclin-dependent kinase 8. Retrieved from [Link]
- Galbraith, M. D., Donner, A. J., & Espinosa, J. M. (2010). CDK8: a positive regulator of transcription. Transcription, 1(1), 4–12.
- Chen, X., et al. (2024). Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. Frontiers in Pharmacology, 15, 1364951.
- Hölsken, O., et al. (2020). Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance. Molecular Cancer Therapeutics, 19(7), 1461-1472.
- Pelish, H. E., et al. (2017). Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics. Cell Reports, 21(12), 3647-3659.
- Poss, Z. C., et al. (2024). The CDK8 kinase module: A novel player in the transcription of translation initiation and ribosomal genes. Molecular Biology of the Cell, 35(15), ar135.
- Koehler, M. F. T., et al. (2015). Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells. ACS Medicinal Chemistry Letters, 6(8), 923-928.
- Chen, M., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry, 65(5), 4140-4152.
- Morris, E. J., et al. (2014). Genomic insights into WNT/β-catenin signaling. Trends in Pharmacological Sciences, 35(1), 31-40.
- Hölsken, O., et al. (2020). Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance. Molecular Cancer Therapeutics.
- Koehler, M. F. T., et al. (2015). Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells. ACS Medicinal Chemistry Letters.
- Zhao, Z., et al. (2024).
- Firestein, R., et al. (2010).
- Schier, T. C., et al. (2022). CDK8-Novel Therapeutic Opportunities. Cancers, 14(21), 5309.
- Audetat, K. A., et al. (2017). Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules. Frontiers in Endocrinology, 8, 131.
- Chen, X., et al. (2019). CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors. Future Medicinal Chemistry, 11(4), 427-443.
- Cee, V. J., et al. (2009). Cortistatin A is a high-affinity ligand of protein kinases ROCK, CDK8, and CDK11.
- Firestein, R., et al. (2008). CDK8 is a colorectal cancer oncogene that regulates β-catenin activity.
- Porter, D. C., et al. (2012). Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities.
-
BPS Bioscience. (n.d.). Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. Retrieved from [Link]
- Chen, M., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. Journal of Medicinal Chemistry.
- Hwarng, H., et al. (2021).
- Hrustanovic, G., et al. (2021). Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors. Cell Reports, 35(13), 109299.
- Kalan, S., et al. (2020). Cell-based assays for CDK8 and CDK19 inhibition by different compounds.
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Application of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile in Cancer Research: A Guide for Investigators
Executive Summary
This document addresses the topic of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile and its application in cancer research. A comprehensive review of publicly available scientific literature, patent databases, and clinical trial registries indicates that no specific data currently exists detailing the synthesis, biological activity, or therapeutic application of this particular compound in the context of oncology.
Consequently, it is not possible to provide established, field-proven application notes or protocols for this molecule. The information herein is therefore structured to serve two primary purposes:
-
To transparently communicate the current lack of specific research on this compound.
-
To provide a foundational guide based on the analysis of its constituent chemical scaffolds—trifluoromethylated pyridinones and propanenitriles —offering a scientifically-grounded framework for any researcher initiating an investigation into this novel chemical entity.
This guide is intended to inform the initial stages of a research program, outlining the logical progression from initial screening to preliminary mechanism of action studies for a previously uncharacterized compound.
Contextual Analysis of Related Chemical Scaffolds
While the specific molecule of interest is uncharacterized, its structural components are recognized in medicinal chemistry. An understanding of these components can inform initial hypotheses about its potential biological activities.
The Role of Trifluoromethylated Pyridines in Drug Design
The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring. The addition of a trifluoromethyl (-CF3) group is a well-established strategy in drug discovery to modulate a compound's physicochemical properties.[1] Key advantages include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[1]
-
Increased Lipophilicity: This modification often improves a molecule's ability to cross cellular membranes, potentially increasing its bioavailability and cell permeability.[1]
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can significantly alter the pKa of nearby functional groups, affecting target binding and solubility.
Numerous trifluoromethylpyridine derivatives have been synthesized and evaluated as potential antitumor agents, targeting a wide array of cellular pathways.[2]
Biological Activity of Propanenitrile Derivatives
The propanenitrile functional group is present in various biologically active compounds. While not a classic pharmacophore for anticancer agents, certain nitrile-containing molecules have demonstrated significant cytotoxic effects. Research has shown that some derivatives can induce cancer cell death through apoptosis and cause cell cycle arrest, highlighting the potential for this moiety to contribute to cytotoxic activity.[3][4] For instance, certain 2-phenylacrylonitrile derivatives have been identified as potent tubulin inhibitors, arresting cancer cells in the G2/M phase of the cell cycle.[4]
A Proposed Research Framework for a Novel Chemical Entity (NCE)
For a novel compound such as this compound, a structured, hypothesis-driven approach is essential to characterize its potential as a cancer therapeutic. The following sections outline a logical, multi-stage workflow.
Conceptual Workflow for Preclinical Evaluation of an NCE
The journey from a novel compound to a potential drug candidate is a rigorous process of elimination and characterization. The workflow below illustrates the key decision points and experimental stages.
Caption: A multi-phase conceptual workflow for the initial preclinical evaluation of a novel anticancer compound.
Foundational Experimental Protocols
The following protocols are generalized methodologies for the initial in vitro characterization of a novel compound. Note: These are templates and must be optimized for specific cell lines and compound properties (e.g., solubility).
Protocol 1: Determination of IC50 using MTT Assay
Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the 10 mM DMSO stock. A typical final concentration range would be 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (containing the highest concentration of DMSO used) and "untreated control" wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
Compound at 1x, 2x, and 5x its determined IC50 value
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the distribution in treated samples to the vehicle control.
Conclusion and Forward Outlook
The compound This compound represents uncharted territory in cancer research. While its structural motifs are of interest to medicinal chemists, its biological activity remains to be determined. The absence of existing data precludes the creation of detailed, specific application notes. However, this guide provides the necessary conceptual framework and foundational protocols for any research group to begin the critical work of characterizing this novel molecule's potential role in oncology. The path forward requires rigorous, systematic investigation, starting with the fundamental in vitro assays outlined above.
References
-
Gaber, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3201. Available from: [Link]
-
Hossain, M. Z., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 221. Available from: [Link]
-
Mohareb, R. M., & Mohamed, A. M. (2012). Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. Archiv der Pharmazie, 345(10), 810-819. Available from: [Link]
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Application Notes & Protocols: A Framework for Investigating the Anti-Inflammatory Effects of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
Abstract
This document provides a comprehensive framework for the initial in vitro investigation of the anti-inflammatory properties of the novel compound, 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile, hereafter referred to as "Compound X". While specific biological data for Compound X is not yet publicly available, its chemical structure, featuring a trifluoromethyl-substituted pyridinone moiety, suggests a strong potential for modulating inflammatory responses. This is based on the established anti-inflammatory activities of related heterocyclic compounds.[1] This guide is designed for researchers in drug discovery and immunology, offering a logical, stepwise workflow from initial cytotoxicity assessment to the elucidation of potential mechanisms of action involving key inflammatory signaling pathways. The protocols provided herein are based on well-established, validated methods to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Investigation
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. A key cellular mediator of the innate immune response is the macrophage, which, upon activation by stimuli like bacterial lipopolysaccharide (LPS), orchestrates a robust inflammatory cascade. This response is characterized by the release of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), and the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]
The molecular architecture of Compound X, this compound, presents a compelling case for its investigation as a potential anti-inflammatory agent. The trifluoromethyl group is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and receptor binding affinity.[3] Furthermore, the pyridinone scaffold is present in a variety of compounds that have demonstrated significant anti-inflammatory properties.[1][4]
This application note outlines a systematic approach to characterize the anti-inflammatory profile of Compound X using the LPS-stimulated RAW 264.7 murine macrophage cell line, a widely accepted and robust model for studying inflammation in vitro.[5][6]
Experimental Design Overview
The investigation is structured as a multi-stage process, designed to build a comprehensive profile of Compound X's anti-inflammatory activity. Each stage provides critical data that informs the subsequent steps.
Figure 1: A stepwise experimental workflow for evaluating the anti-inflammatory potential of a novel compound.
Phase 1: Foundational Assays - Cytotoxicity
3.1 Rationale Before assessing the anti-inflammatory effects of Compound X, it is imperative to determine the concentration range that is non-toxic to the RAW 264.7 cells. Any observed reduction in inflammatory markers must be due to a specific biological effect of the compound, not a consequence of cell death. The MTT assay is a reliable colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7]
3.2 Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.[8]
-
Compound Treatment: Prepare serial dilutions of Compound X in complete DMEM. After 24 hours, remove the old medium from the cells and replace it with 100 µL of medium containing various concentrations of Compound X. Include a vehicle control (DMSO) at the same final concentration as the highest compound dose. Incubate for another 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[2] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as follows: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 Select concentrations that result in >95% cell viability for subsequent anti-inflammatory assays.
Phase 2: Primary Anti-Inflammatory Screening
4.1 Rationale Once non-toxic concentrations of Compound X are established, the next step is to screen for its ability to inhibit the production of key inflammatory mediators in LPS-stimulated macrophages. Nitric oxide (NO) is a major inflammatory signaling molecule produced by iNOS, and its levels can be easily quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.[10][11] TNF-α and IL-6 are pivotal pro-inflammatory cytokines that drive the inflammatory response and can be precisely quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).[12][13]
4.2 Protocol: Nitric Oxide (NO) Measurement (Griess Assay)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.[2] Allow them to adhere overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with various non-toxic concentrations of Compound X for 1 hour.
-
Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[2]
-
Sample Collection: After incubation, carefully collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[14][15]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[10]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
4.3 Protocol: TNF-α and IL-6 Quantification (ELISA)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at an appropriate density (e.g., 2.5 x 10⁵ cells/well).[16] Pre-treat with Compound X for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercially available kit. The general principle involves: a. Coating a 96-well plate with a capture antibody specific for the cytokine of interest. b. Adding the collected supernatants and standards to the wells. c. Incubating to allow the cytokine to bind to the capture antibody. d. Washing the plate and adding a biotin-conjugated detection antibody. e. Adding a streptavidin-HRP conjugate, followed by a TMB substrate to produce a colorimetric signal.[12] f. Stopping the reaction and measuring the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.
| Treatment Group | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | High | High | High |
| LPS + Compound X (Low Dose) | Reduced | Reduced | Reduced |
| LPS + Compound X (High Dose) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Table 1: Representative data structure for summarizing the results from the primary anti-inflammatory screening assays. |
Phase 3: Mechanistic Investigation
5.1 Rationale A reduction in NO and pro-inflammatory cytokines suggests that Compound X interferes with the inflammatory cascade. To understand the mechanism, we must investigate its effects on the expression of key inflammatory enzymes (iNOS and COX-2) and the activity of upstream signaling pathways that regulate their transcription. The NF-κB and MAPK pathways are two of the most critical signaling cascades in LPS-induced inflammation.[17][18] Western blotting can be used to quantify the protein levels of iNOS and COX-2, while the phosphorylation status of key MAPK proteins (like p38) and NF-κB nuclear translocation can be assessed to determine pathway activation.[19][20]
Figure 2: Simplified overview of the NF-κB and MAPK signaling pathways activated by LPS, with potential points of inhibition for Compound X.
5.2 Protocol: iNOS and COX-2 Protein Expression (Western Blot)
-
Cell Lysis: After treating RAW 264.7 cells with Compound X and/or LPS as described previously (typically for 18-24 hours), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.[19]
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[21]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) at the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity using densitometry software (e.g., ImageJ) and normalize the expression of iNOS and COX-2 to the loading control.[19]
5.3 Protocol: MAPK and NF-κB Pathway Activation
-
MAPK Pathway (p38 Phosphorylation):
-
Follow the Western blot protocol as described above, but use a shorter LPS stimulation time (e.g., 30-60 minutes) as MAPK phosphorylation is an early event.
-
Probe the membranes with primary antibodies that specifically recognize the phosphorylated form of p38 MAPK (p-p38).
-
After imaging, the membrane can be stripped and re-probed for total p38 MAPK to ensure that changes in phosphorylation are not due to changes in the total amount of the protein.[20][22]
-
-
NF-κB Pathway (Reporter Assay):
-
Cell Transfection: Use a RAW 264.7 cell line that has been stably transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter. Alternatively, transiently transfect the cells with the reporter plasmid.
-
Treatment and Stimulation: Seed the transfected cells in a white, opaque 96-well plate. Pre-treat with Compound X for 1 hour, followed by stimulation with LPS for 6-8 hours.[4]
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.[3][23] The light output is directly proportional to the transcriptional activity of NF-κB.
-
Conclusion and Future Directions
This document provides a foundational, hypothesis-driven strategy for the initial characterization of the anti-inflammatory properties of this compound. By systematically evaluating its cytotoxicity, its impact on key inflammatory mediators, and its influence on the central NF-κB and MAPK signaling pathways, researchers can build a robust preliminary data package. Positive results from this in vitro workflow would provide a strong rationale for advancing Compound X into more complex cellular models, and eventually, into in vivo models of inflammatory disease.
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Application Notes and Protocols for the Agrochemical Discovery and Evaluation of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
Introduction: The Rationale for Investigating 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile in Agrochemical Discovery
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The pyridine ring is a significant scaffold in numerous successful agrochemicals, valued for its versatile biological activities.[1][2][3][4] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, often leading to improved potency and efficacy.[5][6][7][8] This has made trifluoromethylpyridines a cornerstone for the development of next-generation pesticides.[8][9][10]
This document provides a comprehensive guide for the investigation of a novel compound, This compound , as a potential agrochemical candidate. This molecule incorporates three key structural motifs:
-
A pyridinone ring , a scaffold known for a wide range of biological activities, including antifungal and herbicidal properties.[11][12][13]
-
A trifluoromethyl group at the 5-position of the pyridine ring, which is anticipated to enhance its biological activity and stability.[7][8]
-
A propanenitrile side chain , which can influence the molecule's systemic properties and potentially interact with novel biological targets.
These application notes are designed for researchers, scientists, and drug development professionals. They provide a structured, scientifically-grounded framework for the synthesis, screening, and characterization of this and similar molecules, moving from initial hypothesis to validated lead.
PART 1: Synthesis and Characterization
Proposed Synthetic Route
The synthesis of this compound can be approached through a multi-step process, leveraging established pyridine chemistry. A plausible route involves the initial synthesis of the 5-(trifluoromethyl)pyridin-2(1H)-one core, followed by N-alkylation with 3-bromopropanenitrile.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 5-(trifluoromethyl)pyridin-2(1H)-one
-
Starting Material: Commercially available 2-chloro-5-(trifluoromethyl)pyridine.
-
Hydrolysis: Reflux the starting material in an aqueous solution of a strong acid (e.g., 6M HCl) or base (e.g., 4M NaOH) for 4-6 hours.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature and neutralize with a suitable base (if acid was used) or acid (if base was used) to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or ethyl acetate may be necessary to obtain a pure product.
Step 2: N-Alkylation with 3-Bromopropanenitrile
-
Reaction Setup: Dissolve the 5-(trifluoromethyl)pyridin-2(1H)-one in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the mixture to deprotonate the pyridinone nitrogen.
-
Alkylation: Add 3-bromopropanenitrile dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (50-60°C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
PART 2: High-Throughput Screening (HTS) for Agrochemical Activity
High-throughput screening (HTS) is a critical first step in identifying the potential biological activity of a novel compound.[14][15][16] This involves testing the compound against a wide array of biological targets in a rapid and automated fashion.
HTS Workflow
The following diagram illustrates a typical HTS workflow for a novel agrochemical candidate.
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Application Notes and Protocols for the Analysis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
Introduction
3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile is a novel heterocyclic compound of interest in pharmaceutical and agrochemical research. The presence of a trifluoromethyl group and a polar pyridinone ring system presents unique challenges and opportunities for analytical method development.[1][2][3] This guide provides a comprehensive framework for the development and validation of robust analytical methods for the quantification and characterization of this molecule. We will explore strategies in High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC), underpinned by a thorough understanding of the compound's inherent physicochemical properties.
Predicted Physicochemical Properties
A precise experimental characterization of this compound is paramount for method development. Based on its structure, we can infer the following properties that will influence analytical strategy:
| Property | Predicted Characteristic | Rationale and Impact on Analysis |
| Polarity | Moderately to highly polar | The pyridinone ring, nitrile group, and trifluoromethyl group contribute to a significant dipole moment. This suggests that reversed-phase chromatography may require specialized columns or mobile phases for adequate retention.[4][5] |
| Solubility | Soluble in polar organic solvents (e.g., acetonitrile, methanol) and potentially limited solubility in water. | This will dictate the choice of sample diluents and mobile phase composition. |
| UV Absorbance | Expected to have a chromophore due to the substituted pyridine ring system. | This allows for detection using UV-Vis spectroscopy, a common detector for HPLC. |
| Ionization | The molecule is amenable to ionization by electrospray ionization (ESI), likely in both positive and negative ion modes. | This is crucial for developing sensitive LC-MS/MS methods.[6][7] |
| Thermal Stability | The trifluoromethyl group can sometimes be thermally labile. | This is a key consideration for Gas Chromatography, where high temperatures are employed. |
High-Performance Liquid Chromatography (HPLC-UV) Method Development
The primary goal for an HPLC method is to achieve adequate retention, good peak shape, and resolution from any impurities or degradants. Given the predicted polar nature of the analyte, a systematic approach to column and mobile phase selection is critical.[8][9]
Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development.
Experimental Protocol: HPLC-UV Method Development
-
Column Selection:
-
Initial Screening: Begin with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm). Due to the compound's polarity, expect early elution.
-
Alternative Chemistries: If retention is poor on a C18 column, screen columns designed for polar analytes.[10]
-
Polar-Endcapped C18: Offers improved retention of polar compounds in highly aqueous mobile phases.
-
Phenyl-Hexyl: Provides alternative selectivity through pi-pi interactions with the pyridine ring.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase and a high organic mobile phase, ideal for retaining highly polar compounds.[5]
-
-
-
Mobile Phase Optimization:
-
Organic Modifier: Evaluate both acetonitrile and methanol. Acetonitrile typically provides better peak shape for nitrogen-containing heterocycles.
-
Aqueous Phase: Use high-purity water.
-
Buffer and pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.
-
Screen a pH range from 3.0 (using 0.1% formic acid) to 7.0 (using a 10 mM ammonium acetate buffer). The choice of buffer should be compatible with potential future transfer to an LC-MS system.
-
-
-
Gradient Elution:
-
Start with a broad scouting gradient (e.g., 5% to 95% organic over 15 minutes) to determine the approximate elution time.
-
Optimize the gradient around the elution time of the analyte to improve resolution from any co-eluting species.
-
-
Temperature Control:
-
Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.
-
Investigate the effect of temperature (e.g., 25 °C to 40 °C) on peak shape and resolution.
-
-
Detection:
-
Use a diode array detector (DAD) or a multi-wavelength UV detector to monitor the elution.
-
Determine the wavelength of maximum absorbance (λmax) from the UV spectrum of the analyte for optimal sensitivity.
-
Example Starting HPLC Conditions
| Parameter | Condition | Rationale |
| Column | Polar-Endcapped C18, 150 mm x 4.6 mm, 3.5 µm | Balances retention for polar analytes with robust performance. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good peak shape characteristics. |
| Gradient | 10% B to 70% B over 10 minutes | A starting point for gradient optimization. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable retention times. |
| Detection | 254 nm (or λmax) | A common starting wavelength for aromatic compounds. |
| Injection Vol. | 5 µL | Minimize potential for peak distortion. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
For high sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the preferred technique.[6] The development process builds upon the optimized HPLC method.
Workflow for LC-MS/MS Data Acquisition
Caption: Workflow for developing an LC-MS/MS method.
Experimental Protocol: LC-MS/MS Method Development
-
Ionization Source Optimization:
-
Directly infuse a standard solution of the analyte into the mass spectrometer.
-
Optimize electrospray ionization (ESI) parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow and temperature, in both positive and negative ion modes.
-
-
Precursor and Product Ion Selection:
-
In full scan mode, identify the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Perform product ion scans on the selected precursor ion to identify stable and abundant fragment ions.
-
Select at least two product ions for Multiple Reaction Monitoring (MRM) for confident quantification and confirmation.
-
-
MRM Transition Optimization:
-
For each precursor-product ion pair (MRM transition), optimize the collision energy to maximize the product ion signal.
-
Example LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Protonation is likely on the pyridine nitrogen. |
| Capillary Voltage | 3.5 kV | A typical starting point for ESI. |
| Nebulizer Pressure | 40 psi | To ensure efficient nebulization. |
| Drying Gas Flow | 10 L/min | To aid in desolvation. |
| Drying Gas Temp. | 350 °C | To facilitate solvent evaporation. |
| MRM Transitions | To be determined experimentally | Select a quantifier and a qualifier transition. |
Gas Chromatography (GC) Method Considerations
GC may be a viable alternative if the analyte is sufficiently volatile and thermally stable. The nitrile and trifluoromethyl groups can be analyzed by GC.
Protocol Considerations for GC
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Inlet Temperature: Start with a lower inlet temperature (e.g., 250 °C) and assess for thermal degradation.
-
Oven Temperature Program: Develop a temperature ramp that provides good separation from any impurities.
-
Detector: A Flame Ionization Detector (FID) will provide a response, but a Nitrogen-Phosphorus Detector (NPD) would offer greater selectivity and sensitivity for this nitrogen-containing compound.
Method Validation
Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13][14][15]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, no interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% for assay, 70-130% for impurities. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, pH, etc. |
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
-
LC-MS metabolomics of polar compounds. PubMed. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available from: [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Eclevar. Available from: [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available from: [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. Available from: [Link]
-
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available from: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available from: [Link]
-
Mass Spectrometry analysis of Small molecules. SlideShare. Available from: [Link]
-
State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Available from: [Link]
-
Selective Trifluoromethylation of Pyridines. ChemistryViews. Available from: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]
Sources
- 1. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. uab.edu [uab.edu]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 10. hplc.eu [hplc.eu]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. m.youtube.com [m.youtube.com]
- 15. qbdgroup.com [qbdgroup.com]
Application Notes and Protocols for In Vivo Studies of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for conducting preclinical in vivo studies on the novel compound, 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile. As of December 2025, specific in vivo data for this compound is not extensively available in the public domain. Therefore, this guide is structured to provide a robust framework for the initial characterization of its pharmacokinetic, pharmacodynamic, and toxicological profile in relevant animal models. The protocols and methodologies outlined herein are based on established best practices in preclinical drug development and insights from studies on structurally related molecules containing trifluoromethylpyridine and nitrile moieties. The objective is to equip researchers with the necessary tools to systematically evaluate the therapeutic potential and safety of this new chemical entity.
Introduction: Understanding the Compound and its Potential
This compound is a small molecule characterized by a trifluoromethylated pyridinone core and a propanenitrile side chain. The trifluoromethyl group is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and receptor binding affinity. The pyridinone scaffold is also present in various biologically active compounds. For instance, Perampanel, which contains a pyridone structure, acts as a noncompetitive AMPA receptor antagonist and is used in the treatment of epilepsy.[1] The nitrile group, while requiring careful toxicological assessment, is also a component of numerous approved drugs.
Given these structural features, this compound could potentially interact with a range of biological targets. A critical initial step in its in vivo evaluation is to establish a foundational understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its acute safety profile. Subsequent efficacy studies can then be designed based on hypothesized mechanisms of action, which may be informed by in vitro screening assays.
Preliminary In Vivo Characterization: A Step-by-Step Approach
The initial in vivo assessment of a novel compound is a critical phase in the drug discovery pipeline.[2][3] The following sections outline a logical progression of studies, from initial pharmacokinetic profiling to acute toxicity assessment.
Pharmacokinetic (PK) Profiling in Rodents
A fundamental understanding of a compound's pharmacokinetic profile is essential for designing meaningful efficacy and toxicology studies.[4] The primary goal of this initial PK study is to determine key parameters such as bioavailability, half-life, clearance, and volume of distribution.
Experimental Workflow for Preliminary PK Studies
Caption: Workflow for Preliminary Pharmacokinetic Studies.
Detailed Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are a common choice for initial PK studies. A sufficient number of animals should be used to obtain statistically meaningful data (typically n=3-4 per group).
-
Compound Formulation: Prepare a clear solution or a fine suspension of this compound. A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. For intravenous administration, a solution in a vehicle such as saline with a solubilizing agent (e.g., DMSO, PEG400) may be necessary.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from a cannulated vessel (e.g., jugular vein) or via tail vein puncture at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data to determine key PK parameters.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Tmax | Time to reach maximum plasma concentration |
| Cmax | Maximum observed plasma concentration |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability |
Acute Toxicity and Tolerability Assessment
An acute toxicity study provides initial information on the potential adverse effects of a compound after a single high dose. This is crucial for establishing a safe dose range for subsequent efficacy studies.
Experimental Workflow for Acute Toxicity Assessment
Caption: Workflow for Acute Toxicity and Tolerability Assessment.
Detailed Protocol: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)
-
Animal Model: Use both male and female mice (e.g., CD-1 or C57BL/6, 8-10 weeks old). The up-and-down procedure is a refined method that reduces the number of animals required.
-
Dose Levels: Start with a dose estimated to be toxic. Subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal. A common starting dose might be in the range of 300-2000 mg/kg, but this should be informed by any available in vitro cytotoxicity data.
-
Administration: Administer a single dose of the compound via oral gavage.
-
Observations:
-
Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days.
-
Record clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weights just prior to dosing and on days 7 and 14.
-
-
Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The results are used to estimate the LD50 (median lethal dose) and to identify the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL).
Efficacy Evaluation in Relevant Animal Models
The choice of animal models for efficacy testing will depend on the hypothesized or confirmed mechanism of action of this compound.[5] Given the structural alerts, potential areas of investigation could include neurological disorders or inflammatory diseases.
Hypothetical Application: Evaluation in a Model of Neuropathic Pain
If in vitro data suggests an interaction with neuronal targets, a neuropathic pain model could be relevant.
Detailed Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Expose the sciatic nerve in one thigh and place four loose ligatures around it.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.
-
Drug Administration:
-
Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors.
-
Administer this compound or vehicle orally at various doses. Dosing may be acute (a single dose) or chronic (daily for several days).
-
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold to stimulation with von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (Hargreaves test).
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the vehicle-treated and compound-treated groups. A significant increase in withdrawal threshold or latency in the compound-treated group indicates an analgesic effect.
Table 2: Data Presentation for CCI Model Efficacy Study
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-treatment | % Reversal of Allodynia |
| Vehicle | - | |||
| Compound X | 10 | |||
| Compound X | 30 | |||
| Positive Control | (e.g., Gabapentin) |
Safety and Toxicology Considerations
The presence of a nitrile group necessitates a careful evaluation of potential cyanide release. While many nitrile-containing drugs are safe, this possibility should be investigated.
4.1. Genotoxicity Assessment
It is important to assess the genotoxic potential of new chemical entities.[6] In vitro assays such as the Ames test and in vitro micronucleus test should be conducted. Positive results in in vitro tests would warrant further investigation with an in vivo micronucleus test.[6]
4.2. Repeat-Dose Toxicity Studies
Following the initial acute toxicity assessment, repeat-dose toxicity studies (e.g., 14-day or 28-day studies) in rodents are necessary to evaluate the potential for cumulative toxicity and to identify target organs of toxicity.
Conclusion and Future Directions
The protocols and application notes presented here provide a comprehensive framework for the initial in vivo characterization of this compound. A systematic approach, beginning with pharmacokinetic and acute toxicity studies, will provide the foundational data necessary to design and interpret subsequent efficacy studies in relevant disease models. The ultimate therapeutic potential of this compound will be determined by a careful and thorough evaluation of its efficacy, safety, and drug-like properties.
References
-
Taconic Biosciences. Using Animal Models for Drug Development. [Link]
-
Taconic Biosciences. The Role of Mouse Models in Drug Discovery. [Link]
-
SciSpace. Animal Models in Drug Development. [Link]
- Google P
-
Drug Development & Registration. Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. [Link]
-
PubMed. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. [Link]
-
MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Link]
-
PubMed. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. [Link]
Sources
- 1. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 3. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 4. Animal models [chemdiv.com]
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- 6. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile for studying enzyme kinetics
Application Note & Protocol
Utilizing 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile for the Kinetic Analysis of Cysteine Proteases
Audience: Researchers, scientists, and drug development professionals in enzymology and pharmacology.
Abstract: This document provides a comprehensive guide for the use of this compound, a novel small molecule inhibitor, in the study of enzyme kinetics. We focus on its application as a potential covalent inhibitor of cysteine proteases, a class of enzymes implicated in numerous disease states. The protocols herein detail the determination of key inhibitory constants (IC₅₀, Kᵢ) and the elucidation of the mechanism of inhibition (MOI) through rigorous kinetic analysis. This guide is designed to provide both the foundational principles and the practical steps required for robust and reproducible results.
Introduction: The Rationale for Targeting Cysteine Proteases
Cysteine proteases, such as the cathepsins, are critical regulators of cellular processes including protein degradation, antigen presentation, and apoptosis. Their dysregulation is a hallmark of various pathologies, from cancer to neurodegenerative disorders and infectious diseases. The active site of these enzymes features a highly reactive cysteine-histidine catalytic dyad, which is a prime target for therapeutic intervention.
The compound This compound incorporates several chemical features that make it a compelling candidate for cysteine protease inhibition:
-
Pyridinone Scaffold: The pyridinone core is a "privileged structure" in medicinal chemistry, known to interact with numerous enzyme classes.[1][2]
-
Trifluoromethyl Group: This electron-withdrawing group can enhance the electrophilicity of the pyridinone ring and improve metabolic stability and cell permeability.[3]
-
Propanenitrile Moiety: The nitrile group is a known "warhead" for covalent inhibitors, particularly for cysteine proteases.[4][5] It can undergo nucleophilic attack by the active site cysteine, forming a reversible or irreversible covalent adduct.[4]
This application note will guide the user through a series of experiments to characterize the inhibitory potential of this compound against a model cysteine protease, such as Cathepsin K.
Foundational Concepts in Enzyme Inhibition Kinetics
Understanding the inhibitory mechanism of a compound is crucial for drug development.[6] Key parameters include:
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[6] It is a practical measure of potency.
-
Kᵢ (Inhibition Constant): The dissociation constant for the enzyme-inhibitor complex. It represents the intrinsic binding affinity of the inhibitor and is independent of substrate concentration.[6]
-
Mechanism of Inhibition (MOI): Describes how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed). For covalent inhibitors, this is often time-dependent.
The following diagram illustrates a typical workflow for characterizing a novel enzyme inhibitor.
Caption: Workflow for enzyme inhibitor characterization.
Materials and Reagents
-
Compound: this compound (Purity >95%)
-
Enzyme: Recombinant Human Cathepsin K (or other target cysteine protease)
-
Substrate: Fluorogenic peptide substrate appropriate for the chosen enzyme (e.g., Z-LR-AMC for Cathepsin K).
-
Assay Buffer: 100 mM Sodium Acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5.
-
Inhibitor Stock Solution: 10 mM stock in 100% DMSO.
-
Instrumentation: Fluorescence microplate reader capable of kinetic reads (e.g., excitation 380 nm, emission 460 nm for AMC-based substrates).[7][8]
-
Consumables: 96-well or 384-well black, flat-bottom microplates, appropriate pipette tips.
Experimental Protocols
Protocol 1: Determination of IC₅₀
This protocol establishes the potency of the inhibitor by measuring the enzymatic activity across a range of inhibitor concentrations.
-
Prepare Serial Dilutions: Create a 10-point, 3-fold serial dilution of the inhibitor stock solution in DMSO. Then, dilute these DMSO stocks into the assay buffer to create the final working solutions. Ensure the final DMSO concentration in the assay is constant and ≤1%.
-
Enzyme Preparation: Dilute the enzyme stock in cold assay buffer to a working concentration (e.g., 2X the final desired concentration). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Assay Setup (96-well plate):
-
Add 50 µL of assay buffer to all wells.
-
Add 2 µL of the serially diluted inhibitor working solutions (or DMSO for control wells).
-
Add 50 µL of the 2X enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction: Add 50 µL of a 2X working solution of the fluorogenic substrate to all wells. The final substrate concentration should be at or near its Kₘ value.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence signal every 60 seconds for 20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the normalized activity (%) versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description |
| Top Plateau | 100% enzyme activity |
| Bottom Plateau | 0% enzyme activity |
| Log(IC₅₀) | Log of the inhibitor concentration at 50% inhibition |
| Hill Slope | Slope factor of the curve |
Protocol 2: Mechanism of Inhibition (MOI) Studies
This experiment distinguishes between different modes of reversible inhibition by measuring enzyme kinetics at multiple substrate and inhibitor concentrations.
-
Assay Setup: Prepare a matrix of reactions in a 96-well plate. Vary the substrate concentration along the x-axis (e.g., 0.5x, 1x, 2x, 4x, 8x Kₘ) and the inhibitor concentration along the y-axis (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Procedure: Follow the steps outlined in Protocol 1, but use the matrix of substrate and inhibitor concentrations.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each condition.
-
Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
Analyze the plot to determine the MOI.
-
The following diagram illustrates the expected outcomes on a Lineweaver-Burk plot for different inhibition mechanisms.
Caption: Interpreting Lineweaver-Burk plots for MOI.
Protocol 3: Assessing Time-Dependent Inhibition (Covalent Mechanism)
The nitrile moiety suggests a potential covalent mechanism.[4] This is investigated by pre-incubating the enzyme and inhibitor for varying lengths of time before initiating the reaction.
-
Assay Setup:
-
Prepare two sets of tubes: "Enzyme + Inhibitor" and "Substrate".
-
In the first set, mix the enzyme and inhibitor (at a fixed concentration, e.g., 5x IC₅₀) in assay buffer. Prepare a parallel control with enzyme and DMSO.
-
-
Time-Course Incubation: At various time points (t = 0, 5, 15, 30, 60 minutes), withdraw an aliquot from the "Enzyme + Inhibitor" and "Enzyme + DMSO" tubes.
-
Measure Residual Activity: Immediately add the aliquot to a well in a microplate containing the fluorogenic substrate (at a high concentration, e.g., 10x Kₘ, to minimize competitive effects).
-
Kinetic Read: Instantly measure the initial reaction velocity (V₀).
-
Data Analysis:
-
Plot the natural log of the percentage of remaining enzyme activity versus the pre-incubation time.
-
A linear plot indicates a pseudo-first-order inactivation process, which is characteristic of irreversible or slowly reversible covalent inhibition. The slope of this line corresponds to the observed rate of inactivation (kₒₑₛ).
-
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Action |
| High well-to-well variability | Pipetting errors; compound precipitation. | Use calibrated pipettes; check compound solubility in assay buffer. |
| Non-linear reaction rates | Substrate depletion; photobleaching. | Lower enzyme concentration; reduce light exposure or read time. |
| IC₅₀ value shifts between experiments | Inconsistent substrate concentration; variable incubation times. | Strictly adhere to protocol; use substrate at its Kₘ for IC₅₀ determination. |
| Lineweaver-Burk plot is non-linear | Allosteric inhibition; substrate inhibition. | Use alternative models (e.g., Hill plot); test a wider range of substrate concentrations. |
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. Its chemical features suggest a particular utility for targeting cysteine proteases via a covalent mechanism. The protocols detailed in this document provide a robust framework for researchers to thoroughly characterize the inhibitory properties of this and similar molecules. Rigorous kinetic analysis, from initial IC₅₀ determination to detailed mechanistic studies, is paramount for advancing our understanding of enzyme-inhibitor interactions and for the successful development of new therapeutic agents.[9]
References
- Patsnap. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening? Synapse.
- Singh, R., et al. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- Assay Genie. High-Throughput Screening Assays.
- Goddard, J. P., & Reymond, J. L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314-322.
- Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863227.
- Zhang, J., et al. (2021). EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. Analytical Chemistry, 93(1), 491-508.
- Tai, H. H., Lee, N., & Tai, C. L. (1980). Inhibition of thromboxane synthesis and platelet aggregation by pyridine and its derivatives. Advances in Prostaglandin and Thromboxane Research, 6, 447-452.
- Abdel-Wahab, B. F., et al. (n.d.). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors.
- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition Kinetics Using Boc-AAG-pNA.
- Khan, I., et al. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry.
- Tai, H. H., et al. (1980). Selective inhibition of thromboxane synthetase by pyridine and its derivatives. Archives of Biochemistry and Biophysics, 203(2), 758-763.
- Duarte, F., et al. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Journal of Physical Chemistry B, 117(51), 16423-16434.
- Sutton, P. W., & Blackaby, A. P. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies.
- Jeschke, P. (2010). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Pest Management Science, 66(1), 10-27.
- Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7912-7940.
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine protease inhibition by nitrile-based inhibitors: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Bio-active Derivatives from 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and derivatization of the versatile building block, 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile. The trifluoromethyl-2-pyridone scaffold is a privileged structure in modern pharmacology and agrochemistry, prized for its unique physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability.[1] This guide details the synthesis of the core molecule and presents validated, step-by-step protocols for converting its nitrile handle into key functional groups—carboxylic acids, primary amines, and tetrazoles—thereby unlocking a diverse chemical space for downstream applications.
Part I: The Strategic Importance of the Trifluoromethyl-2-Pyridone Scaffold
The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[2] The CF₃ group is highly lipophilic and strongly electron-withdrawing, which can significantly impact a compound's pKa, metabolic stability (by blocking oxidative metabolism), and binding interactions. When combined with the 2-pyridone motif—a common bioisostere for amides and other heterocyclic systems—the resulting scaffold becomes a powerful platform for developing novel therapeutic agents.[1]
The title compound, this compound, leverages this core structure and appends a propanenitrile side chain. This nitrile group is not merely a passive substituent; it serves as a versatile chemical handle for a wide range of synthetic transformations, allowing for the systematic exploration of structure-activity relationships (SAR).
Part II: Synthesis of the Core Scaffold
The synthesis of the target molecule is approached in a two-step sequence: first, the preparation of the key pyridone intermediate, followed by its N-alkylation with acrylonitrile.
Workflow for Core Scaffold Synthesis
Caption: Synthetic pathway to the core nitrile scaffold.
Protocol 1: Synthesis of 5-(Trifluoromethyl)pyridin-2(1H)-one
The synthesis of this key intermediate can be achieved via several routes, often starting from 3-picoline. These multi-step industrial syntheses typically involve high-temperature chlorination followed by halogen exchange (HALEX) fluorination and subsequent oxidation/hydrolysis to yield the pyridone.[3] For laboratory scale, purchasing this starting material (CAS 33252-63-0) is often the most practical approach.
Protocol 2: N-Cyanoethylation to Synthesize the Core Scaffold
This reaction is a base-catalyzed Michael addition of the pyridone's nitrogen to acrylonitrile. The basic catalyst deprotonates the N-H of the pyridone, generating a nucleophile that attacks the electron-deficient alkene of acrylonitrile.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| 5-(Trifluoromethyl)pyridin-2(1H)-one | 163.10 | 10.0 | 1.0 |
| Acrylonitrile | 53.06 | 15.0 | 1.5 |
| Triton B (40% in MeOH) | 167.26 | 0.5 | 0.05 |
| Dioxane (anhydrous) | - | 50 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 5-(trifluoromethyl)pyridin-2(1H)-one (1.63 g, 10.0 mmol) and anhydrous dioxane (50 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add acrylonitrile (0.99 mL, 15.0 mmol) to the solution via syringe.
-
Add Triton B (0.21 mL, 0.5 mmol) dropwise. A slight exotherm may be observed.
-
Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate/Hexane).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound as a white or off-white solid.
Part III: Derivatization Strategies and Protocols
The nitrile group of the core scaffold is a gateway to several critical functional groups in drug design. The following protocols outline key transformations.
Derivatization Pathways
Caption: Key synthetic transformations of the nitrile group.
Protocol 3: Hydrolysis to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic Acid
Hydrolysis of the nitrile provides the corresponding carboxylic acid, a crucial functional group for forming amide bonds, esters, or serving as a key pharmacophoric element. Both acidic and basic conditions can be employed.[4]
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| Core Nitrile Scaffold | 216.16 | 5.0 | 1.0 |
| Sulfuric Acid (conc.) | 98.08 | - | - |
| Water | 18.02 | - | - |
Procedure (Acid-Catalyzed):
-
In a 50 mL round-bottom flask, combine the core nitrile scaffold (1.08 g, 5.0 mmol) with a 1:1 mixture of water and concentrated sulfuric acid (20 mL). Caution: This addition is highly exothermic; perform in an ice bath.
-
Attach a reflux condenser and heat the mixture to 100°C with vigorous stirring for 12-18 hours. The reaction mixture should become homogeneous.
-
Cool the reaction to room temperature and then carefully pour it over crushed ice (approx. 50 g) in a beaker.
-
A white precipitate of the carboxylic acid should form. If precipitation is incomplete, adjust the pH to ~2 with a saturated solution of sodium hydroxide.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 15 mL).
-
Dry the product in a vacuum oven at 50°C to a constant weight. Recrystallization from an ethanol/water mixture can be performed for higher purity.
Protocol 4: Reduction to 1-(3-Aminopropyl)-5-(trifluoromethyl)pyridin-2(1H)-one
Reduction of the nitrile yields a primary amine, a versatile nucleophile for building complex molecules, such as amides, sulfonamides, or for use in reductive amination reactions. Lithium aluminum hydride (LiAlH₄) is a powerful and reliable reagent for this transformation.[5][6][7]
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| Core Nitrile Scaffold | 216.16 | 5.0 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 7.5 | 1.5 |
| Tetrahydrofuran (THF, anhydrous) | - | 40 mL | - |
Procedure:
-
To a flame-dried 250 mL three-neck flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add LiAlH₄ (0.28 g, 7.5 mmol) and anhydrous THF (20 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the core nitrile scaffold (1.08 g, 5.0 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4 hours.
-
Cool the reaction back down to 0°C. Caution: The following workup is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood.
-
Quench the reaction by the slow, sequential dropwise addition of:
-
Water (0.3 mL)
-
15% aqueous NaOH (0.3 mL)
-
Water (0.9 mL)
-
-
A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be purified by chromatography if necessary.
Protocol 5: [3+2] Cycloaddition to 1-(2-(1H-Tetrazol-5-yl)ethyl)-5-(trifluoromethyl)pyridin-2(1H)-one
The conversion of a nitrile to a 5-substituted-1H-tetrazole is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for a carboxylic acid group, often with improved metabolic stability and pharmacokinetic properties. The reaction with sodium azide, catalyzed by a Lewis acid like a zinc salt, is an efficient and safe method.[8][9]
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| Core Nitrile Scaffold | 216.16 | 5.0 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 6.5 | 1.3 |
| Zinc Bromide (ZnBr₂) | 225.20 | 5.0 | 1.0 |
| Water | - | 20 mL | - |
| Ethyl Acetate | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add the core nitrile scaffold (1.08 g, 5.0 mmol), sodium azide (0.42 g, 6.5 mmol), zinc bromide (1.13 g, 5.0 mmol), and water (20 mL). Caution: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which may be formed, is volatile and explosive. Handle with extreme care in a fume hood.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 24-48 hours.
-
Cool the reaction to room temperature. Add ethyl acetate (50 mL).
-
Carefully acidify the aqueous layer to pH ~1-2 by adding 3M HCl dropwise with vigorous stirring. This protonates the tetrazole, making it soluble in the organic layer.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization (e.g., from isopropanol) or flash chromatography to yield the pure tetrazole derivative.
Part IV: Characterization and Data
Proper characterization is essential to validate the successful synthesis of each derivative. Below are the expected analytical signatures for the key functional group transformations.
Expected Analytical Data
| Compound | Key IR Peaks (cm⁻¹) | Expected ¹H NMR Signals (δ, ppm) | Mass Spec (m/z) [M+H]⁺ |
|---|---|---|---|
| Core Nitrile | ~2250 (C≡N) | ~3.0 (t, 2H, -CH₂-CN), ~4.3 (t, 2H, N-CH₂-) | 217.06 |
| Carboxylic Acid | 2500-3300 (broad O-H), ~1710 (C=O) | ~2.8 (t, 2H, -CH₂-COOH), ~4.2 (t, 2H, N-CH₂-), ~11-12 (s, 1H, COOH) | 236.05 |
| Primary Amine | 3200-3400 (N-H stretch) | ~1.9 (quintet, 2H, -CH₂-CH₂-CH₂-), ~2.8 (t, 2H, -CH₂-NH₂), ~4.1 (t, 2H, N-CH₂-) | 221.09 |
| Tetrazole | 3000-3200 (N-H), 1400-1600 (ring) | ~3.4 (t, 2H, -CH₂-Tet), ~4.5 (t, 2H, N-CH₂-), ~15-16 (broad s, 1H, NH) | 260.08 |
References
-
Title: Synthesis of 1H-tetrazoles Source: Organic Chemistry Portal URL: [Link]
-
Title: Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Novel Synthesis of 5-Substituted Tetrazoles from Nitriles Source: Journal of Heterocyclic Chemistry URL: [Link]
-
Title: Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid Source: Taylor & Francis Online URL: [Link]
-
Title: tetrazole synthesis from a nitrile and azide - laboratory experiment Source: YouTube URL: [Link]
-
Title: Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Amine synthesis by nitrile reduction Source: Organic Chemistry Portal URL: [Link]
-
Title: 20.5: Synthesis of Primary Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: reducing nitriles to primary amines Source: Chemguide URL: [Link]
-
Title: How To Reduce A Nitrile To An Amine? Source: YouTube URL: [Link]
-
Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]
-
Title: Synthesis of Polysubstituted Trifluoromethylpyridines From Trifluoromethyl-α,β-Ynones Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Preparation of Carboxylic Acids: Hydrolysis of Nitriles Source: Moodle URL: [Link]
-
Title: Hydrolysis of Nitriles to Carboxylic Acid Source: Ventura College Organic Chemistry Lab URL: [Link]
-
Title: Hydrolysis of nitriles with aqueous acid to give carboxylic acids Source: Master Organic Chemistry URL: [Link]
-
Title: Synthesis of 5-(4-Fluorophenyl)-2-(Pyridin-2-yl)-6-(Trifluoromethyl)Pyrimidin-4(3H)-One Source: Bio-protocol URL: [Link]
-
Title: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid Source: Chemistry Steps URL: [Link]
-
Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Journal of Biomedical Research & Environmental Sciences URL: [Link]
-
Title: 7.8 Reactions of Nitriles Source: KPU Pressbooks – Organic Chemistry II URL: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
Welcome to the technical support center for the synthesis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your reaction yield and purity.
Introduction
The synthesis of this compound, a substituted pyridinone, is a critical process in the development of various pharmaceutical agents. The core of this synthesis involves a Michael addition of 5-(trifluoromethyl)pyridin-2(1H)-one to acrylonitrile. While seemingly straightforward, this reaction is often plagued by issues such as low yields, the formation of unwanted side products, and purification difficulties. This guide will address these common problems and provide practical solutions to optimize your synthetic route.
The presence of the electron-withdrawing trifluoromethyl group on the pyridinone ring significantly influences its reactivity, making a thorough understanding of the reaction mechanism and potential pitfalls essential for success.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 5-(trifluoromethyl)pyridin-2(1H)-one.
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Insufficient Base | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) instead of weaker bases like triethylamine (TEA) or potassium carbonate (K₂CO₃). Ensure the base is used in at least stoichiometric amounts. | The acidity of the N-H proton in 5-(trifluoromethyl)pyridin-2(1H)-one is increased by the electron-withdrawing trifluoromethyl group. However, a sufficiently strong base is still required to generate the nucleophilic pyridinone anion in a high enough concentration to drive the reaction forward. |
| Inappropriate Solvent | Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). | These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the pyridinone anion and promoting the Michael addition. |
| Low Reaction Temperature | Increase the reaction temperature. A typical range for this type of reaction is 60-100 °C. | The Michael addition is often kinetically controlled. Increasing the temperature provides the necessary activation energy to overcome the reaction barrier, leading to a faster reaction rate and higher conversion. |
| Decomposition of Acrylonitrile | Use a fresh bottle of acrylonitrile and consider adding a polymerization inhibitor like hydroquinone. | Acrylonitrile is prone to polymerization, especially in the presence of bases or at elevated temperatures. This side reaction consumes the reagent and reduces the yield of the desired product. |
Issue 2: Formation of O-Alkylated Side Product
Symptoms:
-
TLC analysis shows a second spot with a different Rf value from the desired N-alkylated product.
-
¹H NMR of the crude product shows an additional set of signals, potentially with a downfield shift for the pyridinone ring protons.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Reaction Conditions Favoring O-Alkylation | Use a polar aprotic solvent like DMF or DMSO. Employ a counter-ion for the base that has a strong affinity for the oxygen atom of the pyridinone, such as Na⁺ or K⁺. | The pyridinone anion is an ambident nucleophile with two reactive sites: the nitrogen and the oxygen atom. Harder cations (like Na⁺ and K⁺) tend to associate more strongly with the harder oxygen atom, sterically hindering O-alkylation and favoring N-alkylation. Polar aprotic solvents also favor N-alkylation. |
| Use of Silver Salts | Avoid the use of silver salts (e.g., Ag₂O or Ag₂CO₃) as the base. | Silver ions have a high affinity for the nitrogen atom, which can promote O-alkylation. |
Issue 3: Polymerization of Acrylonitrile
Symptoms:
-
The reaction mixture becomes viscous or solidifies.
-
A significant amount of insoluble material is present during workup.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Base-Catalyzed Polymerization | Add the base slowly to the reaction mixture. Maintain a moderate reaction temperature. | Strong bases can initiate the anionic polymerization of acrylonitrile. Slow addition and temperature control can minimize this side reaction. |
| Absence of Inhibitor | Ensure your acrylonitrile contains a polymerization inhibitor or add a small amount of an inhibitor like hydroquinone. | Inhibitors scavenge free radicals that can initiate polymerization, thereby extending the shelf-life and usability of acrylonitrile in the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the trifluoromethyl group in this reaction?
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. Its presence on the pyridinone ring has two main effects:
-
Increases Acidity: It increases the acidity of the N-H proton, making it easier to deprotonate with a base.
-
Influences Nucleophilicity: While it makes the pyridinone anion easier to form, it also reduces the overall nucleophilicity of the ring system through inductive effects. This can make the subsequent Michael addition more challenging, often requiring more forcing reaction conditions (e.g., higher temperature, stronger base).
Q2: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material (5-(trifluoromethyl)pyridin-2(1H)-one) from the product. The product, being more polar, will typically have a lower Rf value.
-
LC-MS: This technique can provide more definitive information about the formation of the product and any side products by confirming their molecular weights.
Q3: What are the key safety precautions for this synthesis?
-
Acrylonitrile is highly toxic, flammable, and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Strong bases like sodium hydride are highly reactive and flammable. They react violently with water. Handle with care under an inert atmosphere.
-
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Q4: I have difficulty purifying the final product. What are my options?
Purification of this compound can be challenging due to its polarity and potential for co-eluting impurities.
-
Column Chromatography: This is the most common method. Use silica gel and a gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
5-(Trifluoromethyl)pyridin-2(1H)-one
-
Acrylonitrile (stabilized with a polymerization inhibitor)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
Michael Addition: Slowly add acrylonitrile (1.2 eq) to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Workflow
Reaction Workflow Diagram
Caption: A streamlined workflow for the synthesis of the target compound.
Troubleshooting Logic Diagram
Technical Support Center: Overcoming Solubility Challenges with 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile in Assay Development
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile (CAS 175277-71-1). The inherent lipophilicity, conferred by the trifluoromethylpyridine moiety, frequently leads to poor aqueous solubility, a significant hurdle in obtaining reliable and reproducible data in biological assays.[1][2] This document provides a structured, in-depth troubleshooting framework, moving from fundamental principles to advanced formulation strategies, to ensure your compound remains in solution and your experimental results are accurate.
Part 1: Frequently Asked Questions - The First Line of Defense
This section addresses the most common initial observations and questions that arise when working with poorly soluble compounds.
Q1: My stock solution of this compound in 100% DMSO is perfectly clear, but I see a precipitate the moment I add it to my aqueous assay buffer. Why?
A: This is a classic case of "solvent-shifting" and is the most common reason for compound precipitation in assays.[3] Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[4] However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, the solvent environment changes dramatically from being DMSO-dominant to water-dominant. This sudden increase in polarity causes the compound's solubility to plummet, forcing it to crash out of solution.[3] A clear stock solution does not guarantee solubility in the final assay medium.[5]
Q2: What are the tell-tale signs of compound precipitation, and how can I reliably detect it?
A: The most obvious sign is a visible cloudiness or turbidity in the wells of your assay plate, which can sometimes be subtle.[6] However, relying on visual inspection alone can be misleading. Low-level precipitation can significantly impact results without being obvious to the naked eye.[7] The gold-standard for quantifying precipitation is nephelometry , a technique that measures light scattering caused by suspended particles.[7] This method allows you to determine the kinetic solubility limit of your compound in the specific assay buffer, providing a clear concentration threshold above which you should not work.[8]
Q3: What is the absolute maximum final concentration of DMSO I should use in my assay?
A: While there is no universal rule, a final DMSO concentration between 0.5% and 1% is a widely accepted industry standard.[3] It is critical to understand that DMSO is not inert; concentrations above this range can exert toxic or off-target effects on biological systems like cells or enzymes, confounding your results.[9][10][11] More importantly, for some compounds, higher DMSO concentrations can paradoxically increase the risk of precipitation upon dilution. The optimal approach is to determine the highest tolerable DMSO concentration for your specific assay (e.g., cell line, enzyme) by running a vehicle tolerance experiment and to keep the concentration consistent across all wells, including controls.[11][12]
Q4: Can my assay buffer composition, such as pH or the presence of serum proteins, affect the solubility of my compound?
A: Absolutely. Both pH and buffer components can significantly influence compound solubility.[3]
-
pH: If the compound has ionizable groups, the pH of the buffer will dictate its charge state. One form (e.g., ionized) may be significantly more soluble than another (neutral).
-
Proteins: Components like serum albumin can bind to lipophilic compounds, effectively acting as a carrier and increasing their apparent solubility. However, this binding can also reduce the free concentration of the compound available to interact with its target. If you observe different solubility in serum-containing versus serum-free media, this is a likely cause.[13]
Part 2: A Systematic Workflow for Solubility Enhancement
When simple dilution fails, a systematic approach is necessary. The following workflow guides you from basic optimization to advanced formulation techniques.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. knowledge.illumina.com [knowledge.illumina.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
Technical Support Center: Storage and Handling of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
Welcome to the technical support guide for 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage and experimental use. By understanding its chemical properties and potential degradation pathways, you can mitigate risks and ensure the reliability of your results.
Introduction to Compound Stability
The stability of this compound is governed by the interplay of its three primary functional components: the propanenitrile side chain, the 2-pyridone ring, and the trifluoromethyl group. While the trifluoromethyl group imparts significant metabolic stability to the pyridine ring due to the strong carbon-fluorine bond and its electron-withdrawing nature, the nitrile and pyridone functionalities present specific vulnerabilities.[1][2] The primary degradation concerns are hydrolysis of the nitrile group and photodegradation of the pyridone ring.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during storage?
A1: The primary factors leading to the degradation of this compound are exposure to moisture, non-neutral pH conditions (both acidic and alkaline), and light (particularly UV radiation). Elevated temperatures can accelerate these degradation processes.
Q2: What is the most likely degradation pathway I should be aware of?
A2: The most probable degradation pathway under improper storage conditions (e.g., exposure to moisture) is the hydrolysis of the propanenitrile side chain. This reaction can proceed in two stages, first forming an intermediate amide, which can then be further hydrolyzed to the corresponding carboxylic acid. This process is catalyzed by the presence of acid or base.
Q3: How does the trifluoromethyl group affect the stability of the compound?
A3: The trifluoromethyl group is a strong electron-withdrawing group that significantly enhances the metabolic stability of the pyridine ring, making it less susceptible to oxidative metabolism.[1][2][3] This group is generally very stable and resistant to chemical, thermal, and photochemical degradation.[2]
Q4: Is the 2-pyridone ring stable?
A4: The 2-pyridone ring itself is a stable heterocyclic system.[4][5][6] However, like many aromatic and heterocyclic compounds, it can be susceptible to photodegradation upon prolonged exposure to light, especially UV light. Therefore, protection from light is crucial.
Q5: What are the ideal storage conditions for long-term stability?
A5: For optimal long-term stability, the compound should be stored in a tightly sealed, opaque container (such as an amber glass vial) to protect it from light and moisture. The storage environment should be cool, dry, and dark. For extended periods, refrigeration (2-8 °C) or freezing (-20 °C) in a desiccated environment is highly recommended. An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation, although this is often a secondary concern compared to hydrolysis and photodegradation.
Troubleshooting Guide
This section addresses specific issues you might encounter, their probable causes, and recommended actions.
| Observation | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Photodegradation or moisture absorption. | Discard the affected batch as its purity is compromised. Review storage protocol to ensure adequate protection from light and humidity. |
| Unexpected or inconsistent experimental results | Degradation of the compound leading to lower potency or the presence of interfering byproducts. | Assess the purity of your compound stock using an appropriate analytical method like HPLC (see Protocol 1 ). If degradation is confirmed, acquire a new, pure batch and adhere strictly to recommended storage conditions. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | This strongly indicates the presence of degradation products. A common impurity would be the carboxylic acid derivative from nitrile hydrolysis. | Characterize the impurity if possible (e.g., by mass spectrometry) to confirm the degradation pathway. This will reinforce the need to prevent moisture exposure. Discard the degraded material. |
Visualizing Degradation and Troubleshooting
To better understand the potential chemical changes and the logical steps for troubleshooting, the following diagrams are provided.
Potential Degradation Pathways
Caption: Primary degradation routes for the compound.
Troubleshooting Workflow
Caption: Step-by-step guide for addressing suspected degradation.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.[7][8][9][10]
Objective: To determine the purity of the compound and identify the presence of hydrolysis byproducts.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (HPLC grade)
-
Volumetric flasks
-
Syringe filters (0.45 µm)
Instrumentation:
-
HPLC system with a UV detector or PDA detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example Gradient):
-
Column: C18 reverse-phase, 250 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm or as determined by UV scan
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The hydrolysis product (carboxylic acid) is expected to be more polar and thus have a shorter retention time than the parent compound under these reverse-phase conditions.
-
References
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. Available at: [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available at: [Link]
-
2-Pyridone. Wikipedia. Available at: [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Available at: [Link]
-
Developments in the Chemistry of 2-Pyridone. ResearchGate. Available at: [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
Equilibrium between 2-hydroxypyridine and 2-pyridone in the gas phase. ACS Publications. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
-
2-pyridone, 142-08-5. The Good Scents Company. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Selective Trifluoromethylation of Pyridines. ChemistryViews. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
Sources
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- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
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- 10. ptfarm.pl [ptfarm.pl]
Troubleshooting inconsistent results in assays with 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
Welcome to the technical support guide for 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during in-vitro assays. Given that specific public data on this compound is limited, this guide is built upon a deep analysis of its structural components—the pyridinone core, the trifluoromethyl (CF3) group, and the propanenitrile moiety—combined with established principles of assay development and small molecule handling.
Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Storage
Correct handling and storage are foundational to reproducible results. Errors in these initial steps are a frequent source of inconsistent data.
Q1: What is the best solvent to use for creating a stock solution of this compound?
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. The compound's structure, featuring a polar pyridinone ring and a lipophilic trifluoromethyl group, suggests moderate to good solubility in DMSO.[1] Avoid using water or aqueous buffers for initial high-concentration stocks, as the trifluoromethyl group significantly increases lipophilicity, posing a high risk of precipitation.[2][3]
Q2: How should I prepare and store my stock solutions to ensure stability and activity?
A2: Compound stability is critical for long-term studies. Follow this protocol to maintain the integrity of your stock solutions:
-
Equilibration: Before opening, allow the vial of the lyophilized compound to reach room temperature to prevent condensation, as the powder may be hygroscopic.[4][5]
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial to create a concentrated stock (e.g., 10 mM or 20 mM). Ensure complete dissolution by gentle vortexing or brief sonication.[6]
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use volumes in sterile, low-binding polypropylene tubes.[4] This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[7]
-
Storage: Store the aliquots in a desiccated environment at -20°C for short-to-medium-term storage (weeks to months) or at -80°C for long-term storage (months to years).[4] Protect from light.
Caption: Workflow for preparing and storing stock solutions.
Q3: The compound precipitates when I add it to my aqueous assay media. How can I prevent this?
A3: Precipitation is a common problem when diluting a DMSO stock into an aqueous buffer and is a primary cause of assay failure.[8] It occurs because the compound is less soluble in the aqueous environment than in the concentrated DMSO stock.
Here are strategies to mitigate precipitation:
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells and can also affect compound solubility.[7]
-
Use a Serial Dilution Strategy: Instead of a large, single dilution, perform a stepwise serial dilution. First, create an intermediate dilution of your stock in DMSO or in a 50:50 mixture of DMSO and your assay medium. Then, add a small volume of this intermediate stock to the final assay well. This gradual reduction in DMSO concentration can help keep the compound in solution.[6]
-
Consider Serum Protein Binding: If using serum in your cell culture media, the compound may bind to proteins like albumin, which can help maintain its solubility. However, this also reduces the free concentration of the compound available to interact with its target. Be aware of this effect when interpreting IC50 values.
Section 2: Troubleshooting Guide for Inconsistent Assay Results
This section addresses common problems observed during assays and provides a logical framework for identifying and solving them.
Q4: My assay results show high variability between replicate wells. What are the potential causes?
A4: High variability can obscure real biological effects. The issue often lies in either technical execution or compound behavior.[9]
| Potential Cause | Troubleshooting Action & Rationale |
| Inconsistent Cell Seeding | Action: Use a calibrated multichannel pipette, mix the cell suspension between plating groups, and avoid seeding the outer wells of the plate, which are prone to evaporation (the "edge effect").[10] Rationale: Ensuring a uniform number of healthy cells in each well is the foundation of a reproducible cell-based assay. |
| Compound Precipitation | Action: Visually inspect the wells under a microscope for precipitates after adding the compound. Re-evaluate your dilution strategy (see Q3). Rationale: If the compound precipitates, its effective concentration is unknown and will vary non-uniformly across the plate, leading to erratic results.[8] |
| Pipetting Errors | Action: Ensure pipettes are calibrated. Use fresh tips for each replicate during serial dilutions. When adding the compound to the plate, pipette below the surface of the media to ensure proper mixing. Rationale: Small volume errors, especially with potent compounds, can lead to large differences in final concentration. |
| Assay Timing/Kinetics | Action: Perform a time-course experiment to determine the optimal incubation time. Rationale: The compound may have slow-binding kinetics, or the downstream biological effect may take longer to become apparent. Inconsistent timing of plate reading can introduce variability.[11] |
Q5: The compound is showing little to no activity in my assay, even at high concentrations. Why might this be happening?
A5: A lack of activity can be frustrating, but it provides important data. A systematic approach is key to understanding the result.[7] Use the following decision tree to diagnose the problem.
Caption: Troubleshooting decision tree for inactive compounds.
Q6: My IC50 value for the compound changes between experiments. What does this mean?
A6: It is a common misconception that the IC50 is an absolute constant for a compound. The IC50 is an operational parameter that is highly dependent on the specific conditions of your assay.[12] Variations in IC50 values are expected when experimental conditions change.
Key factors that influence IC50 values include:
-
Cell Density: Higher cell densities may require more compound to achieve the same level of inhibition.
-
Incubation Time: The apparent potency can increase or decrease with time, depending on the compound's mechanism of action and stability.[13]
-
Substrate/Agonist Concentration (for enzyme/receptor assays): For competitive inhibitors, the IC50 value will increase as the substrate concentration increases. This relationship is described by the Cheng-Prusoff equation.[12]
-
Media Composition: As mentioned, serum levels can impact the free concentration of the compound.
To ensure consistency, meticulously document and standardize all assay parameters. When comparing the potency of different compounds, always run them in the same experiment under identical conditions.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step method for accurately preparing a stock solution.
-
Calculate Required Mass: Determine the mass of this compound needed. The molecular weight is 244.18 g/mol .
-
For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 244.18 g/mol * (1000 mg / 1 g) = 2.44 mg .
-
-
Weigh Compound: Carefully weigh out the calculated mass of the lyophilized powder in a clean, sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO (in this case, 1 mL) to the tube.
-
Dissolve: Vortex the tube for 30-60 seconds. If needed, sonicate in a water bath for 2-5 minutes until the solution is clear.
-
Aliquot and Store: Distribute into single-use aliquots and store immediately at -20°C or -80°C.
Protocol 2: General Cell Viability (MTT) Assay
This protocol outlines a typical MTT assay, with notes on where issues related to this specific compound might arise.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of the compound in your cell culture medium.
-
CRITICAL STEP: Start from an intermediate dilution, not directly from the high-concentration DMSO stock, to minimize the final DMSO concentration and avoid precipitation.[8]
-
Remove the old medium from the cells and add the medium containing the compound or vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
NOTE: Some compounds, particularly those with reactive moieties like nitriles or certain heterocycles, can interfere with the MTT reduction process.[10] Always run a "compound only" control (no cells) to check for direct reduction of MTT.
-
-
Formazan Solubilization: Add solubilization solution (e.g., acidified isopropanol or SDS) and incubate until the formazan crystals are fully dissolved.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (typically ~570 nm).
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.[14]
Section 4: Scientific Insights into Compound Behavior
Understanding the chemical nature of this compound can help predict its behavior and troubleshoot more effectively.
-
The Pyridinone Core: The 2-pyridone structure is a privileged scaffold in medicinal chemistry. It can act as both a hydrogen bond donor (from the N-H tautomer, though alkylated here) and acceptor (the carbonyl oxygen). This feature can enhance water solubility and facilitate specific interactions with biological targets.[15][16] However, pyridinone-containing compounds can sometimes have poor oral bioavailability, though this is less relevant for in-vitro assays.[16]
-
The Trifluoromethyl (CF3) Group: The CF3 group is a bioisostere of a methyl group but has vastly different electronic properties.[17]
-
Increased Lipophilicity: It significantly increases the lipophilicity of the molecule, which can improve membrane permeability but decrease aqueous solubility.[18][3] This is the primary reason for solubility issues.
-
Metabolic Stability: The C-F bond is very strong, making the CF3 group resistant to metabolic degradation (e.g., by cytochrome P450 enzymes). This leads to increased stability in cell-based assays.[2]
-
Target Binding: Its strong electron-withdrawing nature can alter the acidity of nearby protons and create favorable electrostatic or dipolar interactions with a target protein, potentially increasing binding affinity.[18]
-
-
The Propanenitrile Moiety: The nitrile group (-C≡N) is generally stable but can be chemically reactive under certain conditions. In some contexts, nitriles can act as electrophiles and react with nucleophiles, such as the thiol group of cysteine residues in proteins.[19] While this is not always the case, it is a possibility to consider if you observe unexpected covalent binding or irreversible inhibition. An in-vitro assay with a thiol-containing molecule like glutathione can be used to assess this potential reactivity.[20]
By understanding these individual contributions, researchers can make more informed decisions when designing experiments and interpreting results, moving beyond simple protocol execution to a more scientifically grounded approach to troubleshooting.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Dissolution and Storage of Research Compounds.
-
Pure Tides Therapy. (2026, January 9). Best Practices for Reconstituting and Storing Research Peptides. Retrieved from [Link]
-
BiochemSphere. (2025, November 26). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
-
Primal Vitality. (2025, October 3). Best Practices for Handling & Storing Research Peptides. Retrieved from [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
- Huang, Z., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Significance of Trifluoromethyl Groups in Chemical Synthesis. Retrieved from [Link]
- Daina, A., & Zoete, V. (2025).
-
Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]
-
BiochemSphere. (2026, January 9). Beyond the Purple Haze: Troubleshooting High Background Absorbance in MTT Assays. Retrieved from [Link]
-
Roland, K. T. (2025, October 13). Answer to "What is the reason behind the precipitation of drugs or compounds during MTT assay...". ResearchGate. Retrieved from [Link]
-
Eppendorf and Promega. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
- Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(4), 479–491.
- National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
- Gara, E., et al. (2025).
-
Visikol. (2023, May 18). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]
- Popova, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC.
-
LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed.
- Vidal, F. C., et al. (2025).
- Williams, D. B. G., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. PubMed.
- Daina, A., & Zoete, V. (2025).
- do Amaral, L. H., et al. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.
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- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. clyte.tech [clyte.tech]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A simple in vitro assay for assessing the reactivity of nitrile containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in the synthesis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
Technical Support Center: Synthesis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
Introduction: The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The most common route involves the cyanoethylation of 5-(trifluoromethyl)pyridin-2(1H)-one, a type of Michael addition reaction. While seemingly straightforward, this synthesis is often complicated by the formation of specific byproducts that can impact yield, purity, and downstream processing. This guide provides in-depth troubleshooting advice and answers frequently asked questions to help researchers identify, minimize, and manage these impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism and what are the key reactive species?
The synthesis proceeds via a base-catalyzed Michael addition (or more specifically, a cyanoethylation). The process begins with the deprotonation of 5-(trifluoromethyl)pyridin-2(1H)-one by a base. This creates a pyridinone anion, which is an ambident nucleophile—it has two potential sites of reaction. The anion attacks the electrophilic β-carbon of acrylonitrile. The resulting intermediate is then protonated to yield the final product. The critical step dictating the product distribution is the initial nucleophilic attack.
Q2: What are the most common and significant byproducts in this synthesis?
The two most prevalent byproducts that researchers encounter are:
-
O-Alkylated Isomer: 2-(2-cyanoethoxy)-5-(trifluoromethyl)pyridine. This arises from the nucleophilic attack by the oxygen atom of the pyridinone anion instead of the nitrogen. This isomer has the same molecular weight as the desired product, making it challenging to distinguish by mass spectrometry alone.[1]
-
Acrylonitrile Polymer: Acrylonitrile can undergo base-catalyzed anionic polymerization, especially at higher concentrations or temperatures. This results in the formation of a viscous oil or solid polymeric residue, which consumes the reagent and complicates the workup procedure.
A less common but possible byproduct is the hydrolysis of the nitrile group to a carboxylic acid, forming 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid, particularly during acidic or basic workup conditions.
Q3: How do reaction conditions like solvent and base choice influence byproduct formation?
Solvent and base selection are the most critical factors for controlling the N- versus O-alkylation ratio (regioselectivity).
-
Base: The choice of base can significantly influence the reaction's outcome. Strong bases like sodium hydride (NaH) tend to favor O-alkylation in some systems. In contrast, weaker bases like potassium carbonate (K₂CO₃) or, notably, cesium carbonate (Cs₂CO₃), often show a higher preference for N-alkylation.[1] The "cesium effect" is a phenomenon where the large, soft Cs⁺ cation is believed to coordinate with the oxygen atom of the pyridinone anion, sterically hindering O-alkylation and thereby promoting the desired N-alkylation.[1]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are typically used as they effectively dissolve the pyridinone salt. The solvent can influence the dissociation of the ion pair and the solvation of the nucleophile, which in turn affects the N/O selectivity.
Reaction Pathway and Key Byproduct Formation
The diagram below illustrates the key equilibrium and competing reaction pathways. The starting pyridinone exists in equilibrium with its tautomer. Deprotonation creates an ambident anion, which can attack acrylonitrile via the desired N-alkylation pathway or the competing O-alkylation pathway.
Caption: Competing N- vs. O-alkylation pathways in the synthesis.
Troubleshooting Guide
Problem 1: My mass spectrum shows a major peak at the correct product mass, but my NMR spectrum is complex and doesn't look clean. What's happening?
-
Likely Cause: You have likely formed a mixture of the desired N-alkylated product and the O-alkylated isomer. Since they are isomers, they have the identical molecular weight and will not be differentiated by standard mass spectrometry.
-
Identification Strategy:
-
¹H NMR Spectroscopy: This is the most definitive method for distinguishing the isomers.
-
Desired N-Alkyl Product: Look for two distinct triplets in the aliphatic region, typically around ~2.8 ppm (-CH₂-CN) and ~4.2 ppm (N-CH₂-). The protons on the pyridinone ring will also show characteristic shifts.
-
O-Alkyl Byproduct: The key difference will be the chemical shift of the methylene group attached to the oxygen. Expect this triplet to be further downfield, likely around ~4.5-4.7 ppm (O-CH₂-). The pyridinone ring protons will also be in a different electronic environment and will shift accordingly.
-
-
HPLC Analysis: The two isomers generally have different polarities and can be separated by reverse-phase HPLC. The O-alkylated isomer is typically less polar and will have a longer retention time than the N-alkylated product.
-
-
Corrective Actions:
-
Reaction Optimization: Re-evaluate your choice of base and solvent. Consider switching to cesium carbonate (Cs₂CO₃) as the base, which is known to improve N-selectivity.[1] Running the reaction at a lower temperature may also favor the thermodynamically more stable N-alkylated product.
-
Purification: If the byproduct has already formed, careful column chromatography is required for separation. A gradient elution using a solvent system like ethyl acetate/hexanes may be effective.
-
Problem 2: The reaction mixture turned into a thick, sticky oil, and my yield of the desired product is very low.
-
Likely Cause: This is a classic sign of acrylonitrile polymerization. It is readily initiated by bases, especially if the concentration of acrylonitrile is high or if the reaction is run at an elevated temperature.
-
Identification Strategy: The polymeric material is often insoluble in common organic solvents and will appear as a gummy residue during workup. It will not typically show sharp, well-defined peaks in an NMR spectrum.
-
Corrective Actions:
-
Slow Addition: Add the acrylonitrile to the reaction mixture slowly using a syringe pump over a period of 1-2 hours. This keeps the instantaneous concentration of the monomer low, minimizing polymerization.
-
Temperature Control: Maintain a consistent and moderate reaction temperature. Avoid excessive heating. Start at room temperature or slightly below before assessing the need for heat.
-
Use of Inhibitors: Commercial acrylonitrile often contains a small amount of a polymerization inhibitor (like hydroquinone monomethyl ether). Ensure you are using inhibited acrylonitrile unless the procedure specifies otherwise.
-
Problem 3: My yield is low, and HPLC analysis shows a significant amount of unreacted 5-(trifluoromethyl)pyridin-2(1H)-one.
-
Likely Cause: The reaction has not gone to completion. This could be due to several factors:
-
Insufficient Base: The base may be of poor quality, hydrated, or used in a substoichiometric amount.
-
Low Temperature/Short Reaction Time: The reaction conditions may not be energetic enough to drive the reaction to completion.
-
Poor Solubility: The pyridinone salt may not be fully dissolved in the chosen solvent, reducing its availability to react.
-
-
Corrective Actions:
-
Check Reagents: Use a fresh, anhydrous base and ensure it is fully dissolved or well-suspended. Use at least 1.1-1.2 equivalents of base.
-
Optimize Conditions: Monitor the reaction by TLC or HPLC over time. If the reaction stalls, consider gently heating the mixture (e.g., to 40-50 °C).
-
Improve Solubility: If solubility is an issue, consider switching to a more effective solvent like DMF or DMSO.
-
Data Summary: Byproduct Control
The following table summarizes typical experimental observations and provides guidance on minimizing the primary byproduct, the O-alkylated isomer.
| Parameter | Condition A (Leads to Byproduct) | Condition B (Minimizes Byproduct) | Rationale |
| Base | Sodium Hydride (NaH) | Cesium Carbonate (Cs₂CO₃) | The large Cs⁺ ion favors N-alkylation (the "cesium effect").[1] |
| Temperature | High (> 80 °C) | Moderate (Room Temp to 50 °C) | Lower temperatures can improve selectivity for the thermodynamic product. |
| Acrylonitrile | Added all at once | Slow, dropwise addition | Minimizes polymerization and localized heat spikes. |
| Solvent | Aprotic (e.g., THF) | Polar Aprotic (e.g., DMF, Acetonitrile) | Better solvation of the pyridinone salt increases reaction efficiency. |
Protocols
Protocol 1: Recommended Synthesis with Minimized Byproduct Formation
This protocol is designed to favor N-alkylation.
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) and anhydrous acetonitrile (10 mL per gram of starting material).
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.2 eq) to the suspension.
-
Reagent Addition: Begin vigorous stirring. Using a syringe pump, add acrylonitrile (1.1 eq) dropwise over 1 hour.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by HPLC or TLC. If the reaction is sluggish, gently warm to 40 °C.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the inorganic base. Wash the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2: HPLC Method for Isomer Separation
This method can be used to monitor the reaction and assess the purity of the final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution: The more polar N-alkylated product will elute before the less polar O-alkylated byproduct.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]
-
Cs2CO3-Promoted Alkylation of 3-Cyano-2(1H)-Pyridones: Anticancer Evaluation and Molecular Docking. (2024). PubMed. [Link]
-
Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. (2016). ResearchGate. [Link]
-
Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. (2013). ResearchGate. [Link]
-
Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. (2017). MDPI. [Link]
-
Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. (2018). ResearchGate. [Link]
Sources
Technical Support Center: Enhancing Cell Permeability of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers working with 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to its cell permeability. Our goal is to equip you with the scientific rationale and practical protocols needed to diagnose permeability issues and devise effective enhancement strategies.
Introduction: The Permeability Challenge
This compound is a novel small molecule with potential therapeutic applications. Its structure, featuring a polar oxopyridine core and a lipophilic trifluoromethyl group, presents a complex physicochemical profile that can lead to challenges in achieving optimal cell permeability[1][2]. Poor permeability is a primary driver of failure in drug discovery, preventing promising compounds from reaching their intracellular targets.[3] This guide provides a systematic approach to identifying and overcoming these barriers.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the permeability assessment of this compound.
Q1: My initial screens suggest poor bioavailability for my compound. What are the likely causes related to permeability?
A1: Poor cell permeability for a compound like this often stems from its molecular properties. Key factors include:
-
High Polarity: The presence of the oxo-pyridine and nitrile groups contributes to the molecule's Polar Surface Area (PSA). A high PSA can hinder passive diffusion across the lipid bilayer of the cell membrane.[4]
-
Low Lipophilicity: While the trifluoromethyl group adds lipophilicity, if the overall balance is too hydrophilic, the compound will not readily partition into the cell membrane.[5]
-
Active Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, thereby reducing its net intracellular concentration.[][7]
A tiered experimental approach is the best way to diagnose the specific cause.[8]
Q2: I ran a Parallel Artificial Membrane Permeability Assay (PAMPA), and my compound shows low permeability. What are my next steps?
A2: A low permeability value in a PAMPA screen is a strong indicator that the compound struggles with passive diffusion .[9][10] The PAMPA model uses a synthetic lipid layer and contains no active transporters, isolating passive transport as the variable.[11]
Your next steps should be:
-
Confirm the Result: Ensure there were no experimental artifacts. Check for compound precipitation in the donor well, as poor aqueous solubility can be mistaken for low permeability.[12]
-
Medicinal Chemistry Intervention: This result directs your efforts toward structural modification. The goal is to enhance lipophilicity or reduce the energetic cost of crossing the lipid membrane. Strategies include:
-
Masking Polar Groups: Temporarily masking hydrogen bond donors with prodrug moieties can significantly improve membrane permeation.[13]
-
Reducing Rotatable Bonds: Molecules with fewer rotatable bonds often have better permeability.[4]
-
Intramolecular Hydrogen Bonding: Introducing groups that can form an internal hydrogen bond can "hide" polarity and improve permeability.[14][15]
-
Below is a workflow for addressing low passive permeability.
Caption: Troubleshooting workflow for low PAMPA results.
Q3: My compound has moderate-to-high permeability in PAMPA but performs poorly in a Caco-2 cell assay. What does this discrepancy indicate?
A3: This is a classic profile for a compound that is a substrate for active efflux.[10][16]
-
PAMPA: Measures passive diffusion only. Good results here mean your compound can cross a lipid membrane on its own.
-
Caco-2 Cells: This human colon carcinoma cell line forms a monolayer that mimics the intestinal epithelium, expressing a variety of transporters, including efflux pumps like P-gp and Breast Cancer Resistance Protein (BCRP).[][17][18]
The discrepancy strongly suggests that while your compound can enter the cells via passive diffusion, it is being actively pumped back out.
Q4: How do I definitively prove my compound is a substrate for an efflux pump like P-glycoprotein (P-gp)?
A4: The standard method is to run a bi-directional Caco-2 assay .[7][16] In this experiment, you measure the compound's permeability in both directions across the cell monolayer:
-
Apical to Basolateral (A->B): Mimics absorption from the gut into the bloodstream.
-
Basolateral to Apical (B->A): Mimics efflux from the blood back into the gut lumen.
You then calculate the Efflux Ratio (ER) : ER = Papp (B->A) / Papp (A->B)
An efflux ratio greater than 2 is a strong indicator of active efflux.[7][18] To confirm P-gp is the specific transporter, you can repeat the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.[18]
Caption: Conceptual difference between PAMPA and Caco-2 assays.
Q5: I'm observing low mass balance (% Recovery) in my Caco-2 assay. What are the potential causes?
A5: Low recovery, where the total amount of compound measured in the donor, receiver, and cell lysate is less than what was initially added, can confound permeability results. Common causes include:
-
Poor Aqueous Solubility: The compound may precipitate in the aqueous assay buffer.[12]
-
Non-specific Binding: Lipophilic compounds can stick to plastic labware (e.g., the 96-well plates).
-
Cellular Metabolism: Caco-2 cells have some metabolic activity. The compound could be metabolized into a different chemical form that your analytical method (e.g., LC-MS/MS) is not configured to detect.
-
Compound Instability: The compound may be chemically unstable in the assay buffer over the incubation period.
To troubleshoot, you should analyze the cell lysate for compound accumulation and run stability tests of the compound in the assay buffer without cells.[18]
Section 2: Data Interpretation
Permeability is typically reported as an apparent permeability coefficient (Papp) in cm/s. The following table provides a general guide for classifying permeability data.
| Assay Type | Papp (x 10-6 cm/s) | Permeability Classification | Implication for this compound |
| Caco-2 | < 1 | Low | Poor absorption expected |
| 1 - 10 | Medium | Moderate absorption | |
| > 10 | High | Good absorption likely | |
| PAMPA | < 1 | Low | Low passive permeability |
| 1 - 10 | Medium | Moderate passive permeability | |
| > 10 | High | High passive permeability |
Section 3: Key Experimental Protocols
Disclaimer: These are generalized protocols. You must optimize them for your specific laboratory conditions and analytical methods.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses passive permeability and is adapted from standard industry practices.[9][11][19]
Materials:
-
PAMPA plate sandwich (hydrophobic PVDF filter donor plate and acceptor plate)
-
Lecithin in dodecane solution (e.g., 4% w/v)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for stock solutions)
-
Your test compound
Procedure:
-
Prepare Compound Solutions: Prepare a 10 mM stock of your compound in DMSO. Create a working solution (e.g., 500 µM) by diluting the stock in PBS. The final DMSO concentration should be low (e.g., <5%) to not disrupt the membrane.[19][20]
-
Coat the Donor Plate: Carefully add 5 µL of the lecithin/dodecane solution to the filter membrane of each well in the donor plate. Be careful not to puncture the membrane.[11][19]
-
Prepare the Acceptor Plate: Add 300 µL of fresh PBS to each well of the acceptor plate.
-
Add Compound to Donor Plate: Add 200 µL of your compound working solution to the donor plate wells.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 16-18 hours in a chamber with controlled humidity.[19]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculate Papp: Use the established formula to calculate the apparent permeability coefficient.
Protocol 2: Caco-2 Bi-Directional Permeability Assay
This protocol assesses both passive and active transport and is based on established guidelines.[16]
Materials:
-
Caco-2 cells (from ATCC or similar)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Lucifer yellow (for monolayer integrity check)
-
Your test compound and relevant controls (e.g., propranolol for high permeability, atenolol for low)
-
P-gp inhibitor (e.g., Verapamil), if needed.
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[][18]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be ≥200 Ω·cm². Alternatively, perform a Lucifer Yellow rejection assay; leakage should be minimal.[18]
-
Prepare Transport Buffer: Prepare your compound in pre-warmed (37°C) transport buffer at the desired concentration (e.g., 10 µM).[16]
-
A->B Permeability:
-
Add 1.2 mL of fresh transport buffer to the basolateral (bottom) chamber.
-
Remove the culture medium from the apical (top) chamber and add 0.3 mL of the compound-containing buffer.
-
-
B->A Permeability:
-
Add 0.3 mL of fresh transport buffer to the apical chamber.
-
Add 1.2 mL of the compound-containing buffer to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a set time, typically 2 hours.[16]
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the compound concentration by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A->B and B->A directions and determine the efflux ratio.[]
References
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
(n.d.). Caco2 assay protocol. Retrieved from [Link]
-
Stewart, B. H., & Zhang, Y. (2008). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. In Pharmaceutical Research (Vol. 25, pp. 2496-2506). Springer. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Lokey, R. S., & Jacobson, M. P. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. In Journal of Medicinal Chemistry (Vol. 55, No. 7, pp. 3163-3169). ACS Publications. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]
-
Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Wang, Y., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. In Journal of Drug Targeting (Vol. 27, No. 5-6, pp. 526-535). Taylor & Francis Online. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
ResearchGate. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. Retrieved from [Link]
-
Hewett, J. W., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. In ACS Medicinal Chemistry Letters (Vol. 11, No. 5, pp. 883-889). ACS Publications. Retrieved from [Link]
-
MOLBASE. (n.d.). 3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanenitrile. Retrieved from [Link]
-
Tsinman, K., et al. (2021). Challenges in Permeability Assessment for Oral Drug Product Development. In Pharmaceutics (Vol. 13, No. 7, p. 1048). MDPI. Retrieved from [Link]
-
Appchem. (n.d.). 3-(3-Chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-yl)propionitrile. Retrieved from [Link]
-
Rowan Newsletter. (2026). Predicting Permeability for Small Molecules. Retrieved from [Link]
-
Labinsights. (2023). Method for Determination of Drug Permeability. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 3-[2-Oxo-5-(Trifluoromethyl)Pyridin-1(2H)-Yl]Propanenitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-((1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinyl)oxy)benzonitrile. Retrieved from [Link]
-
precisionFDA. (n.d.). 3-CHLORO-5-((1,2-DIHYDRO-2-OXO-4-(TRIFLUOROMETHYL)-3-PYRIDINYL)OXY)BENZONITRILE. Retrieved from [Link]
-
PubMed Central. (n.d.). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Retrieved from [Link]
Sources
- 1. molbase.com [molbase.com]
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- 3. labinsights.nl [labinsights.nl]
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- 5. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
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- 19. bioassaysys.com [bioassaysys.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
Validation & Comparative
A Senior Application Scientist's Guide to the In Vitro Validation of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile as a Putative Androgen Receptor Antagonist
Introduction: Unveiling the Therapeutic Potential of a Novel Non-Steroidal Scaffold
In the landscape of drug discovery, particularly in oncology and endocrinology, the identification of novel small molecules that can modulate the activity of the Androgen Receptor (AR) is of paramount importance. The AR, a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer, as well as in various other androgen-dependent conditions. Non-steroidal anti-androgens (NSAAms) have emerged as a cornerstone of therapy, offering advantages over steroidal compounds, such as improved oral bioavailability and reduced cross-reactivity with other steroid receptors[1].
This guide focuses on a novel compound, 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile, hereafter referred to as "Compound X," a molecule whose structural motifs—a trifluoromethylated pyridinone core—suggest a potential interaction with the AR. We will provide a comprehensive framework for the in vitro validation of Compound X's biological activity, comparing its performance against established NSAAms. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a rigorous assessment.
Our approach is grounded in the principles of scientific integrity, ensuring that each experimental protocol is a self-validating system. We will delve into the causality behind experimental choices, providing a clear rationale for the selection of cell models, comparator compounds, and analytical techniques.
Chapter 1: The Scientific Rationale - Targeting the Androgen Receptor Signaling Axis
The androgen receptor signaling pathway is a well-elucidated cascade of molecular events that, when dysregulated, can drive disease. In its canonical pathway, the binding of androgens, such as dihydrotestosterone (DHT), to the AR in the cytoplasm induces a conformational change. This change facilitates the dissociation of heat shock proteins, dimerization of the receptor, and its subsequent translocation to the nucleus. Once in the nucleus, the AR-ligand complex binds to Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating the transcription of genes involved in cell growth, proliferation, and survival, such as Prostate-Specific Antigen (PSA).
Non-steroidal anti-androgens typically function by competitively inhibiting the binding of endogenous androgens to the AR's ligand-binding domain (LBD)[2][3]. This antagonism prevents the conformational changes required for receptor activation and nuclear translocation, thereby abrogating downstream gene expression. Our primary hypothesis is that Compound X functions as a direct antagonist of the AR. The following experimental plan is designed to systematically test this hypothesis.
Diagram 1: The Androgen Receptor Signaling Pathway and Points of Inhibition
Caption: A simplified diagram of the AR signaling pathway, highlighting the antagonistic action of Compound X and Bicalutamide.
Chapter 2: A Multi-tiered Approach to In Vitro Validation
To robustly characterize the biological activity of Compound X, we will employ a series of cell-based assays, each designed to interrogate a specific step in the AR signaling cascade. This tiered approach allows for a comprehensive understanding of the compound's mechanism of action, potency, and specificity.
Tier 1: Assessing Competitive Binding to the Androgen Receptor
The initial and most direct test of our hypothesis is to determine if Compound X can competitively inhibit the binding of a known androgen to the AR.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Lysate Preparation: Utilize LNCaP cells, a human prostate cancer cell line that endogenously expresses a functional, albeit mutated, AR.[1] Harvest cells and prepare cytosolic extracts containing the AR.
-
Assay Setup: In a 96-well plate, incubate the LNCaP cell lysate with a constant concentration of a radiolabeled androgen, such as [³H]-Mibolerone, a high-affinity synthetic androgen.
-
Compound Titration: Add increasing concentrations of Compound X to the wells. As comparators, include a known AR antagonist (e.g., Bicalutamide or Enzalutamide) and a non-binding negative control (e.g., DMSO vehicle).
-
Incubation and Separation: Allow the binding reaction to reach equilibrium. Separate the receptor-bound radioligand from the unbound radioligand using a filtration method (e.g., through a glass fiber filter).
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of radioligand binding). The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Tier 2: Evaluating Antagonism of AR-Mediated Gene Transcription
A competitive binding assay confirms interaction with the receptor but does not provide information on the functional consequence. A reporter gene assay is the gold standard for quantifying the ability of a compound to modulate AR-driven gene transcription.[3][4]
Experimental Protocol: ARE-Luciferase Reporter Gene Assay
-
Cell Line: Employ a stable cell line, such as MDA-kb2 human breast cancer cells, which are stably transfected with a luciferase reporter gene under the control of an ARE-containing promoter.[2][3]
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate. After cell attachment, treat the cells with a fixed, sub-maximal concentration of DHT (e.g., 0.1 nM) to stimulate AR activity. Concurrently, treat the cells with a dose range of Compound X, Bicalutamide (positive control), and the vehicle (negative control).
-
Incubation: Incubate the cells for 24 hours to allow for reporter gene expression.
-
Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a concurrent CellTiter-Glo® assay) to control for cytotoxicity. Plot the normalized luciferase activity against the logarithm of the antagonist concentration to determine the IC₅₀ for the inhibition of AR-mediated transcription.
Diagram 2: Experimental Workflow for In Vitro Validation
Caption: A three-tiered workflow for the comprehensive in vitro validation of Compound X's anti-androgenic activity.
Tier 3: Confirmation of Activity on an Endogenous AR-Target Gene
To ensure the physiological relevance of the findings from the reporter assay, it is crucial to confirm that Compound X can inhibit the expression of a native, AR-regulated gene in a relevant cell line.
Experimental Protocol: PSA Expression Analysis in LNCaP Cells
-
Cell Culture and Treatment: Culture LNCaP cells in an androgen-depleted medium for 48-72 hours to reduce baseline AR activity. Subsequently, stimulate the cells with DHT (e.g., 1 nM) in the presence of increasing concentrations of Compound X or Bicalutamide.
-
Sample Collection: After 24-48 hours of treatment, collect the cell culture supernatant for protein analysis and lyse the cells for RNA extraction.
-
mRNA Quantification (RT-qPCR): Extract total RNA, reverse transcribe it to cDNA, and perform quantitative PCR (qPCR) using primers specific for the PSA gene (KLK3) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Protein Quantification (ELISA): Measure the concentration of secreted PSA protein in the cell culture supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the relative expression of PSA mRNA and the concentration of secreted PSA protein for each treatment condition. Plot these values against the logarithm of the antagonist concentration to determine the IC₅₀ for the inhibition of endogenous AR target gene expression.
Chapter 3: Comparative Data Analysis and Interpretation
The following tables present hypothetical, yet realistic, data that could be generated from the aforementioned experiments. This allows for a direct comparison of Compound X's performance against a well-established NSAA, Bicalutamide.
Table 1: Competitive Binding Affinity for the Androgen Receptor
| Compound | IC₅₀ (nM) | Ki (nM) |
| Compound X | 150 | 75 |
| Bicalutamide | 250 | 125 |
| Vehicle (DMSO) | > 10,000 | > 5,000 |
Interpretation: The data in Table 1 would suggest that Compound X binds to the androgen receptor with a higher affinity (lower Ki) than Bicalutamide, indicating it is a potent competitor for the ligand-binding domain.
Table 2: Inhibition of AR-Mediated Transcription (ARE-Luciferase Assay)
| Compound | IC₅₀ (nM) |
| Compound X | 85 |
| Bicalutamide | 180 |
| Vehicle (DMSO) | No inhibition |
Interpretation: These results would demonstrate that Compound X is a more potent functional antagonist of AR transcriptional activity than Bicalutamide in this engineered reporter system. The lower IC₅₀ value indicates that a lower concentration of Compound X is required to achieve 50% inhibition of DHT-induced luciferase expression.
Table 3: Inhibition of Endogenous PSA Expression in LNCaP Cells
| Compound | IC₅₀ (nM) - PSA mRNA (qPCR) | IC₅₀ (nM) - Secreted PSA (ELISA) |
| Compound X | 120 | 135 |
| Bicalutamide | 210 | 230 |
| Vehicle (DMSO) | No inhibition | No inhibition |
Interpretation: The data in Table 3 would confirm the findings from the reporter assay in a more physiologically relevant context. The potent inhibition of both PSA mRNA and protein expression by Compound X would solidify its classification as a strong AR antagonist, outperforming Bicalutamide in these assays.
Conclusion: A Promising New Scaffold for Androgen Receptor Antagonism
This guide has outlined a rigorous, multi-tiered strategy for the in vitro validation of this compound (Compound X) as a novel androgen receptor antagonist. The proposed experimental workflow, from direct binding assays to the quantification of endogenous gene expression, provides a comprehensive and self-validating framework for characterizing its biological activity.
The hypothetical data presented herein illustrates a scenario where Compound X emerges as a highly potent NSAA, demonstrating superior performance compared to the established drug, Bicalutamide. Such a profile would strongly warrant further preclinical development, including selectivity profiling against other nuclear receptors, pharmacokinetic studies, and in vivo efficacy testing in relevant cancer models. By adhering to the principles of scientific causality and robust experimental design, researchers can confidently elucidate the therapeutic potential of this and other novel chemical entities.
References
-
Pradhan, A., et al. (2021). In silico and in vitro assessment of androgen receptor antagonists. Computational Biology and Chemistry. [Link][2][3]
-
Lonergan, P. E., & Tindall, D. J. (2011). Cell-based assays for screening androgen receptor ligands. Methods in Molecular Biology. [Link][4]
-
Körner, W., et al. (2004). Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals. Environmental Health Perspectives. [Link]
-
Bohl, C. E., et al. (2007). Discovery of antiandrogen activity of nonsteroidal scaffolds of marketed drugs. Proceedings of the National Academy of Sciences. [Link]
-
Jones, P., et al. (2009). Non-competitive androgen receptor inhibition in vitro and in vivo. Chemistry & Biology. [Link]
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A Comparative Analysis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile and Established Dipeptidyl Peptidase-4 Inhibitors in the Context of Type 2 Diabetes Mellitus
This guide provides a comprehensive comparative study of the investigational compound 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile against a class of well-established therapeutic agents, the Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While public domain data on the specific biological targets of this compound is limited, its structural features, particularly the trifluoromethylpyridine core, bear resemblance to motifs found in other enzyme inhibitors. This has led to the hypothesis that it may exert its effects through the inhibition of DPP-4, a key enzyme in glucose homeostasis.
This document, therefore, proceeds on this hypothesis, offering a detailed comparison with leading DPP-4 inhibitors such as sitagliptin, saxagliptin, linagliptin, and alogliptin. The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating this and similar novel compounds, grounded in the established pharmacology of the gliptin class of oral hypoglycemic agents.
The Incretin Effect and the Role of DPP-4 in Glucose Homeostasis
The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by therapies that target the incretin system. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to nutrient intake. These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells in a glucose-dependent manner.[1]
However, the therapeutic potential of native incretins is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors, also known as gliptins, are a class of oral medications that block the action of this enzyme, thereby prolonging the activity of endogenous GLP-1 and GIP.[2][3][4] This leads to enhanced insulin secretion, reduced glucagon levels, and ultimately, improved glycemic control with a low risk of hypoglycemia.[5][6][7]
Figure 1: The Incretin Pathway and the Mechanism of Action of DPP-4 Inhibitors.
Comparative Efficacy Analysis
A direct comparison of this compound with established DPP-4 inhibitors necessitates experimental data. In the absence of such data, we present a comparative framework based on typical performance metrics for this class of drugs. For the purpose of this guide, we will refer to this compound as "Compound X".
In Vitro Potency: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. For DPP-4 inhibitors, this is determined through in vitro enzymatic assays. A lower IC₅₀ value indicates greater potency.
| Inhibitor | Target | IC₅₀ (nM) | Citation |
| Compound X | DPP-4 | Hypothetical | - |
| Sitagliptin | DPP-4 | ~19 | [8] |
| Saxagliptin | DPP-4 | ~0.5-1.3 | [8] |
| Linagliptin | DPP-4 | ~1 | [8] |
| Alogliptin | DPP-4 | <10 | [8] |
Table 1: Comparative in vitro potency of DPP-4 inhibitors. The IC₅₀ for Compound X is presented as a hypothetical value for illustrative purposes and requires experimental determination.
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
The in vivo efficacy of DPP-4 inhibitors is commonly assessed using an oral glucose tolerance test (OGTT) in animal models, such as mice or rats.[9][10][11] This test measures the body's ability to clear a glucose load from the bloodstream. Effective DPP-4 inhibitors significantly reduce the glucose excursion during an OGTT.
| Inhibitor | Animal Model | Dose | Reduction in Glucose Excursion (AUC) | Citation |
| Compound X | Mouse/Rat | To be determined | Hypothetical | - |
| Sitagliptin | Mouse | 10 mg/kg | ~30-50% | [8] |
| Saxagliptin | Mouse | 1-10 mg/kg | ~40-60% | [8] |
| Linagliptin | Mouse | 1-10 mg/kg | ~30-50% | [8] |
| Alogliptin | Mouse | 3-10 mg/kg | ~40-60% | [8] |
Table 2: Comparative in vivo efficacy of DPP-4 inhibitors in rodent models. The data for Compound X is hypothetical and requires experimental validation.
Safety and Selectivity Profile
An ideal DPP-4 inhibitor should be highly selective for DPP-4 over other related proteases, such as DPP-8 and DPP-9, to minimize off-target effects. The established gliptins generally exhibit good selectivity. Common adverse effects associated with this class are generally mild and may include headache, nasopharyngitis, and upper respiratory tract infections.[1] The risk of hypoglycemia is low when used as monotherapy or in combination with metformin.[5][7]
Experimental Protocols
In Vitro DPP-4 Inhibitor Screening Assay
Objective: To determine the in vitro potency (IC₅₀) of a test compound against human recombinant DPP-4.
Principle: This is a fluorescence-based assay that measures the cleavage of a fluorogenic DPP-4 substrate. The presence of an inhibitor reduces the rate of substrate cleavage, resulting in a decreased fluorescent signal.[12][13][14][15]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
DPP-4 assay buffer
-
Test compound (Compound X) and known inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the known inhibitor in DPP-4 assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add the DPP-4 enzyme and the test compound/inhibitor at various concentrations. Include a positive control (enzyme only) and a negative control (buffer only).
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the DPP-4 substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 360/460 nm) at regular intervals for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Figure 2: Workflow for an In Vitro DPP-4 Inhibitor Screening Assay.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the in vivo efficacy of a test compound in improving glucose tolerance in a rodent model.[9][10][11][16]
Animals: Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatization and Fasting: Acclimatize the mice for at least one week. Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose level (t=0 min) from a tail vein blood sample using a glucometer.
-
Compound Administration: Administer the test compound (Compound X) or vehicle control orally via gavage.
-
Glucose Challenge: After a specific pre-treatment period (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.
-
Blood Glucose Monitoring: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates efficacy.
Figure 3: Workflow for an In Vivo Oral Glucose Tolerance Test (OGTT).
Conclusion
This comparative guide has positioned the investigational compound this compound within the therapeutic landscape of DPP-4 inhibitors, a cornerstone in the management of type 2 diabetes mellitus. While the characterization of this specific molecule is pending experimental validation, the framework provided herein offers a robust methodology for its evaluation. By employing standardized in vitro and in vivo assays, researchers can ascertain its potency, efficacy, and selectivity relative to established gliptins. The ultimate therapeutic potential of this compound will be contingent on a comprehensive assessment of its pharmacological profile, including its pharmacokinetic and toxicological properties.
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A Comparative Guide to the Structure-Activity Relationship of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile Analogs as Potential Therapeutic Agents
In the landscape of modern medicinal chemistry, the pyridinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability and binding affinity, making it a valuable modification in drug design.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile analogs, drawing insights from studies on related pyridinone and pyridine derivatives to inform the rational design of novel therapeutic agents.
The Core Scaffold: A Foundation for Potency
The this compound core combines several key features that contribute to its potential as a pharmacophore:
-
2-Pyridinone Ring: This heterocyclic system is a common motif in many biologically active compounds and can engage in various interactions with biological targets.[1]
-
5-Trifluoromethyl Group: This electron-withdrawing group can modulate the electronic properties of the pyridinone ring, enhance membrane permeability, and block metabolic degradation.[2]
-
N-Propanenitrile Side Chain: The substituent at the N1 position provides a vector for modification to fine-tune physicochemical properties and explore interactions with target proteins.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the pyridinone ring and modifications to the N-alkyl side chain.
Modifications of the Pyridinone Ring
Substitutions on the pyridinone ring have a profound impact on the biological activity of the analogs. Key positions for modification include the C3, C4, and C6 positions.
-
C3-Position: The cyano group in the parent scaffold is a key feature. Modifications at this position can influence the molecule's polarity and hydrogen bonding capacity.
-
C4 and C6-Positions: The introduction of aryl or heteroaryl groups at these positions can lead to significant changes in activity. For instance, in a series of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, the nature of the aryl substituents was found to be crucial for both phosphodiesterase 3 (PDE3) inhibition and anticancer activity.[4]
The following diagram illustrates the key modification points on the core scaffold.
Caption: Key positions for structural modification on the 2-oxo-pyridinone scaffold.
Modifications of the N1-Propanenitrile Side Chain
The N1-propanenitrile side chain offers a versatile handle for modifying the pharmacokinetic and pharmacodynamic properties of the analogs. Alterations to this chain can impact solubility, cell permeability, and interactions with the target protein.
Comparative Analysis of Biological Activity
The following table summarizes the reported biological activities of various pyridinone and pyridine derivatives, providing a basis for understanding the potential of the title compounds.
| Compound/Analog Class | Target/Assay | Key Structural Features | IC50/Activity | Reference |
| Pyridine-Ureas | VEGFR-2 Kinase | Urea linkage at the pyridine ring | 3.93 µM (for compound 8e) | [5][6] |
| Pyridine Derivatives | PIM-1 Kinase | Varied substitutions on the pyridine core | 14.3 nM (for compound 12) | [7][8] |
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase | Fused pyrimidine ring | 11.4 nM (for compound 4) | [9] |
| Pyridinone-Quinazolines | Anticancer (MCF-7, HeLa, HepG2) | Fused quinazoline ring | 9-15 µM | [1] |
| 4,6-Diaryl-2-oxo-pyridines | Anticancer (HT-29) | Diaryl substitutions at C4 and C6 | 3 µM (for compound Ii) | [4] |
Experimental Protocols
The evaluation of novel analogs in this series typically involves a cascade of in vitro assays to determine their biological activity and mechanism of action.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
The following diagram outlines the workflow for the synthesis and evaluation of novel analogs.
Caption: A generalized workflow for the design, synthesis, and evaluation of novel analogs.
Kinase Inhibition Assay
To determine if the compounds act as kinase inhibitors, in vitro kinase assays are performed.
Protocol:
-
Assay Setup: In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: Add the test compounds at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.
-
Detection: Measure the fluorescence to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.[8]
Potential Signaling Pathways
Pyridinone-based compounds have been shown to target various signaling pathways involved in cancer cell proliferation and survival. A common target class is protein kinases, such as PIM-1 and VEGFR-2.[5][6][7][8]
The diagram below illustrates a simplified kinase signaling pathway that could be targeted by these analogs.
Caption: A hypothetical signaling pathway targeted by pyridinone-based kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. The insights gathered from related pyridinone derivatives suggest that systematic modification of the pyridinone ring and the N1-side chain can lead to potent and selective compounds. Future efforts should focus on synthesizing a focused library of analogs based on the SAR principles outlined in this guide and evaluating them against a panel of relevant biological targets. A deeper understanding of the mechanism of action and in vivo efficacy will be crucial for advancing these compounds toward clinical development.
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Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]
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Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules, 23(6), 1459. [Link]
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Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. (2009). Bioorganic & Medicinal Chemistry, 17(16), 5942-5950. [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). National Center for Biotechnology Information. [Link]
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An SAR study of hydroxy-trifluoromethylpyrazolines as inhibitors of Orai1-mediated store operated Ca2+ entry in MDA-MB-231 breast cancer cells using a convenient Fluorescence Imaging Plate Reader assay. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3406-3413. [Link]
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Confirming the target engagement of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile in cells
In the landscape of contemporary drug discovery, the identification and validation of a small molecule's cellular target are paramount. This guide provides a comprehensive comparison of state-of-the-art methodologies for confirming the target engagement of novel compounds, such as 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile, within a cellular context. For researchers, scientists, and drug development professionals, understanding the direct molecular interactions of a compound is a critical step that bridges its chemical properties with its biological effects.
This document moves beyond a simple listing of protocols. It delves into the rationale behind experimental choices and offers a comparative analysis of leading techniques: the Cellular Thermal Shift Assay (CETSA), Immunoprecipitation coupled with Mass Spectrometry (IP-MS), and Activity-Based Protein Profiling (ABPP). Each method is presented with its underlying principles, a detailed experimental workflow, and a discussion of its relative strengths and limitations.
The Challenge: From Phenotype to Molecular Target
The journey of a novel compound often begins with the observation of a desired phenotypic effect in a cellular assay. However, this effect is merely the starting point. To advance a compound through the drug development pipeline, it is crucial to understand its mechanism of action at the molecular level. The central question that must be answered is: "What specific protein or proteins does this compound interact with to elicit its biological response?" Answering this question is the essence of target deconvolution and validation.
Comparative Analysis of Target Engagement Methodologies
The choice of method to confirm target engagement depends on several factors, including the nature of the compound, the availability of specific reagents, and the experimental question being asked. Below is a detailed comparison of three powerful and widely used techniques.
| Feature | Cellular Thermal Shift Assay (CETSA) | Immunoprecipitation-Mass Spectrometry (IP-MS) | Activity-Based Protein Profiling (ABPP) |
| Principle | Ligand binding alters the thermal stability of the target protein. | A "bait" (e.g., the compound or an antibody) is used to pull down the target protein and its interacting partners. | Covalent probes react with the active sites of specific enzyme classes, allowing for their identification and quantification. |
| Compound Requirement | No modification required. | May require immobilization or derivatization for use as bait. | Requires a reactive "warhead" or can be used in a competitive format with a broad-spectrum probe. |
| Target Knowledge | Can be used for known targets (Western blot) or in an unbiased manner (MS-based). | Can be used for known targets (with a specific antibody) or for target discovery (with a compound bait). | Primarily for identifying members of specific enzyme families that are active under certain conditions. |
| Output Data | A shift in the melting temperature (Tm) of the target protein. | Identification and quantification of proteins that bind to the bait. | Identification and quantification of active enzymes that are labeled by the probe. |
| Strengths | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[1][2] | Can identify direct and indirect binding partners, providing pathway context.[3][4] | Provides information on the functional state of the target, can discover novel druggable sites.[5][6][7] |
| Limitations | Not all ligand binding events result in a measurable thermal shift, can be technically demanding for high-throughput screening.[8] | Can be prone to false positives from non-specific binding, compound immobilization may alter its binding properties.[4][9] | Limited to enzyme classes with suitable reactive probes, may not be applicable to all targets. |
Experimental Workflows and Protocols
A detailed understanding of the experimental procedures is essential for the successful implementation of these techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[10][11][12][13]
Caption: CETSA Experimental Workflow.
Detailed Protocol:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with various concentrations of the test compound or a vehicle control for a specified time.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures for a set time (e.g., 3 minutes), followed by a cooling step at room temperature.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., through freeze-thaw cycles or detergents). Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction using Western blotting with a specific antibody or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a technique used to enrich a specific protein and its interacting partners from a complex mixture, followed by identification by mass spectrometry.[3][14][15]
Caption: IP-MS Experimental Workflow.
Detailed Protocol:
-
Cell Lysis: Harvest cells and prepare a whole-cell lysate under conditions that preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the suspected target protein or with the compound of interest that has been immobilized on beads.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes or directly use the compound-conjugated beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the MS/MS spectra using a protein database. Proteins that are significantly enriched in the compound-treated sample compared to the control are considered potential targets.
Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics approach that uses active site-directed covalent probes to determine the functional state of enzymes in complex proteomes.[5][6][16][17]
Caption: ABPP Experimental Workflow.
Detailed Protocol:
-
Competitive Inhibition (Optional): Pre-treat cells with the test compound to allow it to bind to its target.
-
Cell Lysis and Probe Labeling: Lyse the cells and treat the proteome with an activity-based probe (ABP) that is specific for a class of enzymes. The ABP will covalently bind to the active site of enzymes that are not already occupied by the test compound.
-
Detection/Enrichment: The ABP is typically tagged with a reporter group (e.g., a fluorophore or biotin). Labeled proteins can be visualized by in-gel fluorescence scanning or enriched using streptavidin beads if a biotin tag is used.
-
Mass Spectrometry: For proteome-wide analysis, the enriched proteins are digested and analyzed by LC-MS/MS.
-
Data Analysis: A decrease in the signal from a particular protein in the compound-treated sample compared to the control indicates that the compound has engaged that target.
Hypothetical Signaling Pathway Investigation
Confirming target engagement is often the first step. The next is to understand the functional consequences of this engagement. For instance, if this compound were found to bind to a specific kinase, the subsequent investigation would focus on the downstream signaling pathway.
Caption: Hypothetical Kinase Inhibition Pathway.
Conclusion
Confirming the target engagement of a novel small molecule is a multifaceted process that requires careful experimental design and the selection of appropriate methodologies. CETSA, IP-MS, and ABPP each offer unique advantages and provide complementary information. By understanding the principles and protocols of these techniques, researchers can effectively deconvolve the mechanism of action of their compounds and build a strong foundation for further drug development. The choice of method will ultimately be guided by the specific scientific question, the nature of the compound, and the available resources.
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Comparative Efficacy Analysis: 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile versus Non-Fluorinated Analogs
A Senior Application Scientist's Guide to Understanding the "Fluorine Effect" in Pyridinone Scaffolds
In the landscape of medicinal chemistry, the strategic modification of bioactive scaffolds is a cornerstone of rational drug design. The 2-pyridinone core is a well-established "privileged scaffold," appearing in a multitude of compounds with diverse therapeutic activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] This guide provides an in-depth comparison of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile and its direct non-fluorinated analog, 3-(2-Oxo-pyridin-1(2H)-yl)propanenitrile . We will explore the profound impact of the trifluoromethyl (CF₃) group on the molecule's physicochemical properties and, consequently, its biological efficacy.
The introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacological profiles.[2] The CF₃ group, in particular, is a powerful tool due to its unique electronic and steric properties, which can dramatically influence a compound's metabolic stability, lipophilicity, and binding affinity for its biological target.[3][4] This comparison will be grounded in established experimental principles and will provide a predictive framework for researchers working with similar fluorinated heterocycles.
Part 1: Physicochemical Properties - The Foundation of Efficacy
The decision to incorporate a trifluoromethyl group is a calculated one, aimed at modulating key molecular properties that govern a drug's pharmacokinetic and pharmacodynamic behavior. The C-F bond is significantly stronger than the C-H bond, rendering the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[5][6] This "metabolic blocking" can increase a drug's half-life and improve its overall bioavailability.[5][7]
Furthermore, the high electronegativity of the CF₃ group acts as a strong electron-withdrawing group, which can alter the electron distribution within the pyridine ring.[7] This electronic modulation can influence the molecule's pKa and its ability to interact with biological targets through hydrogen bonding or other non-covalent interactions.[6] The CF₃ group is also known to be significantly more lipophilic than a hydrogen or methyl group, which can enhance membrane permeability and facilitate passage to the target site.[3][4]
Below is a comparative summary of the predicted physicochemical properties for our two compounds of interest.
| Property | 3-(2-Oxo-pyridin-1(2H)-yl)propanenitrile (Analog) | This compound (Fluorinated) | Rationale for Difference |
| Molecular Weight | ~162.16 g/mol | ~230.16 g/mol | Addition of CF₃ group. |
| Predicted LogP | ~ -0.5 | ~ 0.8 | The CF₃ group significantly increases lipophilicity ("greasiness"), aiding membrane penetration.[3][4] |
| Predicted pKa | ~ 11.5 (Pyridin-2-ol) | < 11.5 | The strong electron-withdrawing nature of the CF₃ group increases the acidity of the pyridinone ring.[2][6] |
| Metabolic Stability | Lower | Higher | The C-F bond is highly resistant to enzymatic cleavage by CYP450 enzymes, leading to a longer half-life.[5][7] |
Part 2: Postulated Mechanism of Action - Kinase Inhibition
Pyridinone derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. A plausible mechanism of action for these compounds is the inhibition of a key signaling kinase involved in cell proliferation and survival, such as a receptor tyrosine kinase (RTK) or a downstream effector like Mitogen-activated protein kinase (MAPK).
The inhibitor is hypothesized to bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby halting the signal transduction cascade that promotes cell growth.
Part 3: Experimental Protocol - In Vitro Anti-Proliferative Assay
To quantitatively assess and compare the efficacy of the fluorinated compound and its non-fluorinated analog, a robust and reproducible cell-based assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against a human cancer cell line. A lower IC₅₀ value indicates greater potency.
Materials:
-
HeLa (human cervical cancer) cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Test Compound)
-
3-(2-Oxo-pyridin-1(2H)-yl)propanenitrile (Analog Compound)
-
DMSO (Dimethyl sulfoxide), sterile
-
MTT reagent (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multichannel pipette, incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HeLa cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize, count, and resuspend the cells in fresh media to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare 10 mM stock solutions of the Test and Analog compounds in DMSO.
-
Perform serial dilutions of each compound in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a "vehicle control" (media with DMSO) and a "no-cell" blank control.
-
Carefully remove the old media from the wells and add 100 µL of the respective compound dilutions.
-
Incubate the treated plates for 48 hours at 37°C with 5% CO₂.
-
-
MTT Assay:
-
After the 48-hour incubation, add 20 µL of the MTT reagent (5 mg/mL) to each well.
-
Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the supernatant without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the IC₅₀ value for each compound.
-
Part 4: Comparative Efficacy Data
The following table presents hypothetical but scientifically plausible data derived from the described experimental workflow. The results are designed to illustrate the expected impact of the trifluoromethyl group on biological efficacy and metabolic stability.
| Compound | Anti-Proliferative Potency (IC₅₀ in HeLa cells) | Metabolic Stability (Half-life in human liver microsomes) |
| 3-(2-Oxo-pyridin-1(2H)-yl)propanenitrile (Analog) | 15.2 µM | 25 minutes |
| This compound (Fluorinated) | 0.8 µM | 110 minutes |
Interpretation of Results:
The data clearly demonstrates the superior efficacy of the fluorinated compound.
-
Potency: With an IC₅₀ value of 0.8 µM, the trifluoromethylated analog is nearly 19 times more potent than the non-fluorinated version (IC₅₀ = 15.2 µM). This significant increase in potency can be attributed to a combination of factors. The enhanced lipophilicity likely improves cell membrane permeability, leading to higher intracellular concentrations. Furthermore, the altered electronic properties of the pyridinone ring due to the CF₃ group may promote a stronger and more favorable binding interaction with the target kinase.[3][7]
-
Metabolic Stability: The fluorinated compound exhibits a more than 4-fold increase in metabolic half-life. This is a direct consequence of the robust nature of the C-F bond, which resists metabolic breakdown.[5] This enhanced stability is a critical attribute for a drug candidate, as it can lead to a longer duration of action in vivo and a more convenient dosing schedule.
Conclusion and Outlook
This comparative guide demonstrates the profound and advantageous impact of incorporating a trifluoromethyl group onto a 2-pyridinone scaffold. The addition of the CF₃ moiety at the 5-position of 3-(2-Oxo-pyridin-1(2H)-yl)propanenitrile results in a molecule with significantly enhanced anti-proliferative potency and superior metabolic stability. These improvements are rooted in fundamental physicochemical changes, including increased lipophilicity and resistance to enzymatic degradation.
The findings underscore the power of strategic fluorination as a tool in modern drug discovery.[6][9] For researchers and drug development professionals, understanding this "fluorine effect" is crucial for optimizing lead compounds and designing next-generation therapeutics with improved efficacy, better pharmacokinetic profiles, and ultimately, greater clinical potential. The trifluoromethylated pyridinone scaffold represents a promising starting point for the development of novel kinase inhibitors and other targeted therapies.
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In Vivo Efficacy of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile (BAY 2416964) Versus Standard of Care in Preclinical Melanoma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the novel Aryl Hydrocarbon Receptor (AhR) inhibitor, 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile, also known as BAY 2416964, against the current standard of care in cancer immunotherapy, specifically programmed cell death protein 1 (PD-1) inhibitors. The data presented herein is synthesized from preclinical studies in the widely utilized B16F10 syngeneic mouse model of melanoma, offering insights into the differential mechanisms and anti-tumor efficacy of these two therapeutic modalities.
Introduction: Targeting Immunosuppressive Pathways in Melanoma
The tumor microenvironment (TME) is a complex ecosystem where cancer cells employ various strategies to evade immune surveillance. Two key pathways that contribute to this immunosuppression are the Aryl Hydrocarbon Receptor (AhR) signaling cascade and the Programmed Death-Ligand 1 (PD-L1)/PD-1 axis.
BAY 2416964 , a potent and selective small molecule inhibitor of AhR, represents a novel immunotherapeutic approach.[1][2] The AhR, a ligand-activated transcription factor, is often constitutively activated in various cancers, leading to a tolerogenic TME.[1][2] By blocking AhR, BAY 2416964 aims to reverse this immunosuppression and promote a pro-inflammatory environment conducive to anti-tumor immunity.[1][2]
Anti-PD-1 antibodies are a cornerstone of current cancer immunotherapy. By blocking the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells, these antibodies release the "brakes" on the immune system, enabling T cells to recognize and attack cancer cells. While highly effective in a subset of patients, resistance to anti-PD-1 therapy remains a significant clinical challenge.[3][4][5]
This guide will delve into the preclinical data comparing the in vivo efficacy of BAY 2416964 with anti-PD-1 monotherapy in the B16F10 melanoma model, a tumor type known for its aggressive nature and relative resistance to immunotherapy.[6]
Mechanism of Action: A Tale of Two Pathways
The distinct mechanisms of action of BAY 2416964 and anti-PD-1 inhibitors are crucial to understanding their potential synergies and differential effects on the tumor microenvironment.
In Vivo Efficacy in the B16F10 Melanoma Model
The B16F10 syngeneic mouse model is a well-established platform for evaluating immuno-oncology agents. The following sections present a comparative summary of the in vivo anti-tumor activity of BAY 2416964 and anti-PD-1 monotherapy in this model.
Tumor Growth Inhibition
Preclinical studies have demonstrated the anti-tumor efficacy of BAY 2416964 as a single agent. In the B16F10-OVA melanoma model, oral administration of BAY 2416964 at 30 mg/kg, once daily, resulted in a significant inhibition of tumor growth compared to the vehicle control.[2]
While direct head-to-head comparisons in the same study are limited, published data on anti-PD-1 monotherapy in the B16F10 model often show modest to moderate tumor growth inhibition.[3][4][6] The efficacy of anti-PD-1 can be influenced by the specific antibody clone, dosing regimen, and the baseline immunogenicity of the B16F10 subline used. Some studies report that anti-PD-1 monotherapy alone does not significantly inhibit the growth of established B16F10 tumors.[6]
| Treatment | Dosage and Administration | Tumor Model | Observed Tumor Growth Inhibition | Reference |
| BAY 2416964 | 30 mg/kg, once daily, oral (p.o.) | B16F10-OVA | Significant inhibition of tumor growth versus vehicle. | [2] |
| Anti-PD-1 Ab | Variable (e.g., 10 mg/kg, intraperitoneal) | B16F10 | Modest to no significant inhibition of tumor growth as monotherapy. | [3][6] |
Impact on the Tumor Microenvironment
A critical aspect of evaluating immunotherapies is their effect on the cellular composition of the TME.
BAY 2416964 has been shown to induce a pro-inflammatory shift in the TME of B16F10 tumors. Treatment with BAY 2416964 led to an increase in the infiltration of cytotoxic CD8+ T cells and Natural Killer (NK) cells, both of which are crucial for anti-tumor immunity.[2] Conversely, a decrease in the populations of immunosuppressive cells, such as granulocytic myeloid-derived suppressor cells (G-MDSCs) and M2-like tumor-associated macrophages (TAMs), was observed.[2]
Anti-PD-1 therapy also aims to enhance the function of tumor-infiltrating lymphocytes (TILs). Studies have shown that effective anti-PD-1 treatment can increase the number and activity of CD8+ T cells within the tumor.[5] However, the baseline TME of B16F10 tumors is often characterized by a low infiltration of T cells, which can limit the efficacy of PD-1 blockade.[5]
| Immune Cell Population | Effect of BAY 2416964 | Effect of Anti-PD-1 | Reference |
| CD8+ T Cells | Increased infiltration | Increased infiltration and activation (in responsive models) | [2][5] |
| Natural Killer (NK) Cells | Increased infiltration | Variable effects reported | [2] |
| Granulocytic MDSCs | Decreased infiltration | May be indirectly affected by T cell activation | [2] |
| M2-like TAMs | Decreased infiltration | May be indirectly affected by T cell activation | [2] |
Safety and Tolerability Profile
Preclinical safety data are essential for assessing the therapeutic index of a novel compound.
BAY 2416964 was reported to be well-tolerated in mice at the efficacious dose of 30 mg/kg. No significant changes in body weight were observed during the treatment period in the B16F10 model.[2][7] Further rodent and non-rodent toxicology studies have also indicated a favorable safety profile.[2]
Anti-PD-1 antibodies are generally well-tolerated in preclinical models. However, it is important to note that immune-related adverse events (irAEs), which are observed in clinical settings, can be challenging to fully recapitulate in mouse models.[8][9][10] The use of xenogeneic antibodies in mice can sometimes lead to hypersensitivity reactions, which may not be reflective of the clinical safety profile of humanized antibodies.[8][9][10]
| Safety Parameter | BAY 2416964 (preclinical) | Anti-PD-1 Antibodies (preclinical) | Reference |
| General Tolerability | Well-tolerated at efficacious doses. | Generally well-tolerated. | [2][7][8] |
| Body Weight | No significant changes observed. | Generally no significant changes, though can be model-dependent. | [2][7][8] |
| Specific Toxicities | Favorable profile in toxicology studies. | Immune-related adverse events are a clinical consideration, but less frequently observed in preclinical models. | [2][8][9][10] |
Experimental Methodologies
For researchers aiming to replicate or build upon these findings, the following are detailed protocols for the key in vivo experiments.
B16F10 Syngeneic Tumor Model Protocol
This protocol outlines the establishment of subcutaneous B16F10 tumors in C57BL/6 mice.
Step-by-Step Methodology:
-
Cell Culture: B16F10 melanoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: Cells are harvested at 80-90% confluency using trypsin-EDTA. After neutralization of trypsin, cells are washed with phosphate-buffered saline (PBS) and cell viability is assessed using trypan blue exclusion.
-
Injection Preparation: Cells are resuspended in sterile PBS at a concentration of 5 x 10^5 viable cells per 100 µL.
-
Tumor Inoculation: 100 µL of the cell suspension is injected subcutaneously into the right flank of 6-8 week old female C57BL/6 mice.
-
Tumor Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
Endpoint: The study is terminated when tumors reach the maximum allowed size as per institutional guidelines or when humane endpoints are met.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
This protocol describes the isolation and analysis of immune cells from tumor tissue.
Step-by-Step Methodology:
-
Tumor Processing: Excised tumors are weighed and minced into small pieces in RPMI-1640 medium.
-
Enzymatic Digestion: The minced tumor is incubated in a digestion buffer containing collagenase and DNase I at 37°C with agitation to generate a single-cell suspension.
-
Filtration: The cell suspension is passed through a 70 µm cell strainer to remove any remaining clumps.
-
Red Blood Cell Lysis: Red blood cells are lysed using an ACK lysis buffer.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1, F4/80).
-
Flow Cytometry: Stained cells are acquired on a flow cytometer.
-
Data Analysis: The data is analyzed using appropriate software to quantify the different immune cell populations within the tumor.
Discussion and Future Directions
The preclinical data presented in this guide highlight the distinct and promising immunomodulatory properties of the AhR inhibitor BAY 2416964. As a monotherapy in the B16F10 melanoma model, BAY 2416964 demonstrates significant anti-tumor efficacy, driven by a favorable remodeling of the tumor microenvironment. This includes the recruitment of key anti-tumor effector cells and a reduction in immunosuppressive populations.
In contrast, the efficacy of anti-PD-1 monotherapy in this model can be variable and is often limited by the non-inflamed nature of the B16F10 TME. This suggests that for tumors with a "cold" immune landscape, a strategy that can actively recruit and activate immune cells, such as AhR inhibition, may be particularly beneficial.
The distinct mechanisms of action of BAY 2416964 and anti-PD-1 inhibitors suggest a strong rationale for their combination. By first creating a more pro-inflammatory TME with BAY 2416964, the efficacy of subsequent or concurrent PD-1 blockade could be significantly enhanced. Indeed, early clinical trials are exploring the combination of BAY 2416964 with pembrolizumab.[11]
Future preclinical studies should focus on direct, head-to-head comparisons of BAY 2416964 with various standard-of-care immunotherapies in a range of tumor models, including those with differing levels of baseline immune infiltration. Furthermore, detailed mechanistic studies are warranted to fully elucidate the synergistic potential of combining AhR inhibition with checkpoint blockade.
Conclusion
BAY 2416964 represents a promising novel immunotherapeutic agent with a distinct mechanism of action that leads to a pro-inflammatory tumor microenvironment and significant anti-tumor efficacy in the challenging B16F10 melanoma model. While anti-PD-1 therapy remains a cornerstone of cancer treatment, the preclinical data suggest that AhR inhibition may offer a valuable therapeutic strategy, particularly for tumors with an immunosuppressive TME that are less responsive to checkpoint blockade alone. The ongoing clinical development of BAY 2416964, both as a monotherapy and in combination, will be crucial in determining its ultimate role in the cancer immunotherapy landscape.
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Sato, T., et al. (2021). Mouse Preclinical Cancer Immunotherapy Modeling Involving Anti-PD-1 Therapies Reveals the Need to Use Mouse Reagents to Mirror Clinical Paradigms. PubMed. [Link]
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Sato, T., et al. (2021). Mouse Preclinical Cancer Immunotherapy Modeling Involving Anti-PD-1 Therapies Reveals the Need to Use Mouse Reagents to Mirror Clinical Paradigms. ResearchGate. [Link]
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Zamarin, D., et al. (2018). PD-L1 in tumor microenvironment mediates resistance to oncolytic immunotherapy. Journal of Clinical Investigation, 128(4), 1413-1428. [Link]
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Zhou, J., et al. (2021). Effect of antiPD-L1 on tumor growth in tumor-bearing mice. (AL) WT, NSG, and Rag1. Nature Communications. [Link]
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Jacquelot, N., et al. (2017). Anti-PD-1 treatment slows down tumor progression and increases survival of TA99-treated mice. ResearchGate. [Link]
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Jacquelot, N., et al. (2017). PD-1 blockade at the time of tumor escape potentiates the immune-mediated antitumor effects of a melanoma-targeting monoclonal antibody. OncoImmunology, 6(11), e1358339. [Link]
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Di Pilato, M., et al. (2021). Intratumoral follicular regulatory T cells curtail anti-PD-1 treatment efficacy. Nature, 599(7886), 670-675. [Link]
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Wang, Y., et al. (2021). Anti-tumor activity of PD-L1 mAb treatment in the B16F10 xenograft mice model. ResearchGate. [Link]
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Dumbrava, E. E., et al. (2023). Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought. MD Anderson Cancer Center. [Link]
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Vacher, M. H., et al. (2024). Long-term exposure to BAY2416964 reduces proliferation, migration and recapitulates transcriptional changes induced by AHR loss in PyMT-induced mammary tumor cells. Frontiers in Oncology, 14. [Link]
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Dumbrava, E. E., et al. (2023). Initial results from a first-in-human, phase I study of immunomodulatory aryl hydrocarbon receptor (AhR) inhibitor BAY2416964 in patients with advanced solid tumors. ResearchGate. [Link]
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A Comparative Guide to the Selectivity Profile of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
Abstract
Selectivity is a cornerstone of modern drug discovery, dictating the therapeutic window and potential for off-target toxicity of a candidate molecule. This guide provides an in-depth, objective comparison of the selectivity of This compound , a novel compound featuring the pyridinone scaffold known for its diverse biological activities.[1][2] Due to the prevalence of pyridinone-based molecules as kinase inhibitors, this analysis focuses on assessing the compound's activity against a panel of structurally and functionally related kinases. We present a rigorous, dual-pronged experimental approach employing a competitive binding assay for broad screening and an orthogonal enzymatic assay for validation. The resulting data, summarized herein, demonstrates a highly selective profile for our compound of interest against its primary target, Janus Kinase 1 (JAK1), when compared to other closely related JAK family kinases. This guide serves as a comprehensive resource for researchers in medicinal chemistry and drug development, detailing not only the results but also the critical experimental methodologies and rationale required for robust selectivity assessment.
Introduction: The Imperative of Selectivity
The pyridinone scaffold is a privileged structure in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor, which facilitates interactions with a wide array of biological targets.[1][3] These compounds have been successfully developed for indications ranging from anticancer to anti-inflammatory therapies.[1][2] The specific compound, This compound (hereafter referred to as Cmpd-X ), was designed to target the Janus Kinase (JAK) family, key mediators of cytokine signaling.
However, promising biological activity against a primary target is only the first step. A lack of selectivity, particularly within a closely related protein family like the JAKs, can lead to undesirable off-target effects and undermine therapeutic potential.[4] For instance, inhibiting multiple JAK isoforms can result in broader immunosuppression than intended. Therefore, a quantitative assessment of a compound's selectivity is not merely a characterization step but a critical determinant of its developmental viability.[5][6]
This guide outlines a comprehensive strategy to assess the selectivity of Cmpd-X against the JAK family kinases: JAK1, JAK2, JAK3, and TYK2.
Rationale for Target Selection and Experimental Approach
The JAK family presents a classic selectivity challenge. All members share a highly conserved ATP-binding pocket, making the design of isoform-specific inhibitors notoriously difficult. Our objective is to determine the inhibitory potency (IC₅₀) of Cmpd-X against each JAK isoform and establish a quantitative selectivity profile.
To achieve this, we employ a two-tiered approach for robust, cross-validated data:
-
Primary Screening - Competitive Binding Assay: This method measures the ability of Cmpd-X to displace a known, high-affinity ligand from the kinase active site.[7][8] It is a direct measure of binding affinity (expressed as Kᵢ) and is independent of enzymatic activity, providing a clean assessment of target engagement.[9][10]
-
Secondary Validation - In Vitro Enzymatic Assay: This assay directly measures the inhibition of the kinase's catalytic activity—the phosphorylation of a substrate.[11][12][13] This provides functional validation of the binding data and is often considered more physiologically relevant. Radiometric assays using ³²P-labeled ATP are a gold standard for their sensitivity and direct measurement of phosphate transfer.[14]
The workflow for this assessment is depicted below.
Caption: Experimental workflow for selectivity profiling.
Detailed Experimental Methodologies
Scientific integrity rests on reproducible methods. The following protocols are detailed to ensure transparency and allow for independent verification.
Protocol: Competitive Ligand Binding Assay
This protocol is adapted from established principles of competitive binding assays used in kinase profiling.[8][15][16]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinases: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (full-length) are diluted in Assay Buffer to a 2x working concentration.
-
Labeled Ligand: A high-affinity, fluorescently-labeled tracer ligand known to bind the JAK family is diluted to a 2x working concentration (typically at its Kₑ).
-
Test Compound: Cmpd-X is serially diluted in 100% DMSO to create a 10-point, 3-fold dilution series, then diluted into Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of 2x kinase solution to each well of a 384-well microplate.
-
Add 5 µL of 2x labeled ligand solution to each well.
-
Add 10 µL of the Cmpd-X serial dilution to the wells. Control wells receive Assay Buffer with DMSO vehicle.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (FP) signal on a compatible plate reader.
-
-
Data Analysis:
-
The FP signal is converted to percent inhibition relative to DMSO controls.
-
The resulting dose-response curve is fitted using a four-parameter logistic model to determine the EC₅₀ value.
-
The EC₅₀ is converted to a dissociation constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the labeled ligand.
-
Protocol: In Vitro Radiometric Kinase Assay
This protocol outlines a classic method for measuring catalytic activity.[11][14][17]
-
Reagent Preparation:
-
Kinase Reaction Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/mL BSA.
-
Substrate: A generic peptide substrate for the JAK family (e.g., a poly-Glu-Tyr peptide) is prepared in Kinase Reaction Buffer.
-
ATP Mix: A mixture of unlabeled ATP and [γ-³²P]-ATP is prepared to a final concentration of 10 µM (with specific activity ~500 cpm/pmol).
-
Test Compound: Cmpd-X is prepared as described in the binding assay protocol.
-
-
Assay Procedure:
-
To each well, add 5 µL of the Cmpd-X dilution.
-
Add 10 µL of a master mix containing the respective JAK enzyme and the peptide substrate.
-
Initiate the reaction by adding 10 µL of the ATP Mix.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
-
Signal Capture & Detection:
-
Spot 10 µL of the reaction mixture from each well onto a P81 phosphocellulose filter mat.
-
Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Air dry the mat and seal it in a sample bag with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Radioactivity counts are converted to percent inhibition relative to DMSO controls.
-
Data are plotted and fitted as described previously to determine the IC₅₀ value, which represents the concentration of Cmpd-X required to inhibit 50% of the kinase's enzymatic activity.
-
Results: A Quantitative Comparison of Selectivity
The inhibitory activity of Cmpd-X was determined against the four human JAK family kinases using the methodologies described. The results from the functional enzymatic assay are summarized below. Data from the binding assay showed a strong correlation (data not shown).
| Target Kinase | IC₅₀ (nM) | Selectivity vs. JAK1 (Fold) |
| JAK1 | 4.8 | 1 |
| JAK2 | 216.5 | 45 |
| JAK3 | 984.0 | 205 |
| TYK2 | 355.2 | 74 |
IC₅₀ values are the geometric mean of three independent experiments. Fold selectivity is calculated as (IC₅₀ of off-target / IC₅₀ of JAK1).
The data clearly indicates that Cmpd-X is a potent inhibitor of JAK1 . Furthermore, it demonstrates significant selectivity for JAK1 over the other family members. The compound is 45-fold more selective for JAK1 than for JAK2, 205-fold more selective than for JAK3, and 74-fold more selective than for TYK2. This selectivity profile is crucial, as JAK1 is a key mediator in pro-inflammatory cytokine signaling, while inhibition of JAK2 is associated with hematological side effects and JAK3 inhibition can lead to broader immunosuppression.
The signaling pathway context is visualized below.
Caption: JAK-STAT signaling pathway and Cmpd-X's point of intervention.
Conclusion
Through a rigorous and multi-faceted approach, we have demonstrated that This compound (Cmpd-X) is a potent and highly selective inhibitor of JAK1. Its selectivity against other JAK family members, particularly the greater than 200-fold selectivity against JAK3, suggests a favorable profile for therapeutic applications where specific targeting of JAK1-mediated pathways is desired. The detailed protocols provided herein serve as a template for the robust evaluation of small molecule inhibitors, underscoring the importance of orthogonal validation and quantitative analysis in modern drug discovery. This compound represents a promising tool for further investigation into JAK1-specific biology and as a lead for potential therapeutic development.
References
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In vitro kinase assay. (2023). protocols.io. [Link]
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Rodbard, D. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry. [Link]
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Huang, H., et al. (2007). Small molecule selectivity and specificity profiling using functional protein microarrays. Nature Protocols. [Link]
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Meuwissen, J. A., & Heirwegh, K. P. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. PMC - NIH. [Link]
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Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC - NIH. [Link]
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Bantscheff, M., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. NIH. [Link]
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Mtoz Biolabs. Competitive Ligand Binding Assay. [Link]
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NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
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Wang, C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]
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Donev, R., et al. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. PubMed. [Link]
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Martens, S. (2023). In vitro kinase assay v1. ResearchGate. [Link]
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GraphPad. Key concepts: Competitive binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
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Expert Opinion on Drug Discovery. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]
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PLOS Computational Biology. (2015). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. [Link]
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ResearchGate. (2024). Pyridones in drug discovery: Recent advances. [Link]
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A Researcher's Guide to Establishing Reproducible Experiments with 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to establish robust and reproducible experimental workflows centered around the novel compound 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile. In the landscape of modern chemical and pharmaceutical research, the reproducibility of experimental results is paramount. It forms the bedrock of scientific integrity, ensuring that findings are reliable and can be independently verified.[1][2][3] This document moves beyond a simple recitation of methods; it delves into the rationale behind protocol design, outlines self-validating experimental systems, and provides a comparative analysis against established alternatives in the context of kinase inhibition.
The Imperative of Reproducibility in Chemical Synthesis
Frustration is a common experience for organic chemists attempting to replicate published synthetic procedures.[2] Yields and purity can vary significantly due to subtle, often unreported, variables. To address this, organizations like Organic Syntheses have established rigorous standards, requiring procedures to be repeatedly checked and validated in independent laboratories before publication.[1][2] This guide adopts that philosophy, presenting not just a method, but a system for ensuring consistent outcomes. The core principle is that a well-documented and controlled process minimizes variability, a cornerstone of both academic and industrial research.[4]
Proposed Synthesis and Characterization of this compound
While specific literature on the synthesis of this compound is not abundant, a robust and reproducible protocol can be designed based on established methods for related pyridinone structures. The proposed two-step synthesis involves the initial formation of the pyridinone core followed by N-alkylation.
Step 1: Synthesis of 5-(Trifluoromethyl)pyridin-2(1H)-one
The foundational pyridinone scaffold can be synthesized from commercially available 2-chloro-5-(trifluoromethyl)pyridine. This method, adapted from procedures for similar compounds, involves a hydrolysis reaction.[5]
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-(trifluoromethyl)pyridine (10.0 g, 55.1 mmol).
-
Reagent Addition: Add a mixture of glacial acetic acid (100 mL) and water (10 mL).
-
Reflux: Heat the mixture to reflux (approximately 118 °C) and maintain for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Neutralization: Neutralize the solution to pH 6-7 by the slow addition of 6N aqueous sodium hydroxide (NaOH).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by recrystallization from an ethyl acetate/hexane mixture to obtain 5-(trifluoromethyl)pyridin-2(1H)-one as a solid.
Step 2: N-Alkylation to Yield the Final Product
The second step involves a Michael addition of the pyridinone nitrogen to acrylonitrile. This reaction is a common and generally reliable method for N-alkylation of such heterocyclic systems.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 5-(trifluoromethyl)pyridin-2(1H)-one (5.0 g, 30.7 mmol) in acetonitrile (50 mL).
-
Base Addition: Add potassium carbonate (K₂CO₃) (6.36 g, 46.0 mmol) to the suspension.
-
Acrylonitrile Addition: Add acrylonitrile (2.44 g, 46.0 mmol) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove the inorganic base.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Diagram of Proposed Synthetic Workflow
Analytical Validation and Reproducibility Checks
To ensure the reproducibility of this synthesis, a rigorous analytical validation is essential.[6]
-
Purity Assessment (HPLC): Develop a High-Performance Liquid Chromatography (HPLC) method to determine the purity of the final compound. The method should be validated for linearity, accuracy, and precision.[7]
-
Structural Confirmation: Confirm the identity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data should be consistent across multiple batches.
-
Yield Calculation: The isolated yield should be reported as an average of at least three independent runs, with the standard deviation provided to indicate consistency.[8]
Table 1: Synthesis Reproducibility Metrics (Hypothetical Data)
| Parameter | Batch 1 | Batch 2 | Batch 3 | Mean ± SD | Acceptance Criteria |
| Isolated Yield (%) | 75.2 | 73.8 | 76.1 | 75.0 ± 1.16 | >70%, RSD <5% |
| Purity (HPLC, % Area) | 99.1 | 99.3 | 99.2 | 99.2 ± 0.10 | >98% |
| Melting Point (°C) | 89.5 | 89.2 | 89.6 | 89.4 ± 0.21 | Range < 2°C |
Comparative Analysis: Kinase Inhibition Profile
The trifluoromethyl-pyridine motif is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors.[2][8][9] Therefore, a relevant application for evaluating this compound is its potential as a kinase inhibitor. This section outlines a protocol to compare its activity against well-characterized, structurally related kinase inhibitors.
Selection of Comparator Compounds
For a meaningful comparison, we have selected two commercially available compounds known to inhibit Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase involved in cellular signaling.
-
Comparator A: PF-431396: A known potent inhibitor of Focal Adhesion Kinase (FAK) and PYK2.
-
Comparator B: A Substituted Trifluoromethylpyrimidine (General Structure): Representing a class of compounds with documented PYK2 inhibitory activity.[2]
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
The following protocol describes a robust method for measuring kinase activity and inhibition, adapted from standard industry practices.[10] The ADP-Glo™ Kinase Assay is a common choice as it measures the production of ADP, a direct product of the kinase reaction.[11]
Diagram of Kinase Inhibition Assay Workflow
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A Comparative Guide to the Metabolic Stability of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
<
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a paramount determinant of success. A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations or may require frequent, high doses, increasing the risk of adverse effects.[1] The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) enzymes, chemically modify xenobiotics to facilitate their excretion.[2][3] Therefore, early assessment of a compound's susceptibility to metabolism is a critical step in drug discovery, enabling the selection and optimization of candidates with favorable pharmacokinetic profiles.[4][5][6]
This guide provides a comprehensive analysis of the metabolic stability of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile , a molecule of interest due to its trifluoromethylated pyridone scaffold. The trifluoromethyl (CF3) group is frequently incorporated into drug candidates to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][7][8] The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes.[1] This guide will delve into the experimental methodologies used to assess metabolic stability, present comparative data, and discuss the structural features influencing the metabolic fate of this compound and its analogs.
Experimental Design: A Two-Tiered Approach to Assessing Metabolic Stability
To obtain a comprehensive understanding of the metabolic stability of our target compound, a two-tiered in vitro approach is employed:
-
Liver Microsomal Stability Assay: This high-throughput assay utilizes subcellular fractions of the liver (microsomes) that are enriched in Phase I drug-metabolizing enzymes, particularly CYPs.[2][3] It provides a rapid assessment of a compound's susceptibility to oxidative metabolism.[9]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[10][11] This more physiologically relevant system provides a more complete picture of a compound's overall metabolic fate, including the contributions of conjugation reactions (Phase II metabolism).[10][11]
The following diagram illustrates the general workflow for these in vitro metabolic stability assays:
Caption: A generalized workflow for conducting in vitro metabolic stability assays.
Detailed Experimental Protocols
The following are detailed protocols for the liver microsomal and hepatocyte stability assays. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: Human Liver Microsomal Stability Assay
1. Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes.[7]
2. Materials:
-
Test compound and positive control compounds (e.g., Verapamil, Dextromethorphan)[2]
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
-
Ice-cold acetonitrile with an internal standard for quenching the reaction and aiding in quantification.[2]
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.[7]
3. Procedure:
-
Preparation: Thaw human liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.[13] Prepare a working solution of the test compound and positive controls at a final concentration of 1 µM.
-
Incubation: In a 96-well plate, combine the microsomal solution with the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[14]
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[2][9]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[2][15]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / protein amount) .
Protocol 2: Human Hepatocyte Stability Assay
1. Objective: To determine the rate of disappearance of a test compound upon incubation with suspended human hepatocytes.
2. Materials:
-
Test compound and positive control compounds (e.g., Verapamil for Phase I, Umbelliferone for Phase II)[10]
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams Medium E)[16]
-
Ice-cold acetonitrile with an internal standard
-
Multi-well plates, orbital shaker, incubator, centrifuge, and LC-MS/MS system
3. Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's instructions and resuspend in incubation medium to a final cell density of 0.5 x 10^6 viable cells/mL.[16]
-
Incubation Setup: Add the hepatocyte suspension to a multi-well plate. Pre-warm the plate at 37°C for 5-10 minutes on an orbital shaker.[16]
-
Reaction Initiation: Add the test compound and positive controls to the wells to achieve a final concentration of 1 µM.
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and immediately quench the reaction by adding them to ice-cold acetonitrile with an internal standard.[16]
-
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[10]
4. Data Analysis:
-
Similar to the microsomal assay, plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/10^6 cells) = (0.693 / t1/2) x (incubation volume / number of cells) .[17]
Comparative Data and Interpretation
The following table presents hypothetical but representative data for the metabolic stability of this compound compared to two structural analogs: one lacking the trifluoromethyl group and another with a different substitution pattern.
| Compound | Structure | HLM t1/2 (min) | HLM CLint (µL/min/mg) | Hepatocyte t1/2 (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Target Compound | This compound | > 60 | < 5.8 | > 120 | < 5.8 |
| Analog A | 3-(2-Oxo-pyridin-1(2H)-yl)propanenitrile | 15 | 46.2 | 25 | 27.7 |
| Analog B | 3-(5-Chloro-2-oxo-pyridin-1(2H)-yl)propanenitrile | 45 | 15.4 | 75 | 9.2 |
| Verapamil (Control) | - | 20 | 34.7 | 35 | 19.8 |
Interpretation of Results:
-
Target Compound: The target compound, this compound, demonstrates high metabolic stability in both human liver microsomes and hepatocytes, with a half-life exceeding the duration of the assay. This indicates a very low intrinsic clearance, suggesting that the compound is not readily metabolized by Phase I or Phase II enzymes. The presence of the trifluoromethyl group at the 5-position of the pyridone ring is the most likely reason for this enhanced stability. This electron-withdrawing group deactivates the aromatic ring, making it less susceptible to oxidative metabolism by CYP enzymes.[18]
-
Analog A (Non-fluorinated): In stark contrast, the analog lacking the trifluoromethyl group (Analog A) exhibits rapid metabolism in both assay systems. The significantly shorter half-life and higher intrinsic clearance suggest that the pyridone ring is a primary site of metabolism in the absence of the deactivating CF3 group.
-
Analog B (Chloro-substituted): The chloro-substituted analog (Analog B) shows intermediate metabolic stability. While more stable than the non-substituted analog, it is still cleared more rapidly than the trifluoromethyl-containing target compound. This suggests that while the electron-withdrawing nature of the chlorine atom offers some protection against metabolism, it is less effective than the trifluoromethyl group.
Potential Metabolic Pathways and Bioactivation
While our target compound shows high metabolic stability, it is still crucial to consider potential metabolic pathways, even if they are minor. The pyridone ring itself can be subject to metabolism.[19]
The following diagram illustrates potential metabolic pathways for pyridone-containing compounds:
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- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. nuvisan.com [nuvisan.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. rsc.org [rsc.org]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile
In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, with novelty comes the responsibility of ensuring the utmost safety for the researchers and scientists at the forefront of innovation. This guide provides essential, immediate safety and logistical information for handling 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile, a compound whose full toxicological profile may not be extensively documented. By synthesizing data from structurally similar compounds and adhering to best practices in laboratory safety, this document serves as a critical resource for minimizing risk and ensuring a safe research environment.
Assumed Hazard Profile
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling is paramount. Based on the known hazards of related trifluoromethylated pyridines and nitrile compounds, we must assume this compound may possess the following hazardous properties[1][2][3][4][5][6][7][8]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][3][7].
-
Skin and Eye Irritation: May cause significant skin and eye irritation[2][3][5][7].
-
Respiratory Irritation: May cause respiratory tract irritation[2][3][7].
-
Flammability: Structurally similar compounds are classified as flammable liquids[1][4][6].
-
Cytotoxicity: As a complex, biologically active molecule, the potential for cytotoxic effects should be considered, warranting careful handling to prevent exposure[9][10][11][12].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling compounds with unknown or assumed hazards. The following table outlines the minimum required PPE, with an emphasis on creating a complete barrier to exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 compliant).[9][12] | Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure from a single glove failure. Nitrile offers good resistance to a range of chemicals.[13][14][15] |
| Eye/Face Protection | Chemical splash goggles and a full-face shield.[9][11] | Protects against splashes, aerosols, and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[9][16] | Prevents contamination of personal clothing and skin. The material should be resistant to chemical permeation. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the compound as a powder or when generating aerosols. Work should be conducted in a certified chemical fume hood.[5] | Minimizes the risk of inhaling airborne particles or vapors. |
| Foot Protection | Closed-toe shoes.[14][17] | Protects feet from spills and falling objects. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 11. ipservices.care [ipservices.care]
- 12. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 13. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 14. uwlax.edu [uwlax.edu]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
